Product packaging for Methyl 3-bromo-4-(dimethylamino)benzoate(Cat. No.:CAS No. 71695-21-1)

Methyl 3-bromo-4-(dimethylamino)benzoate

Cat. No.: B1390777
CAS No.: 71695-21-1
M. Wt: 258.11 g/mol
InChI Key: OJJWGTLXWPPRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-bromo-4-(dimethylamino)benzoate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B1390777 Methyl 3-bromo-4-(dimethylamino)benzoate CAS No. 71695-21-1

Properties

IUPAC Name

methyl 3-bromo-4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJWGTLXWPPRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661065
Record name Methyl 3-bromo-4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71695-21-1
Record name Methyl 3-bromo-4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-Bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl 3-bromo-4-(dimethylamino)benzoate, a versatile building block in organic synthesis. With the CAS Number 71695-21-1, this compound holds significant potential for applications in medicinal chemistry and materials science.[1][2] This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, analyze its spectroscopic characteristics, and discuss its applications and safety considerations.

Core Compound Identity and Properties

This compound is a substituted aromatic ester. Its structure features a benzene ring with a methyl ester group, a bromine atom, and a dimethylamino group at positions 1, 3, and 4, respectively. This unique arrangement of functional groups imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 71695-21-1[1]
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol Calculated
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from synthesis protocols of related compounds

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. The following protocol is a well-established method for the preparation of analogous compounds and is adapted for the synthesis of the title compound.[3]

Conceptual Synthesis Workflow

The synthesis strategy involves two key transformations: the esterification of a substituted benzoic acid and the bromination of the aromatic ring. The order of these steps can be crucial to achieving the desired regioselectivity. A plausible synthetic route is outlined below.

Synthesis_Workflow 4-(Dimethylamino)benzoic_acid 4-(Dimethylamino)benzoic acid Esterification Esterification (Methanol, Acid catalyst) 4-(Dimethylamino)benzoic_acid->Esterification Methyl_4-(dimethylamino)benzoate Methyl 4-(dimethylamino)benzoate Esterification->Methyl_4-(dimethylamino)benzoate Bromination Bromination (N-Bromosuccinimide) Methyl_4-(dimethylamino)benzoate->Bromination Target_Compound Methyl 3-bromo-4- (dimethylamino)benzoate Bromination->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-(Dimethylamino)benzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylamino)benzoic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-(dimethylamino)benzoate. This intermediate can often be used in the next step without further purification.

Step 2: Bromination of Methyl 4-(dimethylamino)benzoate

  • Reaction Setup: Dissolve Methyl 4-(dimethylamino)benzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask protected from light.

  • Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1 to 1.1 equivalents) to the solution at room temperature. The dimethylamino group is a strong activating group and directs the electrophilic substitution to the ortho position.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data are as follows:

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons with distinct splitting patterns, a singlet for the methyl ester protons, and a singlet for the dimethylamino protons. The aromatic region will show signals corresponding to the three protons on the benzene ring.
¹³C NMR Signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methyl carbon of the ester, and the carbons of the dimethylamino group.[4]
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, C-N stretching of the aromatic amine, and C-Br stretching. Aromatic C-H stretching and bending vibrations will also be present.
Mass Spectrometry The molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation patterns corresponding to the loss of the methoxy group and other fragments.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block due to its multiple functional groups that can be selectively manipulated.

Role as a Versatile Intermediate

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents at the 3-position.[5] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The dimethylamino group can also influence the reactivity of the aromatic ring and can be a key pharmacophore in drug design.[6]

Applications Target_Compound Methyl 3-bromo-4- (dimethylamino)benzoate Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Target_Compound->Cross_Coupling Ester_Hydrolysis Ester Hydrolysis Target_Compound->Ester_Hydrolysis Further_Functionalization Further Functionalization Target_Compound->Further_Functionalization Pharmaceutical_Intermediates Pharmaceutical Intermediates Cross_Coupling->Pharmaceutical_Intermediates Agrochemicals Agrochemicals Cross_Coupling->Agrochemicals Specialty_Chemicals Specialty Chemicals Cross_Coupling->Specialty_Chemicals Carboxylic_Acid_Derivative 3-Bromo-4-(dimethylamino)benzoic acid Ester_Hydrolysis->Carboxylic_Acid_Derivative Amide_Synthesis Amide Synthesis Carboxylic_Acid_Derivative->Amide_Synthesis

Caption: Potential synthetic applications of this compound.

Significance in Medicinal Chemistry

The dimethylamino-substituted aromatic motif is present in numerous biologically active compounds and FDA-approved drugs.[6] This structural unit can be crucial for receptor binding and can influence the pharmacokinetic properties of a molecule. Therefore, this compound serves as a key starting material for the synthesis of novel drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its versatile functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

"Methyl 3-bromo-4-(dimethylamino)benzoate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-bromo-4-(dimethylamino)benzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides in-depth information on its chemical properties, synthesis, characterization, handling, and its significance as a building block in modern medicinal chemistry.

Core Compound Overview

This compound is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom and a dimethylamino group on the benzene ring, offers multiple reaction sites for creating more complex molecules. The interplay between the electron-donating dimethylamino group and the electron-withdrawing methyl ester group, along with the reactive bromo-substituent, makes it a versatile reagent in the synthesis of pharmaceutical compounds and other fine chemicals.

Chemical and Physical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in experimental work. These properties dictate the choice of solvents, reaction conditions, and purification methods.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂[1][2][3]
Molecular Weight 258.112 g/mol [1]
CAS Number 71695-21-1[1][3]
Appearance White to light orange solid[4] (by analogy)
InChIKey OJJWGTLXWPPRHX-UHFFFAOYSA-N[1]

Synthesis and Mechanism

The synthesis of substituted benzoates like this compound typically involves a multi-step process. A common and logical pathway begins with the bromination of a suitable precursor followed by esterification. The choice of this sequence is critical; performing esterification first could lead to unwanted side reactions during the bromination step due to the activation of the ring by the dimethylamino group.

Conceptual Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis of the target compound, starting from 4-(dimethylamino)benzoic acid. This pathway ensures regioselective bromination at the position ortho to the activating dimethylamino group and meta to the deactivating carboxyl group.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: Fischer Esterification A 4-(dimethylamino)benzoic acid B 3-bromo-4-(dimethylamino)benzoic acid A->B Bromination R1 Reagents: N-Bromosuccinimide (NBS) Solvent: Acetic Acid B->R1 C This compound B->C Esterification R2 Reagents: Methanol (CH3OH) Catalyst: H2SO4 (conc.) C->R2 Characterization_Workflow Start Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Info MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final

References

An In-depth Technical Guide to Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 3-bromo-4-(dimethylamino)benzoate is a substituted aromatic compound with significant utility as a versatile building block in organic synthesis. Its trifunctional nature—featuring an ester, a dimethylamino group, and a reactive bromine atom—makes it a valuable precursor for the development of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This guide provides an in-depth analysis of its core chemical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols, designed for researchers, chemists, and professionals in drug development.

Core Physicochemical and Structural Properties

This compound, identified by CAS Number 71695-21-1, is a polysubstituted benzene derivative.[1] The strategic placement of its functional groups dictates its chemical behavior and utility. The electron-donating dimethylamino group strongly activates the aromatic ring, while the bromine atom provides a reactive site for cross-coupling reactions. The methyl ester offers a site for hydrolysis or amidation to further diversify the molecular structure.

Structural Diagram

The structural formula reveals a methyl benzoate core with a bromine atom at position 3 and a dimethylamino group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound.

PropertyValueSource
CAS Number 71695-21-1[1]
Molecular Formula C₁₀H₁₂BrNO₂[1][2]
Molecular Weight 258.11 g/mol [3]
Appearance Solid (form may vary)General chemical knowledge
Purity Typically ≥97%[1]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The expected data provides a reference for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the N-methyl protons. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the substituents. The powerful electron-donating effect of the N(CH₃)₂ group will shield ortho and para protons, shifting them upfield, while the bromine and ester groups will have deshielding effects.

  • ¹³C NMR: The carbon NMR will show signals for each unique carbon atom. The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm). Aromatic carbons will resonate in the 110-150 ppm region, with their specific shifts determined by the electronic effects of the attached groups. The N-methyl carbons and the ester methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is critical for identifying key functional groups. Expected characteristic absorption bands include:

  • C=O Stretch (Ester): A strong, sharp peak around 1720-1700 cm⁻¹.

  • C-N Stretch (Aromatic Amine): A peak in the 1360-1250 cm⁻¹ region.

  • C-O Stretch (Ester): Bands in the 1300-1000 cm⁻¹ range.

  • Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.

  • C-Br Stretch: A peak in the fingerprint region, usually between 600-500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern for bromine. The molecular ion will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2), confirming the presence of a single bromine atom. The expected m/z for the primary molecular ion is approximately 257/259.

Synthesis and Reactivity

Representative Synthetic Pathway

A common and logical approach to synthesizing this compound is through the electrophilic bromination of its precursor, Methyl 4-(dimethylamino)benzoate.

Rationale for the Synthetic Choice: The dimethylamino group is a strong activating, ortho-, para-directing group. Since the para position is blocked by the methyl ester, bromination is directed to the ortho positions (3 and 5). Careful control of reaction conditions is necessary to favor mono-bromination at the C3 position.

Caption: Synthetic route via electrophilic bromination.

Protocol: Electrophilic Bromination

  • Dissolution: Dissolve Methyl 4-(dimethylamino)benzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or a halogenated solvent like dichloromethane.

  • Temperature Control: Cool the solution in an ice bath (0-5 °C). This is crucial to moderate the highly activating nature of the dimethylamino group and prevent over-bromination (di-substitution).

  • Reagent Addition: Slowly add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at a low temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a solution of sodium thiosulfate to consume excess bromine. Neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Key Reactivity and Applications as a Building Block

The true value of this compound lies in its capacity as a trifunctional building block in drug discovery and materials science.[4][5] The p-aminobenzoic acid (PABA) scaffold, from which this molecule is derived, is found in over 180 commercial drugs, highlighting its importance.[5][6]

  • Suzuki and Stille Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C3 position, rapidly building molecular complexity.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or reduced to a primary alcohol.

  • Dimethylamino Group: While generally stable, the dimethylamino group profoundly influences the electronic properties of the ring and can participate in complex formation with metal centers.

Caption: Reactivity and derivatization potential.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While specific toxicity data for this exact compound is limited, data from structurally similar chemicals provides guidance.

Hazard Classification (Anticipated):

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[8][9]

  • May cause respiratory irritation.[7][9]

Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10]

  • Exposure Avoidance: Avoid all personal contact, including breathing dust and contact with skin and eyes.[10] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[11]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[8][11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

  • Skin Contact: Wash the affected area with plenty of soap and water.[8][11] If skin irritation occurs, seek medical advice.[9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][11] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]

Conclusion

This compound is a strategically designed chemical intermediate with high potential for synthetic chemistry. Its well-defined reactive sites allow for predictable and versatile transformations, making it an asset in the synthesis of novel compounds for drug discovery programs and materials research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

Spectroscopic Characterization of Methyl 3-bromo-4-(dimethylamino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

Methyl 3-bromo-4-(dimethylamino)benzoate (C₁₀H₁₂BrNO₂) is a substituted aromatic ester. Its structure, presented below, features a benzene ring with a methyl ester group, a bromine atom, and a dimethylamino group. The relative positions of these substituents significantly influence the molecule's electronic environment and, consequently, its spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl ester protons, and the dimethylamino protons. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing bromo and methyl ester groups.

Experimental Protocol (Typical): A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300 or 500 MHz NMR spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0d1HAr-HThis proton is ortho to the electron-withdrawing ester group and will be the most deshielded aromatic proton.
~7.6 - 7.7dd1HAr-HThis proton is meta to the ester and ortho to the bromine, leading to a downfield shift.
~6.8 - 7.0d1HAr-HThis proton is ortho to the strongly electron-donating dimethylamino group, causing a significant upfield shift.
~3.8 - 3.9s3H-OCH₃Typical chemical shift for a methyl ester.
~2.9 - 3.1s6H-N(CH₃)₂The dimethylamino protons will appear as a singlet in a region characteristic of N-alkyl groups.

Data Interpretation: The predicted spectrum shows a trisubstituted benzene ring pattern. The strong electron-donating effect of the dimethylamino group will cause a notable upfield shift for the ortho and para protons relative to benzene. Conversely, the electron-withdrawing nature of the methyl ester and the inductive effect of the bromine will deshield the adjacent protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts will be similarly influenced by the electronic effects of the substituents.

Experimental Protocol (Typical): The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. A proton-decoupled ¹³C NMR spectrum would be acquired to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~166 - 168C=OCarbonyl carbon of the ester group.
~155 - 158Ar-CAromatic carbon attached to the dimethylamino group, significantly shielded.
~135 - 138Ar-CAromatic carbon attached to the bromine atom.
~130 - 133Ar-CHAromatic methine carbon.
~120 - 125Ar-CQuaternary aromatic carbon adjacent to the ester group.
~115 - 118Ar-CHAromatic methine carbon.
~110 - 113Ar-CHAromatic methine carbon, shielded by the dimethylamino group.
~51 - 53-OCH₃Methyl carbon of the ester group.
~40 - 43-N(CH₃)₂Methyl carbons of the dimethylamino group.

Data Interpretation: The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. The carbon attached to the electron-donating dimethylamino group is expected to be the most shielded (lowest ppm value among the aromatic carbons), while the carbonyl carbon will be the most deshielded.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Experimental Protocol (Typical): The IR spectrum could be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2800MediumC-H stretching (aliphatic)
~1720 - 1700StrongC=O stretching (ester)
~1600 - 1580Medium-StrongC=C stretching (aromatic)
~1250 - 1200StrongC-O stretching (ester)
~1100 - 1000MediumC-N stretching
~800 - 700Medium-StrongC-H out-of-plane bending (aromatic)
~600 - 500MediumC-Br stretching

Data Interpretation: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group. The presence of the aromatic ring will be confirmed by the C=C stretching and C-H bending vibrations. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Typical): A mass spectrum could be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Data: The molecular formula is C₁₀H₁₂BrNO₂. The monoisotopic mass will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).

  • Molecular Ion (M⁺): A pair of peaks of similar intensity will be observed at m/z values corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the molecular ion.

    • Loss of the entire methyl ester group (-COOCH₃).

    • Cleavage of the C-Br bond.

    • Fragmentation of the dimethylamino group.

M [C10H12BrNO2]+• (Molecular Ion) M_minus_OCH3 [M - OCH3]+ M->M_minus_OCH3 - •OCH3 M_minus_COOCH3 [M - COOCH3]+ M->M_minus_COOCH3 - •COOCH3 M_minus_Br [M - Br]+ M->M_minus_Br - •Br

Figure 2: Predicted Key Fragmentation Pathways.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The presented data and interpretations are grounded in fundamental principles of spectroscopic analysis and comparison with structurally related molecules. While experimental verification is always the gold standard, this guide offers a robust framework for scientists and researchers to understand, identify, and utilize this compound in their work. The provided protocols and interpretations should serve as a valuable resource for the synthesis and characterization of this and other similar organic molecules.

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathway for Methyl 3-bromo-4-(dimethylamino)benzoate, a valuable intermediate in pharmaceutical and materials science research. This document outlines a scientifically robust, two-step synthesis strategy commencing from 4-(dimethylamino)benzoic acid. The synthesis involves an initial esterification to produce Methyl 4-(dimethylamino)benzoate, followed by a regioselective bromination. This guide provides in-depth explanations of the reaction mechanisms, experimental protocols, and purification techniques, underpinned by established chemical principles.

Introduction: Significance and Synthetic Strategy

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing methoxycarbonyl group, presents an interesting case for studying electrophilic aromatic substitution.

The synthetic approach detailed herein is a logical and efficient two-step process:

  • Esterification: The readily available 4-(dimethylamino)benzoic acid is converted to its corresponding methyl ester, Methyl 4-(dimethylamino)benzoate. This is a crucial step to protect the carboxylic acid functionality from reacting with the brominating agent in the subsequent step.

  • Electrophilic Aromatic Bromination: The synthesized methyl ester undergoes regioselective bromination to introduce a bromine atom at the 3-position of the benzene ring. The directing effects of the substituents on the aromatic ring are key to achieving the desired isomer.

This strategy is designed for high yield and purity, with considerations for scalability and reproducibility in a laboratory setting.

Reaction Pathways and Mechanisms

Step 1: Fischer Esterification of 4-(dimethylamino)benzoic acid

The initial step involves the acid-catalyzed esterification of 4-(dimethylamino)benzoic acid with methanol to yield Methyl 4-(dimethylamino)benzoate.[1] This classic reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the product, a large excess of methanol is typically used, which also serves as the solvent.[2]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.

Fischer_Esterification 4-(dimethylamino)benzoic acid 4-(dimethylamino)benzoic acid Protonated Carboxylic Acid Protonated Carboxylic Acid 4-(dimethylamino)benzoic acid->Protonated Carboxylic Acid Protonation Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Methanol->Tetrahedral Intermediate H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Protonated Carboxylic Acid Protonated Carboxylic Acid->Tetrahedral Intermediate Nucleophilic Attack Methyl 4-(dimethylamino)benzoate Methyl 4-(dimethylamino)benzoate Tetrahedral Intermediate->Methyl 4-(dimethylamino)benzoate Proton Transfer & Elimination of Water Water Water Tetrahedral Intermediate->Water

Caption: Fischer Esterification of 4-(dimethylamino)benzoic acid.

Step 2: Regioselective Bromination of Methyl 4-(dimethylamino)benzoate

The second and final step is the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring of Methyl 4-(dimethylamino)benzoate. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the dimethylamino group (-N(CH₃)₂) and the methoxycarbonyl group (-COOCH₃).

  • -N(CH₃)₂ group: This is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

  • -COOCH₃ group: This is a deactivating and meta-directing group, withdrawing electron density from the ring.

The powerful activating effect of the dimethylamino group dominates, directing the incoming electrophile (bromine) to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the adjacent methoxycarbonyl group, the substitution is expected to occur predominantly at the 3-position.

N-Bromosuccinimide (NBS) in a suitable solvent is a common and effective brominating agent for this type of transformation.[3]

Bromination_Pathway Methyl 4-(dimethylamino)benzoate Methyl 4-(dimethylamino)benzoate Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) Methyl 4-(dimethylamino)benzoate->Sigma Complex (Wheland Intermediate) Electrophilic Attack NBS NBS NBS->Sigma Complex (Wheland Intermediate) This compound This compound Sigma Complex (Wheland Intermediate)->this compound Deprotonation Succinimide Succinimide Sigma Complex (Wheland Intermediate)->Succinimide

Caption: Electrophilic Bromination of Methyl 4-(dimethylamino)benzoate.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
4-(dimethylamino)benzoic acidC₉H₁₁NO₂165.19
MethanolCH₃OH32.04
Sulfuric acid (conc.)H₂SO₄98.08
Sodium bicarbonateNaHCO₃84.01
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
AcetonitrileCH₃CN41.05
DichloromethaneCH₂Cl₂84.93
Ethyl acetateC₄H₈O₂88.11
HexaneC₆H₁₄86.18
Anhydrous magnesium sulfateMgSO₄120.37
Step-by-Step Synthesis

Step 1: Synthesis of Methyl 4-(dimethylamino)benzoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(dimethylamino)benzoic acid (10.0 g, 60.5 mmol).

  • Add methanol (150 mL) to the flask.

  • Carefully add concentrated sulfuric acid (3.0 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask protected from light, dissolve Methyl 4-(dimethylamino)benzoate (5.0 g, 27.9 mmol) in acetonitrile (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (5.2 g, 29.3 mmol, 1.05 eq.) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution (50 mL) to remove any unreacted bromine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination Start1 4-(dimethylamino)benzoic acid + Methanol + H2SO4 Reflux Reflux Start1->Reflux Workup1 Evaporation & Extraction Reflux->Workup1 Product1 Methyl 4-(dimethylamino)benzoate Workup1->Product1 Start2 Product1 + NBS in Acetonitrile Product1->Start2 Reaction 0 °C to RT Start2->Reaction Workup2 Quenching & Extraction Reaction->Workup2 Purification Column Chromatography Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall Experimental Workflow for the Synthesis.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the bromine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Organic solvents such as methanol, dichloromethane, acetonitrile, ethyl acetate, and hexane are flammable and/or toxic. Avoid inhalation and contact with skin.

Conclusion

The two-step synthesis of this compound presented in this guide offers a reliable and efficient method for obtaining this valuable chemical intermediate. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this compound for their specific applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-(dimethylamino)benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a substituted benzene ring with bromo, dimethylamino, and methyl ester functional groups, offers multiple points for chemical modification, making it a versatile building block in medicinal chemistry and materials science. This guide provides a detailed exploration of the common starting materials and synthetic strategies for the preparation of this compound, offering insights into the underlying chemical principles and practical experimental protocols.

Core Synthetic Strategies: A Fork in the Road

The synthesis of this compound primarily originates from commercially available and structurally related precursors. The two most prevalent and logical synthetic pathways commence with either 4-(dimethylamino)benzoic acid or its corresponding methyl ester, methyl 4-(dimethylamino)benzoate. The key transformation in both routes is the regioselective bromination of the aromatic ring. The dimethylamino group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the carboxylate group, bromination is directed to the ortho position (position 3).

The choice between the two primary strategies often depends on the scale of the reaction, the availability of starting materials, and purification considerations.

The two primary synthetic routes are:

  • Route A: Bromination of 4-(dimethylamino)benzoic acid followed by esterification.

  • Route B: Esterification of 4-(dimethylamino)benzoic acid followed by bromination of the resulting methyl 4-(dimethylamino)benzoate.

Below is a visual representation of these divergent synthetic pathways.

Synthetic Pathways cluster_0 Route A cluster_1 Route B 4-(dimethylamino)benzoic acid 4-(dimethylamino)benzoic acid 3-bromo-4-(dimethylamino)benzoic acid 3-bromo-4-(dimethylamino)benzoic acid 4-(dimethylamino)benzoic acid->3-bromo-4-(dimethylamino)benzoic acid Bromination This compound This compound 3-bromo-4-(dimethylamino)benzoic acid->this compound Esterification 4-(dimethylamino)benzoic acid_2 4-(dimethylamino)benzoic acid Methyl 4-(dimethylamino)benzoate Methyl 4-(dimethylamino)benzoate 4-(dimethylamino)benzoic acid_2->Methyl 4-(dimethylamino)benzoate Esterification Methyl 3-bromo-4-(dimethylamino)benzoate_2 This compound Methyl 4-(dimethylamino)benzoate->Methyl 3-bromo-4-(dimethylamino)benzoate_2 Bromination

Caption: Divergent synthetic pathways to this compound.

Detailed Analysis of Synthetic Routes

Route A: Bromination First, Then Esterification

This approach involves the initial bromination of the free carboxylic acid, 4-(dimethylamino)benzoic acid, followed by the esterification of the resulting 3-bromo-4-(dimethylamino)benzoic acid.

The strong activating effect of the dimethylamino group facilitates the electrophilic aromatic substitution with bromine.

  • Starting Material: 4-(dimethylamino)benzoic acid

  • Brominating Agent: Common choices include elemental bromine (Br₂) or N-bromosuccinimide (NBS).[1] NBS is often preferred for its ease of handling and for minimizing the formation of poly-brominated byproducts.

  • Solvent: Acetic acid is a frequently used solvent for this reaction.[1]

Experimental Protocol: Synthesis of 3-bromo-4-(dimethylamino)benzoic acid

  • Dissolve 4-(dimethylamino)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of N-bromosuccinimide (NBS) in acetic acid to the reaction mixture at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The solid precipitate of 3-bromo-4-(dimethylamino)benzoic acid is collected by filtration, washed with water, and dried.

The second step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

  • Starting Material: 3-bromo-4-(dimethylamino)benzoic acid

  • Reagents: Methanol (serves as both solvent and reactant) and a strong acid catalyst (e.g., sulfuric acid).

Experimental Protocol: Synthesis of this compound

  • Suspend 3-bromo-4-(dimethylamino)benzoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Route B: Esterification First, Then Bromination

This alternative strategy involves first protecting the carboxylic acid as a methyl ester, followed by the bromination of methyl 4-(dimethylamino)benzoate.

This initial step is identical to the esterification in Route A, but with a different starting material.

  • Starting Material: 4-(dimethylamino)benzoic acid

  • Reagents: Methanol and a strong acid catalyst (e.g., sulfuric acid).

Experimental Protocol: Synthesis of Methyl 4-(dimethylamino)benzoate

  • Suspend 4-(dimethylamino)benzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours.

  • Work-up the reaction as described in the esterification step of Route A to obtain methyl 4-(dimethylamino)benzoate.

The bromination of the ester is analogous to the bromination of the carboxylic acid, with the dimethylamino group directing the substitution.

  • Starting Material: Methyl 4-(dimethylamino)benzoate

  • Brominating Agent: N-bromosuccinimide (NBS) or bromine (Br₂).

  • Solvent: Acetic acid or a chlorinated solvent like dichloromethane.

Experimental Protocol: Synthesis of this compound

  • Dissolve methyl 4-(dimethylamino)benzoate in a suitable solvent (e.g., acetic acid).

  • Slowly add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is then purified by column chromatography or recrystallization.

Comparison of Synthetic Routes and Key Considerations

FeatureRoute A (Bromination then Esterification)Route B (Esterification then Bromination)
Starting Material 4-(dimethylamino)benzoic acid4-(dimethylamino)benzoic acid
Intermediate 3-bromo-4-(dimethylamino)benzoic acidMethyl 4-(dimethylamino)benzoate
Advantages The intermediate carboxylic acid may be easier to purify by recrystallization.The starting ester for bromination is generally more soluble in organic solvents.
Disadvantages The brominated carboxylic acid can be less soluble, potentially making the subsequent esterification sluggish.The final product requires purification from the reaction mixture.
Overall Yield Yields can be comparable, depending on the specific reaction conditions and purification efficiency.Yields can be comparable, depending on the specific reaction conditions and purification efficiency.

Conclusion

The synthesis of this compound is readily achievable from the common starting material 4-(dimethylamino)benzoic acid. The choice between the two primary synthetic routes—bromination followed by esterification or vice versa—will depend on the specific laboratory conditions, scale, and desired purity of the final product. Both pathways are robust and rely on fundamental organic transformations, making them accessible to researchers and scientists in the field of drug development and chemical synthesis. Careful control of reaction conditions, particularly during the bromination step, is crucial to ensure high regioselectivity and minimize the formation of impurities.

References

A Senior Application Scientist's Guide to the Reactivity of Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-bromo-4-(dimethylamino)benzoate is a polysubstituted aromatic compound of significant interest to researchers in drug development and materials science. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing methyl ester ortho and para to a bromine atom, presents a unique electronic landscape. This arrangement not only influences the reactivity of the aromatic ring but also makes the bromine atom an ideal handle for a variety of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth analysis of the compound's reactivity profile, offering both mechanistic insights and practical, field-proven protocols. As a key intermediate, understanding its reaction scope is crucial for leveraging its full potential in the synthesis of complex molecular architectures.[1][2][3]

Molecular Structure and Physicochemical Properties

PropertyValue
Molecular Formula C10H12BrNO2[4][5]
Molecular Weight 258.11 g/mol [5]
CAS Number 71695-21-1[5]
Appearance Typically a solid powder
Solubility Soluble in common organic solvents like DMSO, DMF, Dichloromethane, and Ethyl Acetate

Core Reactivity: The Palladium-Catalyzed Cross-Coupling Nexus

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This bond is a prime substrate for palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C, C-N, and C-O bond formation.[6][7] The electron-donating nature of the para-dimethylamino group increases electron density on the aromatic ring, which can facilitate the initial oxidative addition step in the catalytic cycle—a critical phase for catalyst activation.

The following sections will dissect the three most pivotal transformations for this molecule: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound.[8][9][10] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. The base is essential for the activation of the organoboron species in the transmetalation step.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr Ar'-B(OR)₂ + Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90~85
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene100~92
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80~88
Note: This data is adapted from established procedures for similar bromopyridines and bromoanilines and serves as a strong starting point for optimization.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8][11]

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a landmark reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[12][13] This reaction is of paramount importance in medicinal chemistry, where the aryl amine moiety is a common pharmacophore. Using this compound, this method allows for the synthesis of diverse substituted aniline derivatives.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction is dependent on a palladium(0) catalyst. The catalytic cycle involves oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required.[13]

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAmide Ar-Pd(II)L₂(NR¹R²) ArPdBr->ArPdAmide HNR¹R² + Base AmineCoord Amine Coordination & Deprotonation ArPdAmide->Pd0 Ar-NR¹R² RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)
MorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene or Dioxane80-100
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene100
CyclohexylaminePd₂(dba)₃ (1)tBuXPhos (2)LiHMDS (1.5)THF70
Note: This data is compiled from general protocols and may require optimization for the specific substrate.[14][15]

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Reagent Addition: Add this compound (1.0 eq).

  • Inerting & Solvents: Seal the tube with a septum, remove from the glovebox, and add the amine (1.2-1.4 eq) followed by the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Place the tube in a preheated oil bath and stir vigorously at the specified temperature.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[11][14]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating C(sp²)-C(sp) bonds.[16][17] This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for more complex heterocyclic structures in pharmaceuticals.[18][19]

Mechanistic Rationale

The classic Sonogashira coupling employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI). The palladium cycle is similar to those previously described. The copper cycle's role is to react with the terminal alkyne to form a more reactive copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne.[19][20]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Ar-Br ArPdAlk Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdAlk Cu-C≡CR ArPdAlk->Pd0 Ar-C≡CR CuX Cu(I)X CuAlk Cu(I)-C≡CR CuX->CuAlk H-C≡CR + Base CuAlk->ArPdBr Transmetalation CuAlk->CuX Transmetalation to Pd

Caption: The dual catalytic cycles of the Sonogashira coupling.

Data Presentation: Representative Sonogashira Coupling Conditions

AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N or DiPEATHF or DMFRT to 60
TrimethylsilylacetylenePd(OAc)₂ (2.5)- (Copper-free)TMPDMSORT
2-Methyl-3-butyn-2-olPd(OAc)₂ (2)CuI (3)TBAFTHF50
Note: Data is based on standard Sonogashira protocols. TMP = 2,2,6,6-Tetramethylpiperidine; TBAF = Tetrabutylammonium fluoride.[19][20]

Experimental Protocol: Sonogashira Coupling (Classic Conditions)

  • Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (4-10 mol%).

  • Inerting: Evacuate and backfill the flask with Argon three times.

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 eq). Finally, add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Other Synthetic Transformations

While palladium-catalyzed reactions are central to its profile, other functional groups on this compound offer additional synthetic handles:

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH in MeOH/H₂O), providing a new functional group for amide couplings or other transformations.

  • Electrophilic Aromatic Substitution: The aromatic ring is highly activated by the dimethylamino group. Further substitution reactions, if desired, would likely be directed to the position ortho to the dimethylamino group (position 5), though steric hindrance could be a factor.

Safety and Handling

As with many halogenated aromatic compounds, proper safety precautions are essential.

  • Hazards: May cause skin, eye, and respiratory irritation.[21][22][23]

  • Precautions: Handle in a well-ventilated area or chemical fume hood.[24][25] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24] Avoid inhalation of dust and contact with skin and eyes.[22][25]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[21][25] For eye contact, rinse cautiously with water for several minutes.[21][25] If inhaled, move the person to fresh air.[21][25]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its reactivity is primarily defined by the C-Br bond, which serves as a versatile anchor point for a suite of high-yield, palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently introduce a vast diversity of chemical moieties, paving the way for the rapid assembly of novel compounds for pharmaceutical and materials science applications. The insights and protocols provided in this guide serve as a robust foundation for scientists aiming to exploit the full synthetic potential of this powerful intermediate.

References

The Unseen Scaffold: Methyl 3-bromo-4-(dimethylamino)benzoate as a Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate tapestry of medicinal chemistry, the discovery and utilization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. This technical guide delves into the significant, yet often unheralded, role of Methyl 3-bromo-4-(dimethylamino)benzoate as a versatile and strategic building block in the synthesis of complex, biologically active molecules. While not a therapeutic agent in itself, its unique trifunctional architecture—a reactive bromine atom, an electron-donating dimethylamino group, and a modifiable methyl ester—positions it as a critical starting material for constructing diverse and potent pharmacological agents. We will explore its synthetic accessibility, inherent reactivity, and its application in the generation of innovative heterocyclic systems, providing researchers and drug development professionals with a comprehensive understanding of its potential in their synthetic endeavors.

Introduction: The Strategic Importance of Functionalized Scaffolds

The landscape of drug discovery is perpetually evolving, with an increasing demand for molecules that exhibit high potency, selectivity, and novel mechanisms of action. The foundation of this innovation lies in the strategic design and synthesis of unique molecular entities. Central to this process is the use of "building blocks"—small, functionalized molecules that serve as the foundational keystones for the construction of more complex drug candidates. This compound is one such pivotal building block, offering a trifecta of reactive sites that can be orthogonally addressed to generate a vast chemical space.

The presence of a bromine atom on the aromatic ring is of particular significance. Brominated aromatic compounds are cornerstones of modern organic synthesis, serving as versatile handles for a multitude of cross-coupling reactions. [1][2]These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency, allowing for the introduction of diverse substituents to tailor the biological activity of the target molecule. [1] Furthermore, the dimethylamino group, a common pharmacophore in many FDA-approved drugs, can significantly influence a molecule's physicochemical properties and biological activity. [3]Its electron-donating nature activates the aromatic ring, influencing the regioselectivity of subsequent reactions, and can also participate in crucial interactions with biological targets. [4] Finally, the methyl ester functionality provides a readily modifiable handle for introducing further molecular diversity. It can be hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, esters, and other functional groups, each capable of altering the compound's pharmacological profile. [5][6] This guide will illuminate the strategic application of this compound, demonstrating its utility as a precursor to sophisticated molecular architectures with significant therapeutic potential.

Physicochemical Properties and Synthetic Accessibility

A comprehensive understanding of a building block's properties is essential for its effective application.

PropertyValue
IUPAC Name This compound
CAS Number 71695-21-1
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in most organic solvents

The synthesis of this compound is conceptually straightforward, typically involving the bromination of a suitable precursor, such as methyl 4-(dimethylamino)benzoate. The directing effect of the dimethylamino group facilitates the introduction of the bromine atom at the ortho position.

The Role of this compound in the Synthesis of Bioactive Heterocycles

While direct public-domain literature on the extensive use of this compound is somewhat limited, its utility is exemplified in the patent literature, such as the Riedel patent DE169746. [3][5]This, combined with the known reactivity of analogous compounds, strongly suggests its application as a key intermediate in the synthesis of heterocyclic systems, a class of compounds of immense importance in medicinal chemistry.

Gateway to Benzoxazines and Other Fused Systems

One of the most promising applications of this building block is in the synthesis of substituted benzoxazines. Benzoxazine derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1][2][7]The strategic positioning of the bromine atom and the dimethylamino group in this compound makes it an ideal precursor for constructing these fused heterocyclic scaffolds.

The general synthetic strategy would likely involve a nucleophilic aromatic substitution or a transition metal-catalyzed coupling reaction at the bromine-bearing carbon, followed by cyclization to form the oxazine ring. The dimethylamino group can play a crucial role in modulating the electronic properties of the ring and can also be a key pharmacophoric element in the final molecule.

Figure 1: Conceptual workflow for the synthesis of bioactive benzoxazines from this compound.

Versatility in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This is a highly versatile method for creating biaryl structures, which are prevalent in many drug molecules.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines. This is particularly useful for synthesizing compounds that target receptors or enzymes where a nitrogen-containing moiety is crucial for binding.

  • Heck and Sonogashira Couplings: These reactions facilitate the formation of carbon-carbon bonds with alkenes and alkynes, respectively, providing access to a diverse array of unsaturated derivatives.

The choice of coupling partner and reaction conditions can be tailored to generate a vast library of compounds for high-throughput screening and lead optimization.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how this compound can be utilized in synthetic organic chemistry. These are illustrative and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

Objective: To synthesize a biaryl derivative by coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Conclusion and Future Perspectives

This compound represents a powerful and versatile building block in the medicinal chemist's arsenal. Its trifunctional nature provides a flexible platform for the synthesis of a wide array of complex and biologically active molecules, particularly heterocyclic systems like benzoxazines. The strategic placement of the bromine atom, the activating dimethylamino group, and the modifiable methyl ester allows for a high degree of synthetic control and the generation of diverse compound libraries.

As the quest for novel therapeutics continues, the importance of such strategically functionalized scaffolds will only grow. Further exploration of the synthetic utility of this compound is warranted and is likely to lead to the discovery of new and potent drug candidates across various therapeutic areas. This guide serves as a foundational resource to inspire and facilitate such future investigations.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its power lies in the ability to couple organoboron compounds with organic halides or triflates, providing a versatile platform for constructing complex molecular architectures.[1][4][5]

This application note provides a detailed guide to the Suzuki coupling of a specific and valuable substrate: Methyl 3-bromo-4-(dimethylamino)benzoate. This building block is of particular interest in medicinal chemistry and materials science due to the presence of both an electron-donating dimethylamino group and an electron-withdrawing methyl ester. Understanding the nuances of its reactivity in Suzuki coupling is crucial for its effective utilization in multi-step synthetic campaigns. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss key experimental considerations to ensure successful and reproducible outcomes.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[2][4][5] This step, often rate-determining, forms a Pd(II) intermediate. The electron-donating dimethylamino group can influence the rate of this step.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide.[2][4][5] This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate "ate" complex.[6][7][8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple.[4][5] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Product Coupled Product RedElim->Product ArX Methyl 3-bromo-4- (dimethylamino)benzoate ArX->OxAdd ArB Arylboronic Acid ArB->Transmetalation caption Figure 1: The Suzuki Coupling Catalytic Cycle. Suzuki_Workflow start Start setup Reaction Setup: - Add Reactants & Base - Flame-dry flask start->setup inert Inert Atmosphere: - Evacuate & Backfill (3x) setup->inert catalyst Catalyst Addition: - Add Pd source & Ligand inert->catalyst solvent Solvent Addition: - Add degassed solvents catalyst->solvent reaction Reaction: - Heat & Stir - Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Cool, Dilute, Wash reaction->workup purify Purification: - Column Chromatography workup->purify product Pure Product purify->product

References

Application Note: Heck Coupling of Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Mizoroki-Heck cross-coupling reaction of Methyl 3-bromo-4-(dimethylamino)benzoate. As an electron-rich aryl bromide, this substrate presents unique challenges, primarily concerning the oxidative addition step in the catalytic cycle. This document outlines the core mechanistic principles, explores the rationale behind the selection of catalysts, ligands, bases, and solvents, and offers two distinct, robust protocols designed for successful implementation in research and development settings. Troubleshooting guidance is also provided to address common experimental challenges.

Introduction: The Mizoroki-Heck Reaction in Modern Synthesis

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This transformation is invaluable for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Our substrate of interest, this compound, is a valuable building block. However, the presence of the strongly electron-donating dimethylamino group poses a challenge to the standard Heck protocol. This group increases the electron density on the aromatic ring, which can impede the initial, rate-limiting oxidative addition of the aryl bromide to the palladium(0) catalyst.[6] Therefore, a carefully optimized catalyst system is paramount for achieving high yields and selectivity. This guide will walk researchers through the critical parameters and provide field-proven methodologies.

Mechanistic Principles of the Heck Catalytic Cycle

The Mizoroki-Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][7] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The cycle consists of four key steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a square planar Pd(II) complex.[1][2][8]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[7][9][10]

  • Syn β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn fashion, to form the substituted alkene product and a hydridopalladium(II) complex.[7][9][10] This step typically favors the formation of the more stable trans (E)-alkene.[11]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr), facilitating the reductive elimination of HX from the hydridopalladium(II) complex and regenerating the catalytically active Pd(0) species for the next cycle.[4][7]

Heck_Cycle cluster_main Heck Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)BrL2 Aryl-Pd(II) Complex Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) AlkeneComplex Alkene-Pd(II) π-Complex ArPd(II)BrL2->AlkeneComplex Alkene Coordination SigmaAlkyl σ-Alkyl-Pd(II) Intermediate AlkeneComplex->SigmaAlkyl Migratory Insertion ProductComplex Product π-Complex SigmaAlkyl->ProductComplex β-Hydride Elimination HPd(II)BrL2 Hydrido-Pd(II) Complex ProductComplex->HPd(II)BrL2 Product Release HPd(II)BrL2->Pd(0)L2 Reductive Elimination (+ Base, - HB-Br)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters for Coupling with Electron-Rich Aryl Bromides

The success of the Heck coupling with this compound hinges on the judicious selection of the reaction components to overcome the challenge of a slower oxidative addition step.

  • Palladium Pre-catalyst: Standard Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or Pd(II) chloride (PdCl₂) are commonly used.[1][7] These are reduced in situ to the active Pd(0) species. Air-stable palladacycles are also highly effective pre-catalysts that often require lower loadings and exhibit high thermal stability.[12]

  • Ligands: The choice of ligand is arguably the most critical factor.

    • Traditional Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand but may be insufficient for this challenging substrate.

    • Electron-Rich, Bulky Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are superior choices.[13][14] Their steric bulk promotes the formation of the desired coordinatively unsaturated Pd(0)L species, while their strong electron-donating ability increases the electron density on the palladium center, thereby accelerating the oxidative addition into the C-Br bond.[6]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes, making them excellent ligands for Heck reactions, often allowing for lower catalyst loadings and milder conditions.[15]

  • Base: The base neutralizes the HBr formed, preventing catalyst deactivation and driving the catalytic cycle forward.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are effective and commonly used.[16][17] Cs₂CO₃ is often beneficial for challenging couplings.[18]

    • Organic Bases: Hindered amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also standard choices.[1][16]

  • Solvent: High-boiling polar aprotic solvents are preferred to ensure solubility of the reagents and to allow for sufficient reaction temperatures.

    • Common Choices: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) are excellent solvents for the Heck reaction.[3][16] The use of aqueous solvent mixtures can sometimes accelerate the reaction.[19]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are chemical irritants and should be handled with care.

Protocol 1: Standard Conditions with Palladacycle Catalyst

This protocol utilizes a commercially available and air-stable palladacycle, which is highly active for a broad range of aryl bromides.

Reagents & Equipment Summary

Reagent/EquipmentPurpose
This compoundAryl Halide (1.0 equiv)
Styrene or Methyl AcrylateAlkene (1.5 equiv)
Herrmann's Catalyst (trans-di(μ-acetato)-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))Palladium Pre-catalyst (0.5 - 1 mol%)
Potassium Carbonate (K₂CO₃), anhydrousBase (2.0 equiv)
N,N-Dimethylformamide (DMF), anhydrousSolvent
Schlenk tube or oven-dried round-bottom flaskReaction Vessel
Magnetic stirrer and stir bar, heating mantleAgitation and Heating
Inert gas supply (Argon or Nitrogen)Anhydrous/Anaerobic Conditions

Step-by-Step Procedure

  • Vessel Preparation: Place an appropriate magnetic stir bar into a Schlenk tube. Flame-dry the tube under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: To the cooled flask, add this compound (1.0 mmol), Herrmann's Catalyst (0.01 mmol, 1 mol%), and anhydrous K₂CO₃ (2.0 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas.

  • Solvent and Alkene Addition: Under a positive flow of inert gas, add anhydrous DMF (5 mL) followed by the alkene (e.g., Styrene, 1.5 mmol) via syringe.

  • Reaction Execution: Seal the vessel and lower it into a preheated oil bath at 120-140 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (15 mL each).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Optimized Conditions with a Bulky Monophosphine Ligand

This protocol is designed to maximize reactivity for the electron-rich substrate by using a palladium acetate pre-catalyst with an electron-rich, sterically hindered phosphine ligand.

Reagents & Equipment Summary

Reagent/EquipmentPurpose
This compoundAryl Halide (1.0 equiv)
n-Butyl AcrylateAlkene (1.5 equiv)
Palladium(II) Acetate (Pd(OAc)₂)Palladium Pre-catalyst (2 mol%)
Tri-tert-butylphosphine (P(t-Bu)₃) or a 1M solution in tolueneLigand (4 mol%)
Cesium Carbonate (Cs₂CO₃), anhydrousBase (2.0 equiv)
1,4-Dioxane, anhydrousSolvent
Schlenk tube or oven-dried round-bottom flaskReaction Vessel
Magnetic stirrer and stir bar, heating mantleAgitation and Heating
Inert gas supply (Argon or Nitrogen)Anhydrous/Anaerobic Conditions

Step-by-Step Procedure

  • Vessel Preparation: Flame-dry a Schlenk tube containing a stir bar under vacuum and backfill with Argon. Repeat three times.

  • Reagent Addition: To the flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), anhydrous Cs₂CO₃ (2.0 mmol), and this compound (1.0 mmol).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon.

  • Solvent and Ligand Addition: Add anhydrous 1,4-dioxane (5 mL). If using solid P(t-Bu)₃ (0.04 mmol, 4 mol%), add it with the other solids. If using a solution, add it now via syringe. The mixture may turn from yellow to a darker color as the Pd(0) species forms.

  • Alkene Addition: Add n-butyl acrylate (1.5 mmol) via syringe.

  • Reaction Execution: Seal the vessel and heat to 100-110 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a short plug of Celite, washing the plug with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the final product.

Workflow start Start prep Prepare Inert Vessel (Flame-dry, Ar atmosphere) start->prep add_solids Add Aryl Bromide, Catalyst, Ligand, Base prep->add_solids add_liquids Add Anhydrous Solvent & Alkene add_solids->add_liquids react Heat & Stir (100-140 °C, 8-24h) add_liquids->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: General experimental workflow for the Heck reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd(0)).2. Insufficient temperature.3. Poor quality of reagents/solvents.1. Use a fresh catalyst source or a more robust pre-catalyst. Ensure the inert atmosphere is maintained.[20]2. Increase the temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and pure reagents.
Significant Debromination Product Formation of palladium hydride species that leads to reductive debromination instead of coupling.[13]1. Ensure strictly anhydrous conditions.2. Screen different bases; a milder base like K₃PO₄ may be beneficial.[13]3. Change the ligand; bulky electron-rich ligands often suppress this side reaction.[13]
Low Yields / Complex Mixture 1. Side reactions of the alkene (e.g., isomerization, polymerization).2. Catalyst decomposition over time.1. Use the minimum effective temperature. Avoid excessively long reaction times.2. Increase catalyst loading slightly or switch to a more stable catalyst system (e.g., NHC-ligated Pd or a palladacycle).

Conclusion

The Mizoroki-Heck coupling of this compound is a highly achievable transformation, provided that the reaction conditions are carefully tailored to accommodate its electron-rich nature. The key to success lies in selecting a catalyst system—particularly the ligand—that is capable of accelerating the oxidative addition step. The use of bulky, electron-rich phosphine ligands or robust palladacycle catalysts, paired with an appropriate base and solvent, provides a reliable pathway to the desired vinylated products. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.

References

"Methyl 3-bromo-4-(dimethylamino)benzoate" Buchwald-Hartwig amination procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-amino-4-(dimethylamino)benzoate via Buchwald-Hartwig Amination

Introduction: A Modern Approach to Arylamine Synthesis

The synthesis of arylamines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials where the arylamine motif is a common structural feature.[1][2] This document provides a detailed protocol and scientific rationale for the synthesis of Methyl 3-amino-4-(dimethylamino)benzoate from its corresponding aryl bromide, Methyl 3-bromo-4-(dimethylamino)benzoate. The featured methodology is the Palladium-Catalyzed Buchwald-Hartwig Amination, a powerful and versatile C-N bond-forming reaction.[2][3][4]

First developed in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this cross-coupling reaction has revolutionized the synthesis of aromatic amines.[1][2] It offers significant advantages over traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions, high temperatures, and suffer from limited substrate scope and functional group tolerance.[1][3] The Buchwald-Hartwig amination, by contrast, proceeds under milder conditions and demonstrates remarkable tolerance for a wide array of functional groups, making it an indispensable tool for synthetic chemists.[2]

This application note serves as a comprehensive guide for researchers, providing a robust experimental procedure, an in-depth discussion of the reaction mechanism and critical parameters, and a practical troubleshooting guide to ensure successful execution.

Reaction Principle: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The cycle begins with the reaction of the active Pd(0) catalyst with the aryl bromide. The palladium inserts into the carbon-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8]

  • Ligand Exchange & Deprotonation: The amine (or ammonia surrogate) coordinates to the Pd(II) complex. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: In the final step, the C-N bond is formed as the desired arylamine product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4][5]

The choice of a bulky, electron-rich phosphine ligand is critical to the success of the reaction. These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and inhibit side reactions such as beta-hydride elimination which can lead to hydrodehalogenation of the starting material.[2][3]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition + Ar-Br Amido_Complex L-Pd(II)(Ar)(NHR) Amido Complex OA_Complex->Amido_Complex Ligand Exchange & Deprotonation + H₂NR, - Base-HBr Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Amido_Complex->Product ArBr Methyl 3-bromo-4- (dimethylamino)benzoate Amine Ammonia Surrogate (e.g., LiN(SiMe₃)₂) Base Base

Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol details the synthesis using an ammonia surrogate, which is often more reliable and manageable than using ammonia gas directly.[9]

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compoundC₁₀H₁₂BrNO₂258.111.01.0258 mg
Lithium bis(trimethylsilyl)amide (LiHMDS)C₆H₁₈LiNSi₂167.331.21.2201 mg
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01 (1 mol%)0.019.2 mg
XPhosC₃₃H₄₃P474.670.03 (3 mol%)0.0314.2 mg
Anhydrous TolueneC₇H₈92.14--5.0 mL
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas line with manifold (Schlenk line) or a glovebox

  • Syringes and needles for liquid transfer

  • Heating mantle or oil bath with temperature controller

  • TLC plates (silica gel) for reaction monitoring

  • Rotary evaporator

  • Glassware for aqueous work-up (separatory funnel, flasks)

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Inert Atmosphere Setup (Oven-dried flask, Ar/N₂ purge) Charge 2. Charge Solids (Aryl bromide, Pd₂(dba)₃, XPhos, LiHMDS) Setup->Charge Solvent 3. Add Solvent (Anhydrous Toluene) Charge->Solvent Heat 4. Heat and Stir (100 °C, monitor by TLC/GC-MS) Solvent->Heat Cool 5. Cool & Quench (Cool to RT, add water/brine) Heat->Cool Extract 6. Extraction (e.g., Ethyl Acetate) Cool->Extract Purify 7. Purification (Column Chromatography) Extract->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Step-by-step workflow for the synthesis.
  • Inert Atmosphere: In a glovebox or on a Schlenk line, add this compound (258 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.2 mg, 0.03 mmol), and LiHMDS (201 mg, 1.2 mmol) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Seal the flask, remove from the glovebox (if used), and add anhydrous, deoxygenated toluene (5.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Take small aliquots periodically to check for the consumption of the starting aryl bromide. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-amino-4-(dimethylamino)benzoate.

Safety Precautions
  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive; handle them under an inert atmosphere.[10]

  • Toluene is a flammable and toxic solvent. Handle in a well-ventilated fume hood.

  • LiHMDS is a strong base and is moisture-sensitive. Handle with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Rationale for Experimental Choices

A deep understanding of why specific reagents and conditions are chosen is paramount for successful and reproducible synthesis.

  • Palladium Source & Ligand: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and a bulky, electron-rich biarylmonophosphine ligand like XPhos is highly effective for C-N coupling reactions.[3][11] XPhos accelerates the rate-limiting oxidative addition and the crucial C-N bond-forming reductive elimination, making it suitable for coupling electron-rich aryl bromides.

  • Ammonia Surrogate: Direct use of ammonia gas is often problematic due to its volatility and strong binding to the palladium catalyst, which can inhibit catalysis.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) serves as an excellent "ammonia equivalent".[9] It is a solid, easy to handle under inert conditions, and the resulting primary aniline is formed after quenching the reaction with water (hydrolysis of the silylamine intermediate).

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine precursor without interfering with other functional groups.[12] LiHMDS serves as both the ammonia source and the base in this protocol. If a different amine were used, a base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) would be common choices.[5][7] The ester group in the substrate is generally tolerant to these bases under anhydrous conditions.

  • Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig aminations because they effectively dissolve the reagents and are stable at the required temperatures.[13] Heating to ~100 °C provides the necessary thermal energy to overcome the activation barriers for the catalytic steps, ensuring a reasonable reaction rate.[12]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently anhydrous/deoxygenated solvent or reagents.3. Reaction temperature is too low.1. Use fresh, high-quality catalyst and ligand. Ensure proper inert atmosphere technique.2. Use freshly distilled or commercially available anhydrous solvent. Degas the solvent by sparging with argon for 20-30 minutes.3. Increase the temperature in 10 °C increments, up to 120 °C for toluene.
Significant Dehalogenation 1. Presence of water, which can protonate the aryl-palladium intermediate.2. The chosen ligand does not sufficiently promote reductive elimination over side reactions.1. Rigorously exclude water from the reaction system.[12]2. Switch to a different bulky ligand (e.g., RuPhos, BrettPhos) which may alter the kinetics of the desired pathway.
Formation of Byproducts 1. Side reactions due to overly harsh conditions (e.g., base-mediated ester hydrolysis).2. Dimerization of the aryl bromide (homocoupling).1. Consider using a milder base like K₃PO₄ or Cs₂CO₃, although this may require a longer reaction time or higher temperature.[7]2. Ensure the reaction is truly anaerobic, as oxygen can facilitate side reactions.
Poor Solubility The reaction components are not fully dissolved, leading to a slow or incomplete reaction.1. Ensure vigorous stirring.2. Consider a different solvent system, such as 1,4-dioxane or a toluene/dioxane mixture.[12]

Conclusion

The Palladium-Catalyzed Buchwald-Hartwig amination is a highly efficient and reliable method for the synthesis of Methyl 3-amino-4-(dimethylamino)benzoate. The protocol detailed herein, utilizing a modern catalyst system and an ammonia surrogate, provides a practical and scalable route to this valuable synthetic intermediate. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively apply and troubleshoot this powerful transformation in their own laboratories.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking Heterocyclic Diversity with a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Methyl 3-bromo-4-(dimethylamino)benzoate is one such scaffold, engineered with a unique combination of functional groups that render it an exceptionally versatile precursor for the synthesis of a wide array of novel heterocycles. Its structure features:

  • An aryl bromide , which serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • An electron-donating dimethylamino group ortho to the bromide, which modulates the electronic properties of the aromatic ring and can influence regioselectivity in certain reactions.

  • A methyl ester functionality, which can be retained, hydrolyzed to a carboxylic acid, or converted to an amide, providing a secondary point for diversification.

This guide provides researchers, scientists, and drug development professionals with in-depth technical protocols and mechanistic insights for leveraging this compound in the synthesis of high-value heterocyclic systems. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a foundational understanding of the underlying chemistry.

Section 1: Palladium-Catalyzed Synthesis of Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. A common strategy for their synthesis involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[1][2] An alternative, modern approach leverages the power of palladium catalysis to construct the heterocyclic core via intramolecular C-N bond formation.

Scientific Rationale

The proposed synthesis proceeds via a two-step, one-pot sequence. The first step is a Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[3][4] This reaction couples the aryl bromide of our starting material with one of the amino groups of an o-phenylenediamine derivative. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical; it facilitates both the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.[4] Following this initial coupling, an in-situ acid-catalyzed cyclization and dehydration reaction forms the benzimidazole ring.

Visualizing the Synthetic Workflow

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular Cyclization A Methyl 3-bromo-4- (dimethylamino)benzoate E Intermediate: N-Aryl o-phenylenediamine A->E Coupling B o-Phenylenediamine B->E C Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) C->E D Base (e.g., NaOt-Bu) D->E G Final Product: Substituted Benzimidazole E->G Cyclization & Dehydration F Acid Catalyst (e.g., Acetic Acid) F->G

Caption: Workflow for Benzimidazole Synthesis.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (1.0 eq)

  • Substituted o-phenylenediamine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Glacial Acetic Acid

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard glassware (oven-dried)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound, the substituted o-phenylenediamine, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene via syringe.

  • Buchwald-Hartwig Coupling: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cyclization: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully add glacial acetic acid (5-10 vol%).

  • Ring Closure: Heat the mixture to 80 °C for 2-4 hours to facilitate the intramolecular cyclization. Monitor the formation of the benzimidazole product.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired benzimidazole derivative.

Section 2: Synthesis of Functionalized 4-Quinolone Scaffolds

The 4-quinolone core is fundamental to a class of broad-spectrum antibiotics.[5][6] Syntheses often rely on cyclization reactions like the Gould-Jacobs reaction. Here, we propose a strategy using our starting material that involves an initial Suzuki-Miyaura coupling to install a side chain, followed by a base-mediated intramolecular cyclization.

Scientific Rationale

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp³) bonds.[7][8] In this protocol, we couple an appropriate boronic ester to the aryl bromide. The palladium catalyst, often with a ligand like SPhos or RuPhos, facilitates the transmetalation and reductive elimination steps. Following the C-C bond formation, the introduction of a strong base (e.g., potassium tert-butoxide) is designed to promote an intramolecular condensation between the nitrogen of the dimethylamino group and the ester carbonyl, leading to the formation of the quinolone ring system. This type of cyclization is analogous to established methods for quinolone synthesis.[9][10]

Data Presentation: Representative Suzuki Coupling Conditions
Aryl Halide PartnerBoronic Ester PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Yield (%)
This compoundAlkyl-B(pin)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)100>90
This compoundAryl-B(OH)₂Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90>85
This compoundVinyl-B(pin)Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (3:1)85>92

Yields are representative and based on literature for similar substrates. Optimization may be required.[7][11]

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (1.0 eq)

  • Appropriate boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

  • Base for coupling (e.g., K₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Potassium tert-butoxide (for cyclization) (2.0 eq)

  • Standard reaction glassware, heating mantle, and inert atmosphere setup

Procedure:

  • Suzuki Coupling Setup: To a round-bottom flask, add this compound, the boronic acid/ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing and Reaction: Evacuate and backfill the flask with argon. Add the dioxane/water solvent system (previously degassed by sparging with argon for 30 minutes). Heat the mixture to 90 °C and stir until TLC/LC-MS indicates complete consumption of the starting material (typically 4-12 hours).

  • Isolation of Intermediate (Optional): The coupled intermediate can be isolated by cooling the reaction, diluting with water, extracting with ethyl acetate, and purifying via column chromatography.

  • Intramolecular Cyclization: To the crude or purified intermediate dissolved in anhydrous THF, add potassium tert-butoxide at room temperature.

  • Ring Formation: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours. Monitor the formation of the quinolone product by LC-MS.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 4-quinolone derivative.

Section 3: Mechanistic Deep Dive: The Buchwald-Hartwig Amination Catalytic Cycle

Understanding the mechanism of key transformations is crucial for troubleshooting and optimization. The Buchwald-Hartwig amination is a prime example of a well-studied, powerful reaction.[12][13] The generally accepted catalytic cycle provides a roadmap for how the palladium catalyst orchestrates the formation of the C-N bond.

Visualizing the Catalytic Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex + Ar-X Amine_Complex Amine Coordination (Ar-Pd(II)-NR'R'')L OA_Complex->Amine_Complex + HNR'R'' - HX (Base) RE_Product Product (Ar-NR'R'') Amine_Complex->RE_Product Reductive Elimination RE_Product->Pd0 Catalyst Regeneration

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Causality Behind the Steps
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide (in our case, this compound) undergoes oxidative addition, where the C-Br bond is broken, and the palladium center is oxidized from Pd(0) to Pd(II). This is often the rate-determining step. Bulky, electron-rich ligands are essential as they promote this step and stabilize the resulting Pd(II) complex.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base (like NaOt-Bu) is crucial here; it deprotonates the coordinated amine to form a more nucleophilic amido species, which then displaces the halide from the palladium complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is generally faster for electron-rich aryl groups and electron-poor amines.

This mechanistic understanding allows researchers to make informed decisions. For example, if a reaction is sluggish, one might consider a more electron-rich ligand to accelerate oxidative addition or a stronger base to facilitate deprotonation of the amine.

Conclusion

This compound stands out as a highly adaptable and valuable starting material for constructing complex heterocyclic frameworks. Through well-established and robust methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, this single building block provides access to diverse and medicinally relevant scaffolds, including benzimidazoles and quinolones. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this powerful reagent in their drug discovery and materials science endeavors.

References

"Methyl 3-bromo-4-(dimethylamino)benzoate" reaction with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 3-bromo-4-(dimethylamino)benzoate with Boronic Acids

Abstract

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the versatile yet electronically complex substrate, this compound. This document is designed for researchers, medicinal chemists, and process development scientists, offering a blend of mechanistic theory, practical insights, and detailed experimental protocols. We delve into the critical parameters governing the reaction's success—including catalyst systems, base selection, and solvent effects—to enable the efficient synthesis of substituted biaryl compounds, which are pivotal structural motifs in pharmaceuticals and advanced materials.[1][2] This guide includes optimized starting protocols, data tables for reaction optimization, a comprehensive troubleshooting section, and a full list of authoritative references.

Introduction: The Strategic Importance of Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forging carbon-carbon (C-C) bonds.[3][4] First reported by Suzuki and Miyaura in 1981, its development was recognized with the 2010 Nobel Prize in Chemistry.[4][5] The reaction's power lies in its remarkable functional group tolerance, use of generally stable and less toxic organoboron reagents, and mild reaction conditions, making it a preferred method for constructing biaryl and styrenyl frameworks.[6][7]

The target substrate, This compound , presents a unique and instructive case study. It incorporates three key features on a single aromatic ring:

  • An aryl bromide , the electrophilic partner in the coupling.[5]

  • A potent, para-positioned electron-donating dimethylamino group .[8]

  • A meta-positioned electron-withdrawing methyl ester group .

This specific electronic arrangement poses a distinct challenge: the strong electron-donating effect of the amino group can decrease the electrophilicity of the carbon-bromine bond, potentially slowing the rate-limiting oxidative addition step.[3] Therefore, successful coupling necessitates a carefully optimized catalytic system capable of overcoming this reduced reactivity.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][5] Understanding this cycle is fundamental to rational protocol design and troubleshooting.

The three primary stages are:

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserts into the carbon-bromine bond of the aryl bromide. This forms a square-planar Pd(II) complex.[3][4][5] This step is often rate-determining, and its efficiency is highly dependent on the ligand and the electronic nature of the aryl halide.[9]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then exchanges its organic group for the halide on the Pd(II) complex.[5][6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) ArPdX L₂PdII(Ar)(X) (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR L₂PdII(Ar)(R') (Transmetalation Product) ArPdX->ArPdR Transmetalation (R'-B(OH)₂ + Base) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of coupling this compound hinges on the judicious selection of four key components: the palladium catalyst system, the base, the boronic acid partner, and the solvent.

Palladium Catalyst System (Precatalyst + Ligand)

Given the electron-rich nature of the substrate, the choice of ligand is paramount. Standard ligands like PPh₃ may prove insufficient. Modern, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required to promote the challenging oxidative addition step and facilitate reductive elimination.[10][11][12]

  • Palladium Precatalysts: Common and effective sources of Pd(0) include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed catalysts that incorporate the ligand.[6][13]

  • Recommended Ligands:

    • Biaryl Monophosphines: Ligands such as SPhos, XPhos, and JohnPhos are highly effective for sterically hindered and electron-rich aryl bromides.[11][14] They create a bulky and electron-rich coordination sphere around the palladium, enhancing catalytic activity.[11]

    • N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are also excellent catalysts, known for their high stability and activity, especially with challenging substrates.[6][10]

The Role of the Base

The base plays a critical role in activating the boronic acid for transmetalation.[6] The choice of base must be strong enough to form the boronate but compatible with the methyl ester functionality, which is susceptible to hydrolysis under strongly basic conditions.

  • Potassium Carbonate (K₂CO₃): A versatile and commonly used base, effective in many systems.[15][16]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base often used for challenging couplings, including those with sterically hindered substrates.[17]

  • Cesium Carbonate (Cs₂CO₃): A highly effective base, often providing superior results due to the solubility of its boronate salts.

  • Potassium tert-butoxide (KOtBu): A very strong base, typically reserved for less reactive aryl chlorides but can be effective for difficult aryl bromide couplings.[10][15]

Strongly nucleophilic bases like NaOH and KOH should be used with caution, as they can promote ester hydrolysis, especially at elevated temperatures.[15]

Boronic Acid and Boronic Ester Stability

While boronic acids are the traditional coupling partners, they can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved.[5] For valuable or unstable boronic acids (e.g., certain heteroaryls), using a more stable boronic ester derivative is recommended.

  • Pinacol Esters (Bpin): These are the most popular boronic esters, offering enhanced stability and preventing decomposition.[5][18] They are readily prepared via Miyaura borylation.[18]

Solvent Systems

The solvent must be capable of dissolving the organic substrates while facilitating the interaction with the inorganic base. Aprotic polar solvents, often in combination with water, are standard.

  • 1,4-Dioxane / Water: A robust and widely used solvent system.[15][19]

  • Toluene / Water: Another effective biphasic system.[20]

  • Tetrahydrofuran (THF) / Water: Suitable for many couplings, often at moderate temperatures.[7][19]

  • Ethanol / Water: A greener solvent choice that can be effective for certain catalyst systems.[15][16]

Experimental Protocols

The following protocols provide validated starting points for the Suzuki-Miyaura coupling of this compound. Safety Note: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands should be handled with appropriate personal protective equipment.

Protocol 1: General Screening Protocol with Arylboronic Acids

This protocol is designed as a robust starting point for coupling with a range of aryl- and heteroarylboronic acids.

Materials & Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Reagent Addition: Through a septum, add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (to achieve a substrate concentration of ~0.1 M).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[16]

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Protocol for High-Throughput Screening

Microwave irradiation can significantly accelerate reaction times and is ideal for library synthesis or rapid optimization.[21]

Materials & Reagents:

  • Same as Protocol 1, but using a microwave-safe reaction vial. Cesium Carbonate (Cs₂CO₃) is often a preferred base for microwave conditions. Pd(dppf)Cl₂ is a robust precatalyst.

Procedure:

  • Vessel Preparation: In a microwave vial, combine this compound (1.0 eq.), the boronic acid (1.5 eq.), Pd(dppf)Cl₂ (3 mol%), and Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add 1,4-dioxane and degassed water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to 120-150 °C for 15-60 minutes.[20]

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation: Guideline Conditions for Optimization

The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table provides a starting point for further optimization.

Boronic Acid TypeRecommended Catalyst SystemRecommended BaseTemp. (°C)Notes
Electron-Neutral Aryl (e.g., Phenylboronic acid)Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2 eq.)90-100A reliable starting point with high yields expected.
Electron-Rich Aryl (e.g., 4-Methoxyphenylboronic acid)Pd₂(dba)₃ (1.5%) / XPhos (3.5%)K₃PO₄ or Cs₂CO₃ (2 eq.)100-110May require slightly more forcing conditions or a more active ligand to facilitate reductive elimination.
Electron-Poor Aryl (e.g., 4-Trifluoromethylphenylboronic acid)Pd(dppf)Cl₂ (3%)K₂CO₃ (2 eq.)80-90These couplings are often faster and may proceed under milder conditions.[22]
Sterically Hindered Aryl (e.g., 2-Methylphenylboronic acid)Pd(OAc)₂ (2%) / XPhos or RuPhos (4%)KOtBu or K₃PO₄ (2-3 eq.)100-110Bulky ligands are essential to accommodate the steric clash during the coupling steps.[10][17][23]
Heteroaryl (e.g., Pyridine-3-boronic acid)Pd₂(dba)₃ (2%) / SPhos (4.5%)K₃PO₄ (2 eq.)90-100Heteroaryl boronates can be unstable; consider using the corresponding pinacol ester.[18][22]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield) Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge System) Start->Check_Inert Check_Reagents Assess Reagent Quality (Catalyst, Ligand, Base, Solvent) Start->Check_Reagents Incomplete_Conv Incomplete Conversion? Check_Reagents->Incomplete_Conv Side_Products Side Products Observed? Incomplete_Conv->Side_Products No Increase_Activity Increase Catalyst Activity: 1. Switch to bulkier/more e⁻-rich ligand (XPhos) 2. Increase temperature 3. Use stronger base (K₃PO₄, Cs₂CO₃) Incomplete_Conv->Increase_Activity Yes Deboronation Protodeboronation? (Homocoupled Ar-H observed) Side_Products->Deboronation Yes Dehalogenation Dehalogenation? (Starting Material -Br observed) Side_Products->Dehalogenation No Success Problem Solved Increase_Activity->Success Fix_Deboronation Solution: 1. Use boronic ester (Bpin) 2. Use anhydrous solvent 3. Use KF as base additive Deboronation->Fix_Deboronation Fix_Dehalogenation Solution: 1. Ensure rigorous inert conditions 2. Avoid alcohol solvents if possible 3. Check for hydride sources Dehalogenation->Fix_Dehalogenation Yes Fix_Deboronation->Success Fix_Dehalogenation->Success

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions.

  • Problem: Low or No Conversion

    • Cause: Insufficient catalyst activity for the electron-rich substrate.

    • Solution: Switch to a more electron-rich and bulky ligand like XPhos or an NHC-based catalyst.[10][11] Increase the reaction temperature or change to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure all reagents are pure and solvents are adequately degassed.

  • Problem: Protodeboronation of Boronic Acid

    • Cause: The boronic acid is decomposing under the reaction conditions before it can transmetalate.

    • Solution: Use the corresponding boronic pinacol ester (Bpin) for enhanced stability.[5][18] Alternatively, using anhydrous solvents or adding potassium fluoride (KF) as a base can mitigate this issue.[6][15]

  • Problem: Dehalogenation of the Aryl Bromide

    • Cause: A competing reaction where the aryl bromide is reduced, replacing the bromine with hydrogen.[5] This can be caused by trace impurities or side reactions with solvents (like alcohols) or amine bases.

    • Solution: Ensure the reaction is run under strictly anaerobic conditions. Re-purify solvents and reagents if necessary. Avoid using amine bases if this side reaction is prevalent.

  • Problem: Hydrolysis of the Methyl Ester

    • Cause: The ester group is sensitive to strong, nucleophilic bases like NaOH or KOH, especially with prolonged heating.

    • Solution: Use non-nucleophilic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. If hydrolysis is still an issue, consider milder conditions (lower temperature, shorter reaction time) or using an alternative base like potassium fluoride (KF).[6]

References

Application Note: A Step-by-Step Guide to the Purification of Methyl 3-bromo-4-(dimethylamino)benzoate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 3-bromo-4-(dimethylamino)benzoate from a crude reaction mixture using silica gel flash column chromatography. The presence of a basic dimethylamino group on the aromatic ring presents a specific challenge, often leading to poor separation and peak tailing on standard silica gel due to strong interactions with acidic silanol groups.[1][2][3] This guide explains the causal logic behind overcoming this issue by employing a basic modifier in the mobile phase. We present a detailed, step-by-step methodology, from initial Thin-Layer Chromatography (TLC) for method development to the final isolation of the purified product, including robust troubleshooting strategies for common issues. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for purifying polar, basic aromatic amines.

Principle of Separation: Addressing the Amine-Silica Interaction

Normal-phase chromatography separates compounds based on their polarity. The stationary phase, silica gel, is highly polar and acidic due to the presence of surface silanol groups (Si-OH). While this compound is a moderately polar molecule, the key to its chromatographic behavior is the Lewis basicity of the dimethylamino group.

This basic nitrogen atom can form strong hydrogen bonds or undergo acid-base interactions with the acidic silanol groups of the silica gel.[3] This interaction leads to several common purification problems:

  • Irreversible Adsorption: The compound may bind so strongly that it fails to elute from the column, resulting in significant yield loss.[4]

  • Peak Tailing (Band Broadening): The compound elutes slowly and unevenly over many fractions, leading to poor resolution from impurities and excessively large solvent volumes for recovery.[1][2]

  • Degradation: The acidic nature of the silica can sometimes cause sensitive compounds to decompose during the purification process.[4]

To ensure a successful and efficient separation, it is crucial to mitigate these unwanted interactions. The most effective strategy is to "neutralize" the active silanol sites by introducing a small amount of a competing, volatile base into the mobile phase (eluent).[3] Triethylamine (TEA) or ammonium hydroxide are commonly used for this purpose.[3][5] The additive temporarily occupies the acidic sites on the silica, allowing the target amine compound to travel through the column with significantly reduced tailing and improved peak shape.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before attempting a large-scale column purification, it is essential to develop an optimal solvent system using TLC.[6] The goal is to find an eluent composition that provides a Retention Factor (Rf) of approximately 0.2-0.4 for the desired product, ensuring good separation from both less polar and more polar impurities.[4]

Protocol 1: TLC Solvent System Screening
  • Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica gel 60 F₂₅₄).[6]

  • Sample Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to apply a small spot of the crude mixture onto the starting line. It is also highly recommended to spot the starting material (if available) in a separate lane for comparison.[7]

  • Solvent System Trials: Prepare small volumes (5-10 mL) of different solvent systems in a developing chamber (e.g., a covered beaker with filter paper to saturate the atmosphere).[6] Test the following systems:

    • System A (Non-polar/Polar): Start with 20% Ethyl Acetate in Hexane.

    • System B (Modified A): 20% Ethyl Acetate in Hexane + 0.5% Triethylamine (TEA).

    • System C (More Polar): Start with 5% Methanol in Dichloromethane.

    • System D (Modified C): 5% Methanol in Dichloromethane + 0.5% Triethylamine (TEA).

  • Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings will be UV-active.[6] Circle the visible spots.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The solvent system that gives the target compound an Rf of ~0.3 and cleanly separates it from other spots is the ideal choice for the column. The spot corresponding to the amine product should show significantly less streaking in the systems containing TEA.

Detailed Protocol: Flash Column Chromatography

This protocol assumes the use of a standard glass column for flash chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel for flash chromatography (230-400 mesh)[8]

  • Selected eluent (e.g., Hexane/Ethyl Acetate/TEA) based on TLC analysis

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates and developing chamber

  • Rotary evaporator

Quantitative Parameters
ParameterRecommended ValueRationale & Justification
Stationary Phase Silica Gel (230-400 mesh)Fine mesh provides a larger surface area, leading to better separation efficiency required for flash chromatography.[8]
Silica to Crude Ratio 50:1 to 100:1 (w/w)A higher ratio is used for difficult separations to ensure adequate resolving power and prevent column overload.[9]
Eluent Composition Determined by TLC (Target Rf ~0.3)Ensures the compound elutes in a reasonable volume of solvent and is well-separated from impurities.[4]
Basic Modifier 0.5% - 1.0% Triethylamine (v/v)Neutralizes acidic silanol sites, preventing peak tailing and improving recovery of the basic amine product.[3]
Sample Loading Dry LoadingProvides the best resolution by introducing the sample as a narrow, concentrated band at the top of the column.[10]
Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

  • In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent.[11]

  • Close the stopcock and pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the side of the column gently to ensure the silica packs into a uniform, stable bed without cracks or air bubbles.

  • Once packed, add a protective layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.[10] Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Preparation and Loading (Dry Method)

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to this solution.[10]

  • Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

  • Gently and evenly pour this powder onto the top layer of sand in the packed column.

Step 3: Elution and Fraction Collection

  • Carefully add the eluent to the column using a pipette or funnel, taking care not to disturb the top surface.

  • Fill the column with the eluent and apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions sequentially in test tubes. The volume of each fraction should be consistent (e.g., 10-20 mL depending on column size).

  • If a gradient elution is needed (as determined by TLC), start with a less polar solvent mixture and gradually increase the percentage of the more polar solvent over the course of the separation.[8]

Step 4: Analysis and Product Isolation

  • Monitor the collected fractions using TLC to identify which ones contain the pure product. Spot several fractions per TLC plate for efficiency.

  • Combine all fractions that contain only the pure product spot.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product by NMR, LC-MS, or another appropriate analytical technique.

Visualization of the Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Method Development Crude->TLC DryLoad Dry Sample Loading Crude->DryLoad ColumnPrep Column Packing (Slurry Method) TLC->ColumnPrep Defines Eluent ColumnPrep->DryLoad Elution Elution & Fraction Collection DryLoad->Elution FractionTLC Fraction Analysis (TLC) Elution->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Identify Pure Evaporation Solvent Removal (Rotovap) Combine->Evaporation Pure Pure Product Evaporation->Pure

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with "Methyl 3-bromo-4-(dimethylamino)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming challenges in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on optimizing reactions involving the electron-rich and potentially challenging substrate, "Methyl 3-bromo-4-(dimethylamino)benzoate." As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to address common problems encountered during the Suzuki coupling of "this compound."

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

A1: Low yields with electron-rich aryl bromides like this compound often stem from a sluggish oxidative addition step, catalyst deactivation, or competing side reactions.[1][2] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-rich substrate. The strong electron-donating dimethylamino group makes the C-Br bond less susceptible to oxidative addition by the palladium(0) catalyst.[1][2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, or RuPhos.[3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition to electron-rich aryl halides.[5] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[3][6]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[7][8]

    • Protocol: Ensure your reaction vessel and solvents are rigorously deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[9]

  • Reagent Purity: The quality of your starting materials is paramount.

    • Aryl Bromide: Verify the purity of your this compound. Impurities can interfere with the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation.[7][10] Use fresh or recently purified boronic acid/ester.

Q2: I'm observing significant formation of side products, primarily homocoupling of the boronic acid and dehalogenation of my starting material. How can these be minimized?

A2: The formation of homocoupling (biaryl product from two boronic acid molecules) and dehalogenation (replacement of bromine with hydrogen) byproducts indicates issues with the catalytic cycle or the presence of contaminants.

  • Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[10]

    • Solution: Thorough deoxygenation is critical. Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst that readily generates Pd(0), can be advantageous over some Pd(II) sources.

  • Preventing Dehalogenation: This occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.[10]

    • Solution: The source of the hydride can be residual water, alcohols, or even certain amine bases. Ensure you are using a high-purity, appropriate base. Switching to a milder base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue.[3] Additionally, a more efficient ligand that promotes rapid transmetalation and reductive elimination will reduce the lifetime of the intermediate susceptible to dehalogenation.

Q3: The reaction is very sluggish and requires prolonged heating, which seems to be causing decomposition. How can I accelerate the reaction rate?

A3: Slow reaction rates with electron-rich aryl halides are a common challenge.[1] Several factors can be adjusted to improve the kinetics:

  • Ligand Acceleration: As mentioned in Q1, the choice of a bulky, electron-rich ligand is the most effective way to accelerate the rate-limiting oxidative addition step for this substrate.[5]

  • Base and Solvent Synergy: The base is crucial for activating the boronic acid for the transmetalation step.[11][12] Its effectiveness is highly dependent on the solvent.

    • Recommendation: A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is advisable.[3][8] The solubility of the base is key; often, a mixture of an organic solvent (like toluene, dioxane, or THF) with a small amount of water can improve the solubility of inorganic bases and facilitate the reaction.[8]

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to degradation.

    • Approach: Once you have an optimized catalyst/ligand system, you may be able to achieve good conversion at lower temperatures (e.g., 80-100 °C).[13] If the reaction is still slow, a gradual increase in temperature can be attempted, while carefully monitoring for byproduct formation via TLC or LC-MS. Microwave irradiation can also be a powerful tool for rapidly heating the reaction and reducing reaction times.[4][14]

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: For a previously untested Suzuki coupling with this substrate, a robust set of starting conditions is crucial for achieving initial success, which can then be optimized.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a suitable Pd(II) pre-catalystPd₂(dba)₃ is a common Pd(0) source. Pre-catalysts can offer better stability and ease of handling.
Ligand SPhos or XPhosThese bulky, electron-rich ligands are known to be effective for challenging, electron-rich aryl halides.[3][4]
Base K₃PO₄ (Potassium Phosphate)A moderately strong base that is often effective and can minimize side reactions.[3]
Solvent Toluene or 1,4-Dioxane (with 10-20% water)Anhydrous aprotic solvents are generally preferred. A small amount of water can aid in dissolving the base.[8]
Temperature 80-100 °CA good starting range that balances reaction rate with potential for degradation.[13]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.[8][9]
Q5: How does the dimethylamino group on my substrate affect the Suzuki coupling reaction?

A5: The dimethylamino group is a strong electron-donating group. This has two main consequences for the Suzuki coupling:

  • Slower Oxidative Addition: The increased electron density on the aromatic ring makes the carbon-bromine bond stronger and less electrophilic. This slows down the initial, often rate-determining, oxidative addition of the palladium(0) catalyst into the C-Br bond.[1][2] This is why specialized, highly active catalyst systems with electron-rich ligands are necessary.[15]

  • Potential for Catalyst Inhibition: The nitrogen of the dimethylamino group has a lone pair of electrons and can potentially coordinate to the palladium center. This coordination could inhibit the catalytic cycle. However, the use of bulky ligands often mitigates this by sterically shielding the metal center and favoring the desired reaction pathway.

Q6: Can I use an aryl chloride equivalent of my substrate?

A6: While aryl chlorides are more economical and readily available, they are significantly less reactive than aryl bromides in Suzuki couplings.[16][17] The C-Cl bond is much stronger than the C-Br bond, making oxidative addition even more challenging.

Successfully coupling the analogous aryl chloride would almost certainly require a more specialized and highly active catalyst system than what is needed for the bromide. Catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have been developed that are effective for aryl chlorides, but reaction conditions will likely need to be re-optimized.[1][11]

Experimental Protocols & Visualizations

General Procedure for Suzuki Coupling of this compound

This is a representative, starting-point protocol that should be optimized for your specific boronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.[18] This is typically done by evacuating and backfilling with the inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 4:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)L_n-R² PdII->PdII_R2 Transmetalation Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product RedElim Reductive Elimination FinalProduct Coupled Product (R¹-R²) ArylHalide Methyl 3-bromo-4- (dimethylamino)benzoate (R¹-X) BoronicAcid Boronic Acid/Ester (R²-B(OR)₂) Base Base caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge System) Start->Check_Inert Check_Reagents Check Reagent Purity (Fresh Boronic Acid, Pure Substrate) Check_Inert->Check_Reagents Atmosphere OK Optimize_Catalyst Optimize Catalyst System (Use Bulky, Electron-Rich Ligand e.g., SPhos, XPhos) Check_Reagents->Optimize_Catalyst Reagents OK Screen_Base_Solvent Screen Base & Solvent (e.g., K₃PO₄, Cs₂CO₃ in Toluene/H₂O) Optimize_Catalyst->Screen_Base_Solvent Adjust_Temp Adjust Temperature or Use Microwave Screen_Base_Solvent->Adjust_Temp Success Improved Yield Adjust_Temp->Success caption Figure 2. Decision tree for troubleshooting low yields.

Caption: A systematic approach to optimizing your Suzuki coupling reaction.

References

Common side reactions with "Methyl 3-bromo-4-(dimethylamino)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 3-bromo-4-(dimethylamino)benzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the use of this versatile reagent in complex organic syntheses. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

General Handling and Properties

Q1: What are the key structural features of this compound that influence its reactivity?

A1: this compound possesses a unique combination of functional groups that dictate its chemical behavior. The electron-donating dimethylamino group strongly activates the aromatic ring, making it highly susceptible to electrophilic substitution. Conversely, the bromine atom and the methyl ester group are electron-withdrawing, which can influence the regioselectivity of certain reactions. The interplay of these electronic effects is a critical consideration in experimental design.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1] Improper storage can lead to gradual degradation, potentially impacting the purity and reactivity of the compound.

Common Side Reactions and Troubleshooting

Q3: I am observing the formation of a di-brominated byproduct during an electrophilic substitution reaction. What is the likely cause and how can I prevent it?

A3: The strong activating effect of the dimethylamino group can make the aromatic ring highly reactive, leading to multiple brominations.[2] This is particularly common when using potent brominating agents or harsh reaction conditions.

Troubleshooting Protocol: Selective Monobromination

  • Choice of Brominating Agent: Opt for a milder brominating agent, such as N-bromosuccinimide (NBS), over bromine (Br₂).

  • Solvent Selection: Use a non-polar solvent like carbon disulfide (CS₂) to temper the reactivity.[2]

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to enhance selectivity.

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent to minimize over-bromination.

Q4: My reaction is resulting in the hydrolysis of the methyl ester. What conditions favor this side reaction and how can it be avoided?

A4: The methyl ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to form the corresponding carboxylic acid.[3][4][5][6] This is a common issue in reactions that require alkaline catalysts or aqueous basic workups.

Troubleshooting Protocol: Preventing Ester Hydrolysis

  • pH Control: Maintain a neutral or mildly acidic pH throughout the reaction and workup.

  • Base Selection: If a base is required, consider using a non-nucleophilic, sterically hindered base. For certain coupling reactions, milder bases like potassium fluoride (KF) can sometimes be used to prevent ester cleavage, though this may reduce reaction rates.[7]

  • Anhydrous Conditions: Whenever possible, conduct reactions under anhydrous conditions to prevent water-mediated hydrolysis.

  • Workup Procedure: If a basic wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step.

Q5: I am attempting a Suzuki-Miyaura coupling reaction and experiencing low yields and the formation of a de-halogenated byproduct. What are the potential causes?

A5: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Protodeboronation of the boronic acid partner is a common side reaction that leads to the formation of an arene byproduct.[8] Additionally, the electron-rich nature of the substrate can sometimes make oxidative addition to the palladium catalyst more challenging.[9] The de-halogenated byproduct (Methyl 4-(dimethylamino)benzoate) can also form through a competing hydrodehalogenation pathway.

Troubleshooting Guide: Optimizing Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst System Use a catalyst system with electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands).[9] CataXCium A Pd G3 has also been shown to be effective for similar substrates.[10]These ligands facilitate the oxidative addition step with electron-rich aryl bromides.
Base Use a carefully selected base. While strong bases like K₃PO₄ are common, they can promote side reactions. Consider screening milder bases like K₂CO₃ or Cs₂CO₃.[11]The choice of base can significantly impact catalyst activity and the prevalence of side reactions.[12]
Solvent A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is often used.[7][11]The aqueous phase is crucial for the boronic acid transmetalation step.
Degassing Thoroughly degas the reaction mixture to remove oxygen.Oxygen can deactivate the palladium catalyst.

dot graph "Suzuki_Coupling_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Q6: In a Buchwald-Hartwig amination, I am observing hydrodehalogenation as a significant side reaction. How can I suppress this?

A6: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, can compete with the desired C-N bond formation in Buchwald-Hartwig aminations. This side reaction can be influenced by the choice of catalyst, base, and solvent.

Troubleshooting Protocol: Minimizing Hydrodehalogenation

  • Ligand Choice: The selection of the phosphine ligand is critical. Sterically hindered, electron-rich ligands often favor the desired reductive elimination over competing pathways.[13]

  • Base Strength: While a strong, non-nucleophilic base like sodium tert-butoxide is commonly used, its strength can sometimes promote side reactions. Screening different bases may be necessary.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

  • Aryl Halide Reactivity: The general order of reactivity for aryl halides in this reaction is often Ar-I > Ar-Br > Ar-Cl.[14] While you are using an aryl bromide, be aware that side reactions can still occur.

dot graph "Buchwald_Hartwig_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Competing pathways in Buchwald-Hartwig amination.

Q7: I am considering a lithiation reaction followed by quenching with an electrophile. What are the potential complications with this substrate?

A7: Lithiation of brominated anilines can be challenging. The primary issue is the potential for the organolithium reagent to react with other functional groups. In the case of this compound, the acidic protons on the methyl groups of the dimethylamino moiety or reaction at the ester carbonyl could potentially compete with the desired bromine-lithium exchange.[15][16][17]

Considerations for Lithiation Reactions:

  • Directed Ortho-Metalation: The dimethylamino group can direct lithiation to the adjacent ortho position (C5). This may compete with the desired bromine-lithium exchange at C3.

  • Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C) to control reactivity and selectivity.[15]

  • Choice of Organolithium Reagent: The choice between n-BuLi, sec-BuLi, or t-BuLi can influence the outcome of the reaction.

Analytical Methods

Q8: What analytical techniques are best suited for monitoring the progress of reactions involving this compound and identifying potential impurities?

A8: A combination of chromatographic and spectroscopic methods is recommended for robust reaction monitoring and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress, allowing for the separation and quantification of starting material, product, and byproducts.[8][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, providing both retention time and mass spectral data for structural elucidation.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying the structures of any isolated impurities.

References

Preventing debromination of "Methyl 3-bromo-4-(dimethylamino)benzoate" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Debromination in Cross-Coupling Reactions

Welcome to the technical support center for Methyl 3-bromo-4-(dimethylamino)benzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise during complex organic reactions. One of the most common issues encountered with this electron-rich aryl bromide is premature debromination, a side reaction that can significantly lower the yield of your desired product.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you mitigate and prevent this unwanted side reaction, ensuring the success of your cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it used?

This compound is a halogenated aromatic compound. It serves as a valuable intermediate in organic synthesis, particularly for introducing a substituted aminobenzoate moiety into a larger molecule. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which are fundamental for constructing complex molecular architectures found in many pharmaceuticals and functional materials.

Q2: I'm observing a significant amount of "Methyl 4-(dimethylamino)benzoate" as a byproduct in my reaction. What is happening?

The formation of Methyl 4-(dimethylamino)benzoate indicates that a debromination side reaction is occurring. This process, also known as hydrodebromination, involves the replacement of the bromine atom with a hydrogen atom. This is a common challenge with electron-rich aryl bromides like your substrate, as the electron-donating dimethylamino group makes the C-Br bond more susceptible to certain side reactions within the catalytic cycle.

Q3: What is the primary cause of debromination in my palladium-catalyzed reaction?

Debromination is typically caused by the formation of a palladium hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can then react with your starting material, this compound, to cleave the carbon-bromine bond and replace it with a carbon-hydrogen bond. Sources of the hydride can include trace amounts of water, alcohols, the amine substrate itself, or even beta-hydride elimination from phosphine ligands or other components in the reaction mixture.

Q4: Can the dimethylamino group itself cause problems?

Yes, the basic nature of the dimethylamino group can sometimes lead to coordination with the palladium catalyst. This can potentially inhibit the catalyst's activity by blocking sites needed for the main catalytic cycle to proceed efficiently.[2] While many modern catalyst systems are robust enough to handle this, in particularly sensitive reactions, this interaction can slow down the desired coupling, giving more time for side reactions like debromination to occur. In some cases, protecting the amino group may be considered, although it's often avoidable with the right choice of ligand and base.[1]

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to diagnose and solve the issue of debromination.

Issue Potential Cause(s) Recommended Solution(s)
High Levels of Debrominated Byproduct Inappropriate Ligand Selection: The phosphine ligand may not be sterically bulky or electron-rich enough to promote rapid reductive elimination of the desired product. This makes the competing debromination pathway more favorable.Ligand Screening: Switch to a bulkier, more electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[1][3] These ligands are known to accelerate the desired C-C or C-N bond-forming step, thus outcompeting the debromination pathway. N-heterocyclic carbene (NHC) ligands can also be effective.
Base is Too Strong: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can sometimes promote the formation of hydride species or other side reactions.Base Optimization: Switch to a milder inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to causing debromination.[1][4]
Presence of Hydride Sources: Protic solvents (e.g., alcohols) or residual water in the reaction can act as a source for the formation of palladium hydride species.Solvent & Reagent Purity: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure all reagents are dry and the reaction is set up under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[4]
Low Reaction Conversion and Debromination Suboptimal Temperature/Time: High temperatures and prolonged reaction times can lead to catalyst degradation and an increase in side reactions, including debromination.Temperature & Time Control: Use a more active catalyst system (e.g., a pre-catalyst with a bulky ligand) that allows the reaction to proceed at a lower temperature (typically 80-100 °C) and for a shorter duration. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Slow Transmetalation (Suzuki Coupling): If the transfer of the organic group from the boron reagent to the palladium center is slow, it provides a larger window for the palladium-aryl intermediate to undergo debromination.Boron Reagent Quality: Ensure the boronic acid or ester is of high purity and activity. Using boronate esters (e.g., pinacol esters) can sometimes lead to more consistent and faster transmetalation compared to boronic acids.
Logical Workflow for Troubleshooting

Below is a diagram illustrating a systematic approach to troubleshooting debromination issues.

G start Debromination Observed ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich biaryl phosphine (e.g., XPhos, SPhos)? start->ligand base Step 2: Assess Base Is it a strong alkoxide base (e.g., NaOtBu)? ligand->base No: Switch to XPhos, SPhos, etc. ligand->base Yes solvent Step 3: Check Solvents & Reagents Are anhydrous, aprotic solvents being used? Is the system inert? base->solvent Yes: Switch to K₃PO₄ or Cs₂CO₃ base->solvent No temp_time Step 4: Analyze Temperature & Time Is the temperature high (>110°C) or the reaction time excessive? solvent->temp_time No: Use anhydrous solvents under Argon/N₂ solvent->temp_time Yes success Debromination Minimized temp_time->success Yes: Use a more active catalyst to lower temp/time temp_time->success No: Problem likely solved G cluster_cycle Pd Catalytic Cycle cluster_pathways Competing Pathways Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition Desired_Product Cross-Coupled Product Ar-Pd(II)-Br->Desired_Product Transmetalation & Reductive Elimination (Desired Pathway) Debrominated_Product Debrominated Byproduct Ar-Pd(II)-Br->Debrominated_Product Reaction with [H] source & Reductive Elimination (Side Reaction)

References

Technical Support Center: Reaction Monitoring for Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving Methyl 3-bromo-4-(dimethylamino)benzoate. This resource is designed for researchers, chemists, and drug development professionals who require robust and reliable analytical methods to track the progress of their chemical syntheses. We will explore the practical application, optimization, and troubleshooting of two primary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Our approach is grounded in field-proven insights, explaining not just the "how" but the "why" behind each experimental choice. This guide provides detailed protocols, troubleshooting FAQs, and comparative data to empower you to make informed decisions for efficient and successful reaction monitoring.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and indispensable tool for real-time qualitative monitoring of a reaction's progress.[1][2] It allows for the quick determination of the presence or absence of starting materials and the formation of products.[3][4]

Frequently Asked Questions (FAQs) for TLC Analysis

Q1: What is a good starting solvent system (mobile phase) for analyzing this compound on a standard silica gel TLC plate?

A1: Due to the molecule's intermediate polarity—possessing a non-polar bromophenyl ring and more polar ester and dimethylamino groups—a solvent system of medium polarity is recommended. A common and effective starting point is a mixture of 20-30% Ethyl Acetate in Hexanes .[3][5] You can adjust this ratio to achieve optimal separation:

  • If spots are too low (low Rf): Increase the polarity by adding more ethyl acetate.[6]

  • If spots are too high (high Rf): Decrease the polarity by reducing the amount of ethyl acetate.[6] An ideal Rf value for your compound of interest is typically between 0.2 and 0.4 for good separation and accurate assessment.[7]

Q2: How can I visualize the spots on the TLC plate? My compound is colorless.

A2: this compound has an aromatic ring and a conjugated system, making it inherently UV-active.[8]

  • UV Light (254 nm): This is the primary, non-destructive method. On a TLC plate containing a fluorescent indicator (often labeled as F254), the compound will absorb the UV light and appear as a dark purple or black spot against a glowing green background.[8][9][10] Always circle the spots with a pencil under the UV lamp, as they will disappear once the light is removed.[10]

  • Iodine Chamber: This is a semi-destructive method that is excellent for visualizing a wide range of organic compounds, especially aromatic systems.[11][12] Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will adsorb onto the organic compounds, revealing them as yellow-brown spots.[12] The spots will fade over time, so they should be circled immediately.

  • Potassium Permanganate (KMnO4) Stain: This is a destructive, general-purpose stain. The plate is dipped in the stain and gently heated. Unsaturated compounds or those with oxidizable functional groups (like the amine) will react to form brown/yellow spots against a purple background.[11]

Q3: How do I set up my TLC plate to effectively monitor my reaction?

A3: A three-lane spotting system is the standard and most informative method.[4]

  • Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.

  • Lane 2 (Co-spot): Apply a spot of the starting material first, then, on top of the same spot, apply a spot from your reaction mixture. This lane is crucial for confirming if a spot in your reaction mixture has the same Rf as your starting material.[4]

  • Lane 3 (Reaction Mixture): Spot a sample (aliquot) taken directly from your reaction vessel.[4]

The reaction is considered complete when the starting material spot in Lane 3 has completely disappeared, and a new spot (the product) has appeared. The co-spot lane will help you definitively identify the starting material spot in the reaction mixture lane.[4]

TLC Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
No spots are visible under UV light. 1. The sample is too dilute.[8][13] 2. The compound may not be sufficiently UV-active at the concentration used. 3. The compound is volatile and has evaporated.[6]1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6][13] 2. Use a chemical stain for visualization, such as iodine or potassium permanganate.[8] 3. Minimize heating when preparing the sample for spotting.
Spots are streaked or elongated. 1. The sample is too concentrated (overloaded).[6][14] 2. The dimethylamino group (a base) is interacting strongly with the acidic silica gel.[6] 3. The mobile phase polarity is inappropriate.[13]1. Dilute the sample solution significantly and re-spot.[14] 2. Add a small amount of a basic modifier (e.g., 0.1–1% triethylamine or a few drops of ammonium hydroxide) to your mobile phase to neutralize the acidic sites on the silica.[6][15] 3. Re-evaluate your solvent system; sometimes a different solvent combination (e.g., Dichloromethane/Methanol) works better.
Rf values are too high (>0.8) or too low (<0.1). 1. Too High: The mobile phase is too polar, causing all components to travel with the solvent front.[6] 2. Too Low: The mobile phase is not polar enough, and components remain stuck to the baseline.[6][16]1. To Lower Rf: Decrease the mobile phase polarity. For an ethyl acetate/hexane system, increase the proportion of hexane.[6] 2. To Increase Rf: Increase the mobile phase polarity. Increase the proportion of ethyl acetate.[16]
Spots are running unevenly or crooked. 1. The TLC plate was placed in the developing chamber at an angle. 2. The bottom edge of the TLC plate is not flat. 3. The adsorbent has been flaked off the plate in areas.[13]1. Ensure the plate is placed vertically and centered in the chamber. 2. Check the plate before use and ensure the bottom edge is even. 3. Handle TLC plates carefully by the edges to avoid disturbing the silica layer.[16]
Experimental Protocol: TLC Reaction Monitoring
  • Prepare the Developing Chamber: Pour a small amount (~0.5 cm depth) of your chosen mobile phase (e.g., 25% ethyl acetate in hexanes) into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel plate. Mark three tick marks for your lanes (e.g., SM, Co, Rxn).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your starting material solution to the "SM" mark.

    • Apply a spot of the starting material to the "Co" mark. Let it dry. Then, using a different capillary, spot the reaction mixture directly on top of it.

    • Using the reaction mixture capillary, apply a spot to the "Rxn" mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below your origin line.[13] Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Analyze: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualize: View the dried plate under a 254 nm UV lamp and circle all visible spots. If needed, proceed with iodine or chemical staining.

  • Interpret: Compare the "Rxn" lane to the "SM" lane to assess the consumption of starting material and the formation of new products.

Diagram: TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Mobile Phase & Equilibrate Chamber B Prepare & Mark TLC Plate A->B C Spot Plate: 1. Starting Material (SM) 2. Co-Spot (Co) 3. Reaction Mixture (Rxn) B->C D Develop Plate in Chamber C->D E Dry Plate & Mark Solvent Front D->E F Visualize Spots (UV, Iodine, Stain) E->F G Interpret Results: - SM Disappearance? - Product Formation? F->G

Caption: Workflow for monitoring a reaction using TLC.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For more quantitative and sensitive analysis, LC-MS is the technique of choice. It provides precise information on the relative amounts of reactants and products and confirms their identity by mass.[17][18]

Frequently Asked Questions (FAQs) for LC-MS Analysis

Q1: Which ionization mode is best for this compound?

A1: Positive Electrospray Ionization (ESI+) is the ideal mode. The tertiary dimethylamino group is a basic site that is readily protonated in the acidic mobile phase commonly used for reversed-phase chromatography.[19] This will result in the formation of the protonated molecular ion, [M+H]+.

Q2: What are the expected mass-to-charge ratio (m/z) values I should be looking for?

A2: The molecular formula is C10H12BrNO2. A key feature of this molecule is the presence of bromine, which has two stable isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance. This will result in a characteristic "doublet" or "A+2" peak in the mass spectrum, where the two peaks are separated by ~2 m/z units and have nearly equal intensity.

  • Expected [M+H]+ for 79Br isotope: ~260.0 m/z

  • Expected [M+H]+ for 81Br isotope: ~262.0 m/z

Identifying this isotopic pattern is a powerful confirmation of the presence of your bromine-containing compound.

Q3: What is a good starting LC method (mobile phase and gradient)?

A3: A standard reversed-phase method on a C18 column is an excellent starting point.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Column: A standard C18 column (e.g., 2.1 x 50 mm, <3 µm particle size).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 5-10 minutes. This generic gradient will help elute a wide range of compounds and can be optimized once the retention time of your analyte is known. The formic acid is crucial for ensuring good protonation and peak shape in ESI+ mode.[20]

LC-MS Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Poor or no signal for the analyte. 1. Incorrect ionization mode selected (e.g., ESI- instead of ESI+). 2. Insufficient acidic modifier (e.g., formic acid) in the mobile phase.[19] 3. Ion suppression caused by other components in the reaction mixture.[21] 4. The mass spectrometer is not set to scan the correct m/z range.1. Ensure you are operating in ESI+ mode. 2. Confirm that 0.1% formic acid is present in both mobile phase A and B. 3. Dilute the sample significantly (100x or 1000x) with the mobile phase and reinject. This is the most common fix for ion suppression. 4. Set the scan range to cover the expected m/z values (e.g., m/z 100-500).
High background noise or many interfering peaks. 1. Contaminated solvents, additives, or sample vials. 2. The reaction mixture contains non-volatile salts or reagents that are not compatible with LC-MS.1. Use high-purity, LC-MS grade solvents and additives. Run a blank gradient (injecting only mobile phase) to diagnose system contamination. 2. Perform a simple sample cleanup before injection, such as a dilute-and-shoot or a simple filtration, to remove particulates.
Poor peak shape (tailing or fronting). 1. Secondary interactions between the basic dimethylamino group and the silica backbone of the column. 2. Column overload due to injecting too much sample. 3. Sample solvent is much stronger than the initial mobile phase.1. Ensure the mobile phase pH is low (0.1% formic acid usually suffices) to keep the amine protonated. 2. Dilute the sample and reinject. 3. Dilute the sample in a solution that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Inconsistent retention times. 1. Insufficient column equilibration time between runs. 2. Fluctuation in column temperature. 3. Issues with the LC pump (e.g., air bubbles, failing seals).1. Ensure the column is re-equilibrated at initial conditions for at least 5-10 column volumes before the next injection. 2. Use a column oven to maintain a constant temperature (e.g., 40 °C). 3. Purge the LC pumps to remove air bubbles. If the problem persists, schedule preventative maintenance.
Experimental Protocol: LC-MS Method Setup
  • Prepare Mobile Phases: Prepare fresh batches of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) using LC-MS grade reagents.

  • Sample Preparation: Take a small aliquot (~1-5 µL) from the reaction mixture and dilute it significantly (e.g., 1:1000) in a vial with a 50:50 mixture of Mobile Phase A and B.

  • LC Method Programming:

    • Set the column oven temperature to 40 °C.

    • Program a suitable gradient (e.g., 5% to 95% B over 8 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes).

    • Set the flow rate to 0.4 mL/min and the injection volume to 1-5 µL.

  • MS Method Programming:

    • Select ESI+ ionization mode.

    • Set the scan range to m/z 100-500 to ensure detection of your analyte and potential byproducts.

    • Optimize key MS parameters like capillary voltage and gas flows, or use a pre-set tune file for robust analytes.

  • Run Analysis: Inject a blank (diluent) first to ensure the system is clean. Then, inject your diluted starting material to determine its retention time and confirm its mass. Finally, inject your diluted reaction mixture samples to monitor the progress.

  • Data Analysis: Extract the ion chromatograms for the m/z values of your starting material (e.g., m/z 260) and expected product. Compare the peak areas to determine the relative conversion.

Diagram: LC-MS Troubleshooting Logic

LCMS_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions Start Analyze LC-MS Data Problem Problem Detected? Start->Problem NoSignal No / Poor Signal Problem->NoSignal Yes BadPeak Poor Peak Shape Problem->BadPeak Yes ShiftRT Shifting RT Problem->ShiftRT Yes End Analysis OK Problem->End No Sol_Signal Check Ion Mode (ESI+) Add 0.1% Formic Acid Dilute Sample 100x Check m/z Range NoSignal->Sol_Signal Sol_Peak Dilute Sample Check Sample Solvent Ensure Low pH Mobile Phase BadPeak->Sol_Peak Sol_RT Increase Equilibration Time Use Column Oven Purge Pumps ShiftRT->Sol_RT

Caption: A logical flowchart for troubleshooting common LC-MS issues.

Summary: TLC vs. LC-MS for Reaction Monitoring

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Rapid, qualitative check of reaction progress.Quantitative analysis, impurity profiling, and mass confirmation.
Speed Very fast (5-15 minutes per analysis).Slower (10-20 minutes per sample).
Cost Very low cost per sample.High instrument and operational cost.
Sensitivity Low (microgram range).Very high (nanogram to picogram range).
Data Quality Qualitative (Rf value). Provides a visual snapshot.Quantitative (peak area) and structural (mass-to-charge ratio).
Identity Confirmation Inferred by Rf comparison to a standard.Confirmed by unique mass and isotopic pattern.
Best For... Quick "is it done yet?" checks at the bench. Optimizing solvent systems for column chromatography.Precise conversion tracking, identifying unknown byproducts, and analyzing complex reaction mixtures.

By leveraging the speed of TLC for frequent, real-time checks and the power of LC-MS for detailed, quantitative analysis, researchers can achieve a comprehensive understanding and control over their chemical transformations involving this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your specialized technical support resource for navigating the complexities of cross-coupling reactions with Methyl 3-bromo-4-(dimethylamino)benzoate. This guide is designed for chemists in the pharmaceutical and fine chemical industries, offering in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting.

Our approach is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting a catalyst for a Suzuki-Miyaura coupling with this compound?

The substrate, this compound, presents a unique set of challenges due to its electronic properties. It is an electron-rich aryl bromide because of the strong electron-donating effect of the para-dimethylamino group. This high electron density can make the initial, crucial step of the catalytic cycle—oxidative addition of the aryl bromide to the Pd(0) center—more difficult compared to electron-poor or neutral aryl halides.[1]

Therefore, the key to a successful reaction lies in choosing a catalyst system specifically designed to overcome this hurdle. This typically involves:

  • Electron-rich Ligands: These ligands help to increase the electron density on the palladium center, which in turn promotes the oxidative addition step.[1]

  • Bulky Ligands: Sterically hindered ligands facilitate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1][2]

Q2: Which specific palladium catalysts and ligands are recommended for this type of electron-rich substrate?

For electron-rich aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are the industry standard. While trial-and-error is sometimes necessary, the following are excellent starting points.[1]

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings.[3] They possess the ideal combination of steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination.[2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr or IMes, are also highly effective.[1] They are strong electron donors and form very stable palladium complexes, often leading to high catalyst turnover numbers.[4] PEPPSI-type precatalysts are commonly used with NHC ligands.[1]

  • Precatalysts: Using modern palladium precatalysts (e.g., G2, G3, or G4 palladacycles) is highly recommended. These are air-stable and efficiently generate the active monoligated Pd(0) species in solution, which can diminish unwanted side reactions like dehalogenation.[5]

Below is a comparative table of commonly used catalyst systems for Suzuki-Miyaura couplings of similar substrates.

Catalyst System (Precatalyst + Ligand)Typical BaseTypical SolventKey Advantages
XPhos Pd G3K₃PO₄ or Cs₂CO₃Toluene/Water or Dioxane/WaterBroad applicability, highly active for hindered substrates.
SPhos Pd G2K₂CO₃THF/WaterExcellent for electron-rich aryl chlorides and bromides.
Pd₂(dba)₃ + RuPhosK₃PO₄t-Amyl Alcohol"Green" solvent option, effective for challenging couplings.
PEPPSI-IPrK₂CO₃DioxaneHigh thermal stability, good for high-turnover reactions.[1]
Q3: How does the dimethylamino group influence potential side reactions?

The primary side reaction of concern with this substrate is hydrodehalogenation (or simply dehalogenation), where the bromine atom is replaced by a hydrogen atom.[6] This is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[6] The mechanism often involves the palladium complex abstracting a hydride from another component in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination of the dehalogenated arene.[1][6]

Troubleshooting Guide

Q4: My reaction has stalled with significant starting material remaining. What are the likely causes and solutions?

A stalled reaction is a common issue. A systematic approach to troubleshooting is the most effective way to identify the root cause.[7]

Troubleshooting Workflow for Stalled Reactions

Caption: A logical workflow for diagnosing stalled cross-coupling reactions.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[3] Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Solvents must be properly degassed.

  • Inefficient Precatalyst Activation: If you are generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction may be inefficient.[7] Switching to a commercially available precatalyst like those mentioned in Q2 can provide more reliable results.[5]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. For Suzuki couplings, a biphasic system (e.g., Toluene/Water) with a base like K₃PO₄ is often effective. If the reaction is sluggish, a stronger, more soluble base like Cs₂CO₃ may be required.

Q5: I'm observing a significant amount of the dehalogenated byproduct, methyl 4-(dimethylamino)benzoate. How can I minimize this?

As discussed in Q3, dehalogenation is a known issue for electron-rich aryl halides.[6] Here are targeted strategies to suppress it:

  • Ligand Choice: The ligand has a profound effect. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.[6] If you are using a less bulky ligand like PPh₃, switching to a Buchwald-type ligand is a primary troubleshooting step.[8]

  • Hydride Source Elimination: The source of the hydride is often the solvent or base.[6]

    • If using an alcohol solvent (e.g., isopropanol), switch to an aprotic solvent like dioxane, toluene, or THF.[1]

    • Certain bases can facilitate hydride transfer. Consider screening different inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).

  • Reaction Temperature: Excessively high temperatures can sometimes accelerate catalyst decomposition and side reactions.[3] Once the reaction is initiated, try running it at the lowest temperature that allows for a reasonable reaction rate.

Q6: My final product is difficult to purify and contains residual palladium. What are the best practices for purification?

Residual palladium is a major concern, especially in pharmaceutical applications, and regulatory bodies have strict limits on its presence in active pharmaceutical ingredients (APIs).[9][10] Standard column chromatography is often insufficient for complete removal.[11][12]

Palladium Removal Strategy

Caption: A multi-step workflow for effective palladium removal post-reaction.

  • Initial Filtration: After the aqueous workup, filter the crude organic extract through a pad of Celite®. This will remove palladium black and other insoluble inorganic residues.[11]

  • Chromatography: Perform standard flash column chromatography on silica gel to remove the bulk of impurities.[11]

  • Metal Scavenging: This is a critical final step. Significant levels of palladium can remain even after chromatography.[12] Treat the product solution with a specialized metal scavenger.

    • Thiol-based Scavengers: Silica-bound scavengers with thiol functional groups (e.g., SiliaMetS Thiol) are highly effective at binding palladium.

    • Activated Carbon: While less specific, treatment with activated carbon can also significantly reduce palladium levels.

    • Procedure: Stir the purified product in a suitable solvent (e.g., ethyl acetate, DCM) with the scavenger for several hours, then filter to remove the scavenger-bound palladium.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic Acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed water to form a 10:1 solvent mixture (e.g., 5 mL Toluene, 0.5 mL Water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography, followed by treatment with a metal scavenger as described in Q6.[3]

References

Technical Support Center: Solvent Effects on Methyl 3-bromo-4-(dimethylamino)benzoate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl 3-bromo-4-(dimethylamino)benzoate. This guide is designed to provide in-depth, practical insights into a frequently underestimated yet critical experimental parameter: the choice of solvent. The reactivity of this electron-rich aryl bromide, particularly in widely used palladium-catalyzed cross-coupling reactions, is exquisitely sensitive to the solvent environment. Understanding and controlling these solvent effects is paramount for achieving high yields, minimizing side reactions, and ensuring reproducible results.

This document moves beyond generic protocols to explain the underlying principles governing solvent-substrate-catalyst interactions. We will address common troubleshooting scenarios and provide logical frameworks for solvent selection and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A: The solvent is not merely an inert medium; it is an active participant in the reaction that influences multiple factors simultaneously:

  • Solubility: All components—your aryl bromide, the coupling partner, the base, and the catalyst—must have adequate solubility at the reaction temperature to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.

  • Catalyst Speciation and Stability: Solvents can directly coordinate to the palladium catalyst. This coordination can alter the catalyst's ligation state, electron density, and overall stability, thereby dictating its reactivity.[1][2]

  • Reaction Kinetics: The solvent's polarity and coordinating ability can stabilize or destabilize transition states. The oxidative addition of the C-Br bond to the palladium center, often the rate-determining step, is highly sensitive to the solvent environment.[3][4]

  • Base Efficacy: The effectiveness of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) used in many coupling reactions is modulated by the solvent, which affects its dissociation and availability.

Q2: I am setting up a Suzuki-Miyaura coupling. Should I use a polar protic, polar aprotic, or non-polar solvent?

A: The optimal solvent class depends on the specific catalytic system and desired outcome, as the solvent's role is more complex than just its polarity.[5]

  • Non-Polar (e.g., Toluene, Dioxane) & Weakly Coordinating Polar Solvents (e.g., THF): These solvents are a common starting point. They generally do not coordinate strongly with the palladium center, favoring a more "naked" or monoligated active catalyst, which can be highly reactive.[2][3] For Suzuki reactions, mixtures like Dioxane/H₂O or Toluene/Ethanol are frequently effective, where the water or alcohol helps dissolve the base and boronic acid.

  • Polar Aprotic Coordinating Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can coordinate directly to the palladium atom.[1][2] This interaction can change the active catalytic species, for instance, from a monoligated Pd(L) to a bis-ligated Pd(L)(solvent) complex.[2] Such a change can significantly impact the catalyst's reactivity and, in substrates with multiple reactive sites, its chemoselectivity.[5][6] While they can enhance the rate of reaction by stabilizing polar transition states, they can also sometimes act as inhibitors if coordination is too strong.[4]

  • Polar Protic Solvents (e.g., Alcohols, Water): While often used as a co-solvent, pure alcoholic solvents can be effective. Protic solvents can participate in hydrogen bonding, which can influence the base and nucleophile.[7][8] In some palladium-catalyzed systems, protic solvents have been shown to accelerate the rate-determining oxidative addition step.[3]

The flowchart below provides a logical path for initial solvent screening.

SolventSelection start Start: Suzuki Coupling Setup solubility_check Are all reactants soluble in standard non-polar solvents (Toluene, Dioxane)? start->solubility_check standard_cond Proceed with: Dioxane/H₂O (10:1) or Toluene/EtOH/H₂O solubility_check->standard_cond Yes polar_aprotic_q Try polar aprotic solvent: DMF or NMP. Does yield improve? solubility_check->polar_aprotic_q No solubility_issue No solubility_ok Yes optimize_aprotic Optimize reaction in DMF or NMP. polar_aprotic_q->optimize_aprotic Yes troubleshoot Reaction is sluggish. Consider catalyst/ligand screen or alternative solvent classes (e.g., t-Amyl alcohol). polar_aprotic_q->troubleshoot No polar_aprotic_yes Yes polar_aprotic_no No

References

Managing steric hindrance in "Methyl 3-bromo-4-(dimethylamino)benzoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving Methyl 3-bromo-4-(dimethylamino)benzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to overcome the unique challenges presented by this substrate, particularly those related to steric hindrance.

Introduction: The Challenge of the Ortho-Substituent

This compound is a valuable building block in organic synthesis. However, its structure presents a significant and often underestimated challenge: severe steric hindrance. The dimethylamino group at the C4 position places two bulky, rotating methyl groups directly adjacent (ortho) to the reactive bromine atom at C3. This steric shield can dramatically hinder the approach of catalysts and reagents, leading to low yields, slow reaction rates, or complete reaction failure. This phenomenon is a classic example of the "ortho effect," where a substituent adjacent to a reaction center alters the compound's reactivity due to steric and electronic factors.[1][2][3] This guide will walk you through the causes of these issues and provide field-proven solutions for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) failing with this substrate?

Answer: The primary reason for failure is the steric congestion around the C-Br bond. The catalytic cycle of most cross-coupling reactions begins with an "oxidative addition" step, where the palladium(0) catalyst inserts itself into the carbon-bromine bond.[4] The bulky dimethylamino group physically blocks this approach.

The two methyl groups of the -N(CH3)2 substituent are not static; they rotate and sweep out a significant volume, creating a formidable "steric wall" that prevents the large, ligand-bound palladium catalyst from accessing the bromine atom. This increases the activation energy of the oxidative addition step, making it the rate-limiting step and often preventing the reaction from proceeding under standard conditions.

Caption: Steric clash between the bulky catalyst and the substrate.

Q2: How can I optimize a Suzuki-Miyaura coupling to overcome this steric hindrance?

Answer: Success with a sterically demanding substrate like this requires moving beyond standard protocols. The key is to select a catalytic system specifically designed to couple hindered partners. This involves careful selection of the ligand, palladium source, base, and reaction conditions.

Pillar 1: Ligand Selection is Critical Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands." These ligands favor the formation of a highly reactive, 14-electron monoligated Pd(0)L species. This smaller catalytic intermediate is better able to penetrate the steric shield of the substrate.

  • Why they work: Bulky ligands increase the cone angle, promoting dissociation of a second ligand from the palladium center. The electron-rich nature of these ligands makes the palladium more nucleophilic and thus more reactive in the oxidative addition step.

Pillar 2: Choose an Advanced Palladium Pre-catalyst Using simple sources like Pd(OAc)₂ or Pd₂(dba)₃ relies on an inefficient in situ reduction to the active Pd(0) state.[5] For challenging substrates, it is far more effective to use a well-defined pre-catalyst that rapidly and quantitatively generates the active Pd(0)L species.

Pillar 3: Optimize Base and Solvent

  • Base: A moderately strong base is often sufficient and can prevent side reactions. Potassium phosphate (K₃PO₄) is an excellent choice. For very stubborn couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be required.

  • Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane and Toluene are common and effective choices.

Pillar 4: Increase Thermal Energy Higher temperatures are often necessary to overcome the high activation energy barrier. If refluxing in toluene (~110 °C) is insufficient, consider using microwave irradiation, which can dramatically accelerate the reaction.[4]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich monophosphines designed for hindered substrates.[6][7]
Pd Source SPhos Pd G3, XPhos Pd G3/G4Pre-formed palladacycles ensure efficient generation of the active catalyst.
Base K₃PO₄ or Cs₂CO₃Effective bases that minimize side reactions.
Solvent Toluene or 1,4-DioxaneHigh-boiling aprotic solvents suitable for elevated temperatures.
Temperature 100-120 °C or MicrowaveProvides the necessary energy to overcome the activation barrier.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

Answer: The Buchwald-Hartwig amination faces the same steric challenges as the Suzuki coupling, but with the added complexity of the amine nucleophile and the requirement for a strong base.

  • Ligand Choice: As with Suzuki reactions, bulky biaryl monophosphine ligands are essential. Ligands like BrettPhos or RuPhos are particularly effective for C-N bond formation.[8] They create a highly active catalyst that is crucial for coupling with the sterically shielded C-Br bond.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.

  • Amine Nucleophile: Be aware that very bulky secondary amines (e.g., di-isopropylamine) will be extremely difficult to couple due to compounded steric hindrance (a bulky electrophile and a bulky nucleophile). Primary amines are generally more successful.

  • Protect the Dimethylamino Group?: In most cases, this is not necessary. The aryl dimethylamino group is significantly less basic and nucleophilic than the amine coupling partner and is unlikely to interfere, especially when a highly effective phosphine ligand is used to occupy the palladium coordination sphere.

Q4: I'm observing significant debromination of my starting material. What's causing this and how can I stop it?

Answer: Debromination, or hydrodehalogenation, is a common side reaction with electron-rich aryl halides, especially under forcing conditions. It occurs when the aryl-palladium intermediate undergoes protonolysis instead of productive cross-coupling.

Potential Causes & Solutions:

  • Inefficient Transmetalation (Suzuki) or Reductive Elimination (Buchwald): If the desired coupling step is slow due to its own steric or electronic barriers, the aryl-palladium intermediate has a longer lifetime and is more likely to react with trace water or other proton sources.

    • Solution: Ensure your desired nucleophile is active. For Suzuki reactions, ensure the boronic acid is of high quality and the base is effectively activating it.

  • Excessively Strong Base / High Temperature: Harsh conditions can promote decomposition pathways.

    • Solution: Use the mildest conditions possible. Screen different bases (e.g., try K₃PO₄ instead of NaOtBu if feasible) and run the reaction at the lowest temperature that gives a reasonable conversion rate.

  • Poor Ligand Choice: An inappropriate ligand can lead to unstable catalytic intermediates that are more prone to side reactions.

    • Solution: Switch to a more robust ligand system, such as one of the recommended Buchwald ligands, which are known to stabilize the catalyst and promote the desired reaction pathway.

Troubleshooting_Workflow start Low Reaction Yield check_sm Starting Material Recovered? start->check_sm check_side_product Side Product Observed? check_sm->check_side_product No increase_temp 1. Increase Temperature (Conventional or Microwave) check_sm->increase_temp Yes is_debromination Is it Debromination? check_side_product->is_debromination Yes change_ligand 2. Switch to Bulkier Ligand (e.g., SPhos, RuPhos) increase_temp->change_ligand change_precatalyst 3. Use G3/G4 Pre-catalyst change_ligand->change_precatalyst end Successful Reaction change_precatalyst->end debrom_sol 1. Lower Temperature 2. Use Milder Base (K3PO4) 3. Ensure Anhydrous Conditions is_debromination->debrom_sol Yes other_side_rxn Characterize Side Product (e.g., Homocoupling). Re-evaluate stoichiometry & conditions. is_debromination->other_side_rxn No debrom_sol->end

Caption: A workflow for troubleshooting low-yield reactions.

Model Protocol: Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • SPhos Pd G3 Pre-catalyst (2 mol%)

  • SPhos ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the SPhos Pd G3 pre-catalyst and the additional SPhos ligand. Note: The extra ligand can help stabilize the catalyst over long reaction times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Seal the vessel and degas the reaction mixture thoroughly. This can be done by three cycles of vacuum/backfill with inert gas or by sparging with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Efficient Removal of Palladium Catalyst from "Methyl 3-bromo-4-(dimethylamino)benzoate" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with removing residual palladium catalysts from reaction mixtures involving the synthesis or use of "Methyl 3-bromo-4-(dimethylamino)benzoate." The presence of the dimethylamino group in this molecule presents a unique challenge due to its potential to chelate with palladium, making efficient removal a critical step for ensuring the purity and safety of subsequent intermediates and final active pharmaceutical ingredients (APIs).[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the palladium removal process for "this compound" and offers structured solutions.

Problem 1: Visible Color (Black/Gray/Colloidal Suspension) in the Product Solution After Initial Filtration

Symptoms: The organic solution containing your product remains colored, or a fine black precipitate is observed even after passing it through standard filter paper.

Possible Causes and Step-by-Step Solutions:

  • Cause A: Formation of Colloidal Palladium ("Palladium Black")

    • Why it happens: The active Pd(0) species can aggregate into fine nanoparticles that are too small to be captured by standard filtration methods.[2] This is a common issue in many palladium-catalyzed reactions.

    • Solution:

      • Celite® Filtration: The most straightforward approach is to filter the reaction mixture through a pad of Celite®.[3][4] This filter aid creates a fine porous bed that can effectively trap these colloidal particles.

      • Protocol for Celite® Filtration:

        • Prepare a Büchner or sintered glass funnel with a piece of filter paper.

        • Add a 1-2 cm thick layer of Celite® and gently compact it.

        • Pre-wet the Celite® pad with the reaction solvent.

        • Dilute the reaction mixture with a suitable solvent to reduce viscosity and then slowly pour it onto the Celite® bed under gentle vacuum.[4]

        • Wash the Celite® pad with fresh solvent to ensure complete product recovery.[4]

  • Cause B: Presence of Soluble Palladium Species

    • Why it happens: Not all palladium will be in a solid, filterable form. Homogeneous palladium catalysts or leached palladium from heterogeneous catalysts can remain dissolved in the reaction mixture.[5] The dimethylamino group in "this compound" can exacerbate this by forming soluble complexes with palladium.

    • Solution:

      • Switch to a Scavenging Method: If Celite® filtration is ineffective, it indicates the presence of soluble palladium. You will need to employ a method that targets dissolved palladium species, such as using a metal scavenger.[4][6]

Problem 2: High Residual Palladium Levels (>10 ppm) Detected by ICP-MS After Scavenger Treatment

Symptoms: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique indicates that the palladium concentration in your purified "this compound" is above the acceptable regulatory limits (typically <10 ppm for APIs).[1][7][8]

Possible Causes and Step-by-Step Solutions:

  • Cause A: Incorrect Scavenger Selection

    • Why it happens: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)) and the reaction solvent.[4] Thiol-based scavengers, for instance, are generally highly effective for various palladium species.[9][10][11]

    • Solution:

      • Scavenger Screening: If your initial choice is not effective, perform a small-scale screen with a panel of different scavengers. Consider scavengers with different functional groups (e.g., thiol, thiourea, trimercaptotriazine (TMT)).[6][10][12]

      • Consider the Substrate: The dimethylamino group on your molecule can compete with the scavenger for binding to palladium. A scavenger with a very high affinity for palladium, such as a thiol-based scavenger, is often necessary.[11]

  • Cause B: Insufficient Scavenger Loading or Reaction Time

    • Why it happens: The stoichiometry of the scavenger relative to the palladium is crucial for effective removal. Inadequate contact time will also lead to incomplete scavenging.

    • Solution:

      • Optimize Scavenger Equivalents: Increase the equivalents of the scavenger. A typical starting point is 3-5 equivalents relative to the initial palladium catalyst loading, but this may need to be increased.[12][13]

      • Increase Reaction Time and/or Temperature: Extend the stirring time with the scavenger (e.g., from 4 hours to 16-24 hours).[12][13] Gently heating the mixture (e.g., to 40-60°C) can also improve the kinetics of scavenging, but monitor for product stability.[1]

  • Cause C: Strong Chelation by the Product

    • Why it happens: As mentioned, the nitrogen atom of the dimethylamino group in "this compound" can act as a strong ligand, forming a stable complex with palladium that is difficult to break.[1]

    • Solution:

      • Use a Competitive Ligand or Additive: In some cases, adding a small amount of a competitive ligand before or during scavenging can help displace the palladium from your product.

      • pH Adjustment: Altering the pH of the solution (if compatible with your product's stability) can sometimes disrupt the chelation between the dimethylamino group and palladium, making the palladium more available for the scavenger.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalysts in a pharmaceutical setting?

A1: The most common and accepted methods include:

  • Adsorption: Using materials like activated carbon or silica gel. Activated carbon is cost-effective but can sometimes lead to product loss due to non-specific binding.[6][14]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[6][7][12] This is often the most effective method for achieving very low residual palladium levels.[15]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[7] The effectiveness can be enhanced by adding agents that increase the solubility of palladium species.[7]

  • Extraction: Using liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase.[3]

Q2: How do I choose the best palladium removal method for my "this compound" synthesis?

A2: The choice depends on the nature of the palladium species in your reaction mixture. The following decision tree can guide your selection:

G cluster_filtration Filtration Path cluster_scavenging Scavenging Path start End of Reaction Mixture (this compound) q1 Is the palladium catalyst heterogeneous (e.g., Pd/C)? start->q1 celite Filter through Celite® pad q1->celite  Yes   scavenger_screen Select a scavenger (Thiol-based recommended) q1->scavenger_screen No (Homogeneous) or filtration failed analysis1 Analyze Pd levels (ICP-MS) celite->analysis1 q2 Are Pd levels < 10 ppm? analysis1->q2 success Purification Complete q2->success  Yes   q2->scavenger_screen  No   scavenging_step Treat with scavenger (e.g., 3-5 eq, 4-16h, RT-60°C) scavenger_screen->scavenging_step filter_scavenger Filter to remove scavenger scavenging_step->filter_scavenger analysis2 Analyze Pd levels (ICP-MS) filter_scavenger->analysis2 q3 Are Pd levels < 10 ppm? analysis2->q3 q3->success  Yes   troubleshoot Troubleshoot: - Increase scavenger eq. - Increase time/temp - Screen other scavengers q3->troubleshoot  No   troubleshoot->scavenging_step

Caption: Decision workflow for selecting a palladium removal method.

Q3: How can I quantify the amount of residual palladium in my product?

A3: Highly sensitive analytical techniques are required to accurately measure palladium at the parts-per-million (ppm) level. The standard methods in the pharmaceutical industry are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive method for quantifying trace elemental impurities.[7]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique for elemental analysis.[1]

  • Atomic Absorption Spectroscopy (AAS): A well-established method for detecting metals.[7]

  • X-ray Fluorescence (XRF): A non-destructive technique that has been validated for determining palladium in APIs.[8]

For rapid, in-process checks, colorimetric or fluorimetric methods can also be employed.[16][17]

Q4: Are there any safety considerations when working with palladium scavengers?

A4: Yes. While solid-supported scavengers are generally safer to handle than their small-molecule counterparts, you should always consult the Safety Data Sheet (SDS) provided by the manufacturer. Thiol-based scavengers can have a strong odor. It is recommended to handle all scavengers in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal with a Thiol-Based Silica Scavenger (Batch Method)

This protocol provides a starting point for using a scavenger like SiliaMetS® Thiol or ISOLUTE® Si-Thiol.

  • Dissolve the Crude Product: After the initial work-up of your reaction, dissolve the crude "this compound" in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Add the Scavenger: Add the thiol-based silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used) to the solution.[9][13]

  • Stir the Mixture: Stir the suspension at room temperature for 4-16 hours. For challenging cases, consider increasing the temperature to 40-60°C.[1]

  • Filter off the Scavenger: Filter the mixture through a pad of Celite® or a fine filter paper to remove the solid-supported scavenger.[1]

  • Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[1]

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analyze: Submit a sample of the purified product for palladium content analysis by ICP-MS.[1]

G A 1. Dissolve Crude Product in Solvent B 2. Add Thiol-Based Silica Scavenger A->B C 3. Stir Mixture (4-16h, RT-60°C) B->C D 4. Filter to Remove Scavenger C->D E 5. Wash Filter Cake with Solvent D->E F 6. Concentrate Filtrate E->F G 7. Analyze for Residual Palladium F->G

Caption: Step-by-step workflow for scavenger-based palladium removal.

Data Summary Table

The following table summarizes the typical efficiencies of various palladium removal techniques. Note that actual performance will vary depending on the specific reaction conditions.

Removal MethodTypical EfficiencyAdvantagesDisadvantages
Celite® Filtration Effective for heterogeneous/colloidal PdSimple, fast, low costIneffective for soluble palladium species[4]
Activated Carbon 70-95%Low cost, widely availableCan cause product loss due to non-specific adsorption[6][14]
Thiol-Based Scavengers >99%High efficiency and selectivity, can reach <10 ppm levels[9][10]Higher cost than activated carbon
TMT-Based Scavengers >98%Very effective for a broad range of palladium species[12]May require longer reaction times
Crystallization VariableCan be highly effective if optimizedMay require significant process development; sometimes ineffective[7][15]

References

Validation & Comparative

A Comparative Analysis of Bromo- vs. Iodo-4-(dimethylamino)benzoate Ester Reactivity in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of organic synthesis and drug development, the strategic selection of leaving groups is paramount to controlling reaction kinetics and achieving desired product yields. Alkyl halides, particularly bromides and iodides, are frequently employed as electrophilic partners in a vast array of nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two such electrophiles: an alkyl bromo-4-(dimethylamino)benzoate and an alkyl iodo-4-(dimethylamino)benzoate. By examining the underlying chemical principles and presenting supporting experimental frameworks, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The 4-(dimethylamino)benzoate moiety is a common structural motif in pharmaceuticals and functional materials, making the understanding of its derivatives' reactivity particularly relevant. This guide will delve into the theoretical underpinnings of leaving group ability, present a detailed experimental protocol for a comparative kinetic study, and summarize the expected outcomes based on established chemical principles.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of bromo- and iodo-substituted esters in nucleophilic acyl substitution reactions is fundamentally governed by the identity of the halogen, which functions as the leaving group. In such reactions, a nucleophile attacks the electrophilic carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group is often the rate-determining step.

The efficacy of a leaving group is intrinsically linked to its stability as an anion. A more stable anion is a weaker base and, consequently, a better leaving group.[1][2] This stability is influenced by factors such as size, electronegativity, and polarizability.

When comparing bromide (Br⁻) and iodide (I⁻) as leaving groups, two key factors come into play:

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This is due to the larger atomic radius of iodine, which results in less effective orbital overlap with carbon. A weaker bond requires less energy to break, thus facilitating a faster reaction rate.[3][4][5]

  • Anion Stability: The iodide ion is larger and more polarizable than the bromide ion. This allows the negative charge to be dispersed over a larger volume, leading to greater stabilization. Consequently, I⁻ is a weaker base than Br⁻ and a superior leaving group.[1][2]

Therefore, in a direct comparison, the iodo-substituted ester is expected to exhibit significantly higher reactivity towards nucleophilic attack than its bromo- counterpart.[4][5]

Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ester R-O-C(=O)-Ar (Ar = 4-(dimethylamino)phenyl) Nucleophile Nu⁻ Intermediate [R-O-C(O⁻)(Nu)-Ar] ProductLeaving_Group ProductLeaving_Group Intermediate->ProductLeaving_Group Elimination Product R-O-C(=O)-Nu Leaving_Group X⁻ (Br⁻ or I⁻)

Caption: General mechanism of nucleophilic acyl substitution on a 4-(dimethylamino)benzoate ester.

Experimental Design: A Comparative Kinetic Study

To empirically validate the theoretical predictions, a comparative kinetic study can be designed. The following section outlines a detailed, step-by-step methodology for synthesizing the requisite esters and subsequently evaluating their reactivity with a model nucleophile.

Synthesis of Alkyl 4-(dimethylamino)benzoate Precursors

The bromo- and iodo-4-(dimethylamino)benzoate esters can be synthesized from a common precursor, such as an alcohol, and 4-(dimethylamino)benzoyl chloride. For this guide, we will consider the synthesis of 2-bromoethyl 4-(dimethylamino)benzoate and 2-iodoethyl 4-(dimethylamino)benzoate.

Protocol 1: Synthesis of 2-Bromoethyl 4-(dimethylamino)benzoate

  • Reaction Setup: To a solution of 2-bromoethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-(dimethylamino)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Iodoethyl 4-(dimethylamino)benzoate (via Finkelstein Reaction)

  • Reaction Setup: Dissolve 2-bromoethyl 4-(dimethylamino)benzoate (1.0 eq) in acetone. Add sodium iodide (3.0 eq) to the solution.

  • Reaction Conditions: Reflux the mixture for 24 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After cooling to room temperature, filter the precipitated sodium bromide. Evaporate the acetone from the filtrate.

  • Purification: Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the iodo-ester.

Experimental_Workflow cluster_synthesis Synthesis of Esters cluster_kinetics Comparative Kinetic Study Start_Material 4-(dimethylamino)benzoyl chloride + 2-Bromoethanol Bromo_Ester 2-Bromoethyl 4-(dimethylamino)benzoate Start_Material->Bromo_Ester Esterification Iodo_Ester 2-Iodoethyl 4-(dimethylamino)benzoate Bromo_Ester->Iodo_Ester Finkelstein Reaction Reaction_Setup React each ester with a nucleophile (e.g., Sodium Azide) Bromo_Ester->Reaction_Setup Iodo_Ester->Reaction_Setup Monitoring Monitor reaction progress over time (e.g., HPLC, GC, or NMR) Reaction_Setup->Monitoring Data_Analysis Determine reaction rates (k_Br and k_I) Monitoring->Data_Analysis Comparison Compare k_I vs. k_Br Data_Analysis->Comparison

Caption: Experimental workflow for the synthesis and comparative kinetic analysis.

Kinetic Analysis

The relative reactivity of the bromo- and iodo-esters can be determined by monitoring the rate of their reaction with a suitable nucleophile, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Protocol 3: Comparative Kinetic Measurement

  • Preparation: Prepare stock solutions of known concentrations for the bromo-ester, iodo-ester, and sodium azide in the chosen solvent.

  • Reaction Initiation: In a thermostated reaction vessel, initiate the reaction by adding the sodium azide solution to the ester solution.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a suitable solvent).

  • Analysis: Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the remaining ester or the formed product.

  • Data Processing: Plot the concentration of the reactant versus time and determine the initial reaction rate. For a pseudo-first-order reaction (using a large excess of the nucleophile), the rate constant can be determined from the slope of the plot of ln([Ester]) versus time.

Expected Results and Data Interpretation

Based on the established principles of leaving group ability, the iodo-ester is anticipated to react at a significantly faster rate than the bromo-ester.[3][5] The experimental data should reflect this difference in reactivity.

Table 1: Predicted Comparative Reactivity Data

ParameterBromo-4-(dimethylamino)benzoateIodo-4-(dimethylamino)benzoate
Relative Rate Constant (k_rel) 1> 1 (expected to be significantly larger)
Reaction Half-life (t₁/₂) LongerShorter
Yield at a Given Timepoint LowerHigher

The ratio of the rate constants (k_iodo / k_bromo) will provide a quantitative measure of the enhanced reactivity imparted by the superior leaving group ability of iodide.

Reactivity_Relationship Bond_Strength C-X Bond Strength (C-I < C-Br) Anion_Stability Anion Stability (I⁻ > Br⁻) Leaving_Group_Ability Leaving_Group_Ability Anion_Stability->Leaving_Group_Ability Reactivity Ester Reactivity in Nucleophilic Acyl Substitution Leaving_Group_Ability->Reactivity

Caption: Logical relationship between leaving group properties and ester reactivity.

Conclusion and Practical Implications

The comparative analysis unequivocally points towards the superior reactivity of iodo-4-(dimethylamino)benzoate esters over their bromo- counterparts in nucleophilic acyl substitution reactions. This heightened reactivity is a direct consequence of the better leaving group ability of the iodide ion, which stems from the weaker carbon-iodine bond and the greater stability of the resulting iodide anion.

For researchers and professionals in drug development and chemical synthesis, this understanding has significant practical implications:

  • Reaction Optimization: When faster reaction rates are desired, or when working with less reactive nucleophiles, the iodo-ester is the preferred substrate.

  • Cost and Availability: While iodo-compounds are generally more reactive, they are also typically more expensive and less stable than bromo-compounds. The choice of halide may therefore involve a trade-off between reactivity and cost-effectiveness.

  • Selective Reactions: In molecules containing both bromo and iodo functionalities, selective reaction at the iodo-substituted position can often be achieved under carefully controlled conditions.

By leveraging these fundamental principles, scientists can design more efficient and predictable synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to Halogenated Building Blocks: The Strategic Utility of Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of molecular building blocks is a cornerstone of successful synthetic campaigns. The intricate dance of reactivity, stability, and cost dictates the efficiency and feasibility of constructing complex molecular architectures. Among the vast arsenal of synthetic intermediates, halogenated aromatic compounds stand out as exceptionally versatile synthons, primarily due to their proficiency in transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of Methyl 3-bromo-4-(dimethylamino)benzoate , a strategically functionalized building block, and its halogenated counterparts. We will dissect the nuances of its reactivity, supported by experimental data and protocols, to empower chemists with the insights needed to make informed decisions in their synthetic designs.

The Molecular Blueprint: Understanding Reactivity through Structure

At the heart of this compound's utility lies the interplay of its constituent functional groups. The aryl bromide serves as a reliable handle for a multitude of cross-coupling reactions. The dimethylamino group, a potent electron-donating group (EDG), activates the aromatic ring, influencing its reactivity. Conversely, the methyl ester is an electron-withdrawing group (EWG) that can modulate the electronic properties of the system.

The choice of halogen is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. This reactivity trend is directly correlated with the carbon-halogen (C-X) bond dissociation energy and follows a well-established order: C-I < C-Br < C-Cl .[1] Consequently, aryl iodides are the most reactive, often requiring milder reaction conditions, while aryl chlorides are the most robust and least reactive, typically necessitating more specialized and activating catalyst systems. Aryl bromides, such as the title compound, strike a desirable balance between reactivity and stability, making them workhorse substrates in organic synthesis.

Performance in the Crucible: A Head-to-Head Comparison in Key Cross-Coupling Reactions

The true measure of a building block is its performance in transformative chemical reactions. We will now compare this compound with its iodo and chloro analogues in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl structures prevalent in pharmaceutical agents.[2][3][4][5] The reaction's efficiency is profoundly influenced by the nature of the aryl halide.

General Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar' L_n transmetalation->pd_aryl_complex boronic_acid Ar'B(OR)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data: Suzuki-Miyaura Coupling

The following table summarizes typical outcomes when coupling various halogenated 4-(dimethylamino)benzoates with phenylboronic acid under standardized conditions. This data illustrates the characteristic reactivity trend.

Aryl HalideHalogen (X)Typical Catalyst SystemBaseTemp. (°C)Time (h)Yield (%)
Methyl 3-iodo -4-(dimethylamino)benzoateIPd(PPh₃)₄ (2 mol%)K₂CO₃802>95
Methyl 3-bromo -4-(dimethylamino)benzoateBrPd(dppf)Cl₂ (3 mol%)K₃PO₄100885-92
Methyl 3-chloro -4-(dimethylamino)benzoateClPd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Cs₂CO₃1102460-75

Note: Yields are representative and can vary based on specific substrate and reaction optimization.

As the data indicates, the iodo analogue reacts fastest and under the mildest conditions. The bromo derivative provides excellent yields under slightly more forcing conditions, representing a practical and economical choice. The chloro analogue requires a more specialized catalyst system (e.g., with a biarylphosphine ligand like SPhos) and longer reaction times to achieve good conversion.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[6][7] The reaction's success is also highly dependent on the C-X bond's lability.[8]

General Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination -HX pd_amide_complex [Ar-Pd(II)-NR₂ L_n] amine_coordination->pd_amide_complex amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amide_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Performance Data: Buchwald-Hartwig Amination

The following table illustrates the expected reactivity differences when coupling with a secondary amine like morpholine.

Aryl HalideHalogen (X)Typical Catalyst SystemBaseTemp. (°C)Time (h)Yield (%)
Methyl 3-iodo -4-(dimethylamino)benzoateIPd₂(dba)₃ (1 mol%) + Xantphos (2 mol%)NaOt-Bu904>95
Methyl 3-bromo -4-(dimethylamino)benzoateBrPd(OAc)₂ (2 mol%) + BINAP (3 mol%)NaOt-Bu1001288-94
Methyl 3-chloro -4-(dimethylamino)benzoateClPd₂(dba)₃ (2 mol%) + RuPhos (4 mol%)K₃PO₄1102470-80

Note: Yields are representative. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.

Similar to the Suzuki coupling, the iodo- and bromo-substrates are highly effective. The chloro-analogue again requires a more sophisticated, electron-rich phosphine ligand (like RuPhos) to facilitate the challenging oxidative addition step. The choice of base is also critical in the Buchwald-Hartwig amination, with sterically hindered alkoxides being particularly effective.[8]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu, 1.4 eq), Pd(OAc)₂ (2 mol%), and BINAP (3 mol%). Add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous toluene, followed by the amine (e.g., morpholine, 1.2 eq).

  • Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired arylamine product.

Practical Considerations for the Synthetic Chemist

Beyond sheer reactivity, several practical factors guide the selection of a halogenated building block.

Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_glass Flame-dry glassware inert_atm Establish inert atmosphere (N₂/Ar) prep_glass->inert_atm add_solids Add aryl halide, coupling partner, catalyst, & base inert_atm->add_solids add_solvents Add degassed solvents add_solids->add_solvents heat_stir Heat and stir add_solvents->heat_stir monitor Monitor reaction (TLC/LC-MS) heat_stir->monitor quench Cool and quench reaction monitor->quench extract Liquid-liquid extraction quench->extract dry Dry organic layer (Na₂SO₄/MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: A generalized experimental workflow for cross-coupling reactions.

  • Cost and Availability: There is a clear cost hierarchy: Chloro < Bromo < Iodo . Aryl chlorides are often the most cost-effective starting materials, but the savings can be offset by the need for more expensive and specialized catalysts and ligands. Aryl iodides are typically the most expensive. This compound offers a compelling middle ground, combining robust reactivity with moderate cost.

  • Stability: Aryl bromides and chlorides are generally more stable for long-term storage than their iodo counterparts, which can be sensitive to light and decomposition over time.

  • Selectivity: In molecules featuring multiple different halogens, chemists can exploit the inherent reactivity differences to achieve selective, stepwise functionalization. For instance, an iodo-position can be reacted selectively in the presence of a bromo- or chloro-position.[9]

Conclusion: A Strategic Choice for Synthesis

The selection of a halogenated building block is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target.

  • Methyl 3-iodo-4-(dimethylamino)benzoate is the reagent of choice when maximum reactivity and mild conditions are paramount, and cost is a secondary concern.

  • Methyl 3-chloro-4-(dimethylamino)benzoate is an excellent option for large-scale synthesis where cost is a primary driver, provided that the requisite specialized catalytic systems are available and optimized.

  • This compound emerges as a highly versatile and pragmatic choice for a broad range of applications. It provides a reliable and predictable level of reactivity that is compatible with a wide array of standard, well-established cross-coupling protocols. Its balance of stability, reactivity, and cost makes it an invaluable tool for both discovery chemistry and process development, solidifying its position as a strategic building block in the synthetic chemist's toolkit.

References

A Comparative Spectroscopic Guide to Methyl 3-bromo-4-(dimethylamino)benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of Methyl 3-bromo-4-(dimethylamino)benzoate and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, supported by detailed experimental protocols and comparative data to elucidate the structural and electronic effects of various substituents on the benzoate scaffold.

Introduction: The Significance of Spectroscopic Analysis in Molecular Characterization

In the realm of drug discovery and development, the unambiguous characterization of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools that provide a detailed fingerprint of a molecule's architecture. This guide focuses on this compound, a substituted aromatic ester with potential applications as a building block in medicinal chemistry. By systematically comparing its spectroscopic features with those of its derivatives, we can gain a deeper understanding of how substituent effects modulate the spectral output, a critical skill for structural elucidation and purity assessment.

This guide will explore the spectroscopic signatures of our target molecule alongside key derivatives: Methyl 4-(dimethylamino)benzoate , to understand the influence of the bromine substituent; Methyl 3-bromobenzoate , to observe the impact of the dimethylamino group; and Methyl 3-bromo-4-methylbenzoate , to compare the electronic effects of a dimethylamino versus a methyl group.

Experimental Protocols: A Foundation of Trustworthy Data

The integrity of any spectroscopic analysis lies in the quality of the data acquisition. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 1 second.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 45-degree pulse width with a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL CDCl3 prep1->prep2 acq1 ¹H NMR Acquisition (16 scans) prep2->acq1 acq2 ¹³C NMR Acquisition (>1024 scans) prep2->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Referencing proc2->proc3 output output proc3->output Final Spectra

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Objective: To identify characteristic functional groups and vibrational modes within the molecules.

Methodology:

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Drop the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin, even film of the sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty salt plate.

    • Place the sample-coated salt plate in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds, confirming their identity and assessing purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the sample in a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Utilize a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Comparative Spectroscopic Analysis

The following sections detail the spectroscopic data for this compound and its derivatives. The data for the target compound is predicted based on established substituent effects observed in the spectra of the derivatives.

¹H NMR Spectral Data

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. Electron-donating groups (EDGs) like -N(CH₃)₂ and -CH₃ shield the aromatic protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) like -Br and -COOCH₃ deshield them, resulting in a downfield shift (higher ppm).

Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

CompoundH-2 (s/d)H-5 (d)H-6 (d)-OCH₃ (s)Other Protons (s)
This compound (Predicted) ~8.10 (d)~6.90 (d)~7.80 (dd)~3.85~2.95 (-N(CH₃)₂)
Methyl 4-(dimethylamino)benzoate[1]~7.89 (d)~6.65 (d)~7.89 (d)3.843.02 (-N(CH₃)₂)
Methyl 3-bromobenzoate[2][3]~8.14 (t)~7.65 (dt)~7.29 (t)3.92-
Methyl 3-bromo-4-methylbenzoate[4][5]~8.23 (s)~7.33 (d)~7.90 (d)3.942.48 (-CH₃)

Interpretation:

  • The strong electron-donating effect of the dimethylamino group in Methyl 4-(dimethylamino)benzoate causes a significant upfield shift of the ortho (H-3, H-5) and para (H-4) protons.

  • In Methyl 3-bromobenzoate , the bromine atom exerts a deshielding effect, shifting the adjacent protons downfield.

  • For our target, This compound , we predict a combination of these effects. The proton at C-2 will be deshielded by the adjacent ester and bromine, appearing at a high chemical shift. The proton at C-5 will be strongly shielded by the para-dimethylamino group, shifting it significantly upfield. The proton at C-6 will experience deshielding from the ortho-ester group.

¹³C NMR Spectral Data

The ¹³C NMR chemical shifts are also influenced by the electronic environment. Carbons attached to electronegative atoms or electron-withdrawing groups are deshielded and appear at higher ppm values.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

CompoundC=OC-1C-2C-3C-4C-5C-6-OCH₃Other Carbons
This compound (Predicted) ~166.0~125.0~135.0~110.0~155.0~112.0~130.0~52.0~43.0 (-N(CH₃)₂)
Methyl 4-(dimethylamino)benzoate[1]167.5120.0131.5110.8153.3110.8131.551.540.0 (-N(CH₃)₂)
Methyl 3-bromobenzoate[2]165.7132.3132.8122.5134.5128.1129.952.4-
Methyl 3-bromo-4-methylbenzoate[5]166.2129.5135.4127.2142.1126.9130.852.122.8 (-CH₃)

Interpretation:

  • The carbon attached to the electron-donating dimethylamino group (C-4) in Methyl 4-(dimethylamino)benzoate is significantly shielded compared to unsubstituted benzoate.

  • In This compound , the C-4 carbon will be strongly deshielded due to the attached nitrogen, while C-3, bonded to bromine, will also be deshielded. The carbons of the dimethylamino group will appear around 43 ppm.

IR Spectral Data

IR spectroscopy is invaluable for identifying key functional groups.

Table 3: Key IR Absorptions (cm⁻¹)

CompoundC=O Stretch (Ester)C-O Stretch (Ester)C-N Stretch (Aromatic Amine)C-Br Stretch
This compound (Predicted) ~1710-1730~1250-1280~1320-1360~550-650
Methyl 4-(dimethylamino)benzoate~1715~1270~1340-
Methyl 3-bromobenzoate[2][3]~1725~1280-~600-680
Methyl 3-bromo-4-hydroxybenzoate[6]~1720~1275-~580-670

Interpretation:

  • All compounds exhibit a strong carbonyl (C=O) stretch characteristic of esters between 1710-1730 cm⁻¹.

  • The presence of the C-N stretch in the dimethylamino-substituted compounds and the C-Br stretch in the brominated compounds are key diagnostic peaks.

Mass Spectrometry Data

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and structure.

Table 4: Key Mass Spectrometry Data (EI-MS, m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound (Predicted) 257/259 (1:1)242/244 [M-CH₃]⁺, 226/228 [M-OCH₃]⁺, 198/200 [M-COOCH₃]⁺, 119 [M-Br-COOCH₃]⁺
Methyl 4-(dimethylamino)benzoate[1]179164 [M-CH₃]⁺, 148 [M-OCH₃]⁺, 120 [M-COOCH₃]⁺
Methyl 3-bromobenzoate[2][7]214/216 (1:1)183/185 [M-OCH₃]⁺, 155/157 [M-COOCH₃]⁺, 76 [C₆H₄]⁺
Methyl 3-bromo-4-methylbenzoate228/230 (1:1)213/215 [M-CH₃]⁺, 197/199 [M-OCH₃]⁺, 149 [M-Br]⁺

Interpretation:

  • A key feature for the brominated compounds is the isotopic pattern of the molecular ion peak (M⁺ and M+2) in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

  • Common fragmentation pathways involve the loss of the methoxy (-OCH₃) and the entire methoxycarbonyl (-COOCH₃) groups.

Logical Relationship of Substituent Effects

Substituent_Effects cluster_parent cluster_derivatives cluster_target MB Methyl Benzoate MDB Methyl 4-(dimethylamino)benzoate (Strong EDG) MB->MDB + N(CH₃)₂ (Shielding) MBB Methyl 3-bromobenzoate (Inductive EWG) MB->MBB + Br (Deshielding) TARGET This compound MDB->TARGET + Br at C3 (Localized Deshielding) MBB->TARGET + N(CH₃)₂ at C4 (Strong Shielding)

Caption: Influence of substituents on the spectroscopic properties relative to methyl benzoate.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound and its derivatives. By understanding the fundamental principles of how substituents influence NMR, IR, and MS data, researchers can confidently identify and characterize novel compounds. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable data. This comparative approach not only aids in the structural elucidation of the target molecule but also serves as an educational tool for scientists working in the field of drug development.

References

A Senior Application Scientist's Guide to Validating Cross-Coupling Product Structures: The Case of Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural validation of novel compounds is the bedrock of scientific integrity. This guide provides an in-depth, experience-driven approach to confirming the structure of cross-coupling products, using "Methyl 3-bromo-4-(dimethylamino)benzoate" as a focal point. While this specific substrate is commercially available, its cross-coupling reactions are not extensively detailed in peer-reviewed literature. Therefore, this guide establishes a robust validation framework by integrating established analytical principles with comparative data from structurally similar and well-documented analogs.

The Challenge: Ensuring Regiochemical Integrity in Palladium-Catalyzed Cross-Coupling

"this compound" is a versatile building block. The presence of the bromine atom ortho to the ester and meta to the activating dimethylamino group makes it an interesting substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency.

However, the substitution pattern of the starting material necessitates a rigorous validation of the product's structure. The primary analytical questions to be answered are:

  • Confirmation of Coupling: Has the desired bond formation occurred, replacing the bromine atom?

  • Regiochemical Purity: Is the new substituent exclusively at the 3-position, or have any isomeric byproducts formed?

  • Structural Integrity: Have any of the other functional groups (the methyl ester or the dimethylamino group) undergone unintended transformations under the reaction conditions?

This guide will walk you through a multi-pronged analytical approach to confidently answer these questions.

The Analytical Workflow: A Self-Validating Triad

A robust structural validation relies on a combination of orthogonal analytical techniques. For the coupling products of "this compound," the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography is indispensable.

G cluster_0 Reaction & Work-up cluster_1 Structural Validation cluster_2 Final Confirmation Coupling Cross-Coupling Reaction (Suzuki, Heck, Buchwald-Hartwig) Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification TLC_UV TLC with UV (Initial Check) Purification->TLC_UV Purified Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC_UV->NMR MS Mass Spectrometry (HRMS) NMR->MS HPLC HPLC/UPLC (Purity & Quantification) NMR->HPLC Confirmation Unambiguous Structure & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reagents Combine Aryl Bromide, Boronic Acid, Base, & Catalyst/Ligand Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Heat Heat under Inert Atmosphere (e.g., 90°C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify FinalProduct FinalProduct Purify->FinalProduct Characterization (NMR, MS, HPLC)

A Senior Application Scientist's Guide to the Biological Screening of Novel Compounds Derived from Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Dimethylamino)benzoate Scaffold

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program.[1][2][3] A scaffold is the central framework of a molecule, which can be systematically decorated with various functional groups to create a library of diverse compounds.[1][2][3] The 4-aminobenzoic acid backbone, and its derivatives, have historically served as a "privileged scaffold" in the development of a wide range of therapeutics, from local anesthetics to antimicrobial and anticancer agents.[4][5][6] This is due to its favorable pharmacokinetic properties and its ability to engage in various biological interactions.

This guide focuses on a particularly versatile starting material: Methyl 3-bromo-4-(dimethylamino)benzoate . The strategic placement of the bromine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The dimethylamino group at the 4-position, being an electron-donating group, influences the reactivity of the aromatic ring and can participate in crucial interactions with biological targets. The methyl ester at the 1-position offers a site for further modification, such as hydrolysis and amidation, to further expand the chemical space of the synthesized library.

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis and subsequent biological screening of a hypothetical library of compounds derived from this promising scaffold. We will objectively compare the performance of these novel compounds against established alternatives and provide a framework of supporting experimental data.

PART 1: Synthesis of a Diverse Compound Library

The true power of the this compound scaffold lies in its synthetic tractability. The presence of the aryl bromide allows for the application of modern cross-coupling methodologies to rapidly generate a library of analogs with diverse functionalities. Here, we outline the rationale and protocols for three key reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is chosen for its mild conditions and tolerance of a wide range of functional groups. By coupling our core scaffold with various boronic acids, we can introduce diverse aromatic and heteroaromatic rings, which are prevalent in many kinase inhibitors and anticancer agents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (2 mol%), SPhos (4 mol%), Potassium phosphate (K₃PO₄) (2.0 eq), Anhydrous toluene, Degassed water.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add anhydrous toluene and degassed water (typically in a 5:1 ratio).

    • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the electron-rich aryl bromide to the palladium center, a key step in the catalytic cycle. Potassium phosphate is selected as a mild base to minimize potential side reactions.

Sonogashira Coupling: Incorporation of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The introduction of a rigid alkynyl linker can be advantageous for probing deep binding pockets in enzymes and receptors.

Experimental Protocol: Sonogashira Coupling

  • Materials: this compound, Terminal alkyne (1.1 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%), Copper(I) iodide (CuI) (2.5 mol%), Diisopropylamine, Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

    • Stir the reaction at room temperature for 3-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines, which can serve as key hydrogen bond donors and acceptors in ligand-receptor interactions.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: this compound, Amine (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), XPhos (4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 eq), Anhydrous toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add anhydrous toluene, followed by this compound and the amine.

    • Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The use of a sterically hindered, electron-rich ligand like XPhos is often necessary for the amination of electron-rich aryl bromides and can help to prevent undesired side reactions such as hydrodehalogenation.[7][8][9][10] Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine nucleophile.[10]

Diagram of Synthetic Workflow

Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Library Diverse Compound Library Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Synthetic routes to a diverse library from the core scaffold.

PART 2: Biological Screening Cascade

A tiered screening approach is employed to efficiently identify promising compounds and elucidate their mechanism of action. The cascade begins with broad, high-throughput primary screens, followed by more focused secondary and mechanistic assays for the most promising hits.

Primary Screening: Identifying Bioactive Compounds

The initial screen aims to assess the general bioactivity of the synthesized library across three key therapeutic areas: oncology, infectious diseases, and kinase-mediated signaling pathways.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2][3][11][12] It is a robust and widely used method for the initial screening of potential cytotoxic agents.

Experimental Protocol: MTT Assay

  • Cell Lines:

    • MCF-7: Human breast adenocarcinoma (luminal A), representing a common epithelial-derived cancer.

    • A549: Human lung carcinoma, known for its relative resistance to some chemotherapeutics.[13]

    • Rationale for Selection: Using cell lines from different cancer types provides an initial indication of the spectrum of activity.[14][15][16][17]

  • Procedure:

    • Seed MCF-7 and A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Data: Anticancer Screening

CompoundScaffold TypeTargetMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Hypothetical Hit 1 4-(Dimethylamino)benzoateAnticancer5.215.8
Hypothetical Hit 2 4-(Dimethylamino)benzoateAnticancer> 50> 50
Doxorubicin AnthracyclineAnticancer~2.5[4][13]> 20[4][13]
Alternative Scaffold 1 BenzofuranAnticancer8.722.1
Alternative Scaffold 2 QuinoxalineAnticancer12.335.6

Note: Data for hypothetical hits and alternative scaffolds are illustrative. Doxorubicin data is based on literature values and can vary between experiments.[4][5][13][18][19]

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][20][21][22]

Experimental Protocol: Broth Microdilution

  • Bacterial Strain: Staphylococcus aureus (ATCC 29213), a common Gram-positive pathogen.

  • Procedure:

    • Perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data: Antimicrobial Screening

CompoundScaffold TypeTargetS. aureus MIC (µg/mL)
Hypothetical Hit 3 4-(Dimethylamino)benzoateAntimicrobial8
Hypothetical Hit 4 4-(Dimethylamino)benzoateAntimicrobial> 128
Vancomycin GlycopeptideAntimicrobial0.5 - 2[1][23][24][25]
Alternative Scaffold 3 Chitosan-basedAntimicrobial16
Alternative Scaffold 4 Silver NanoparticleAntimicrobial4

Note: Data for hypothetical hits and alternative scaffolds are illustrative. Vancomycin MIC values are based on typical ranges for susceptible strains.[1][23][24][25][26]

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for identifying kinase inhibitors.[23][25][27][28][29]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase: A representative tyrosine kinase (e.g., Src) or serine/threonine kinase (e.g., PKA).

  • Procedure:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compounds at a fixed concentration (e.g., 10 µM).

    • Incubate at room temperature for the optimal reaction time.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

Comparative Data: Kinase Inhibition Screening

CompoundScaffold TypeTarget% Inhibition at 10 µM
Hypothetical Hit 5 4-(Dimethylamino)benzoateKinase Inhibitor85
Hypothetical Hit 6 4-(Dimethylamino)benzoateKinase Inhibitor12
Staurosporine IndolocarbazoleKinase Inhibitor> 95
Alternative Scaffold 5 Pyrazolo[1,5-a]pyrimidineKinase Inhibitor78
Alternative Scaffold 6 Imidazo[1,2-a]pyridineKinase Inhibitor65

Note: Data for hypothetical hits and alternative scaffolds are illustrative. Staurosporine is a potent, broad-spectrum kinase inhibitor.[11][17][27][30][31][32][33][34][35]

Diagram of Screening Cascade

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays Library Compound Library (from this compound) Anticancer Anticancer Screen (MTT Assay) Library->Anticancer Antimicrobial Antimicrobial Screen (Broth Microdilution) Library->Antimicrobial Kinase Kinase Inhibition Screen (ADP-Glo™ Assay) Library->Kinase DoseResponse Dose-Response (IC₅₀/MIC) Anticancer->DoseResponse Hits Antimicrobial->DoseResponse Hits Kinase->DoseResponse Hits Selectivity Selectivity Profiling DoseResponse->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead Lead Compound(s) Mechanism->Lead

Caption: A tiered approach for efficient biological screening.

PART 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

For compounds that demonstrate significant activity in the primary screens, further investigation is warranted to understand their mechanism of action and to build a structure-activity relationship (SAR) profile.

Elucidating the Anticancer Mechanism

For a hypothetical anticancer "hit," it is crucial to determine whether it induces apoptosis (programmed cell death) or cell cycle arrest.

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells. An increase in the apoptotic cell population upon treatment with the compound would suggest this as a mechanism of action.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes cells to accumulate in a specific phase of the cell cycle (G1, S, or G2/M), indicating interference with cell division machinery.

Building the Structure-Activity Relationship (SAR)
  • Does the introduction of a bulky aryl group via Suzuki coupling enhance anticancer activity compared to a smaller alkynyl group from a Sonogashira reaction?

  • Is a specific hydrogen bond donor/acceptor introduced through Buchwald-Hartwig amination critical for kinase inhibition?

  • How does the electronic nature of the substituents on the coupled aromatic ring affect antimicrobial potency?

Answering these questions allows for the rational design of a second-generation library of compounds with improved potency and selectivity.

Conclusion: A Versatile Scaffold for Drug Discovery

This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and biological evaluation of novel compounds derived from the versatile scaffold, this compound. By leveraging powerful synthetic methodologies and a well-designed screening cascade, researchers can efficiently explore the chemical space around this core structure to identify promising lead compounds for a variety of therapeutic applications. The key to success lies not only in the execution of these protocols but also in the careful analysis of the resulting data to build a robust understanding of the structure-activity relationships that govern the biological effects of these novel molecules. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

References

A Comparative Guide to Palladium Catalyst Efficacy for the Functionalization of Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic compounds is a cornerstone of molecular design. Methyl 3-bromo-4-(dimethylamino)benzoate serves as a critical building block, featuring an electron-rich aromatic ring substituted with both an activating dimethylamino group and a deactivating methyl ester. The successful cross-coupling of this substrate hinges on the judicious selection of a palladium catalyst system. This guide provides a comprehensive comparison of various palladium catalysts for C-N and C-C bond formation reactions involving this key intermediate, supported by established experimental insights.

The Challenge: Balancing Reactivity and Selectivity

The inherent electronic properties of this compound present a unique challenge. The electron-donating dimethylamino group increases the electron density of the aromatic ring, which can facilitate oxidative addition of the aryl bromide to the palladium(0) center. However, this increased nucleophilicity can also lead to undesired side reactions. Conversely, the electron-withdrawing methyl ester can influence the reactivity of the molecule. Therefore, the choice of palladium catalyst, particularly the ligand, is paramount to achieving high yields and selectivity.

I. Comparative Analysis of Palladium Catalysts for C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[1] For a substrate like this compound, the selection of the phosphine ligand is critical to navigate the substrate's electronic and steric landscape.[2][3]

Catalyst Systems Overview
Catalyst SystemLigand TypeKey AdvantagesPotential Limitations
Pd(OAc)₂ / P(t-Bu)₃ Monodentate, Bulky, Electron-RichHigh reactivity for electron-rich aryl bromides.Air-sensitive, can be prone to β-hydride elimination with certain amines.
Pd₂(dba)₃ / XPhos Bulky BiarylphosphineExcellent generality, high turnover numbers, good for challenging substrates.Higher cost compared to simpler phosphines.
PdCl₂(dppf) Bidentate FerrocenylphosphineGood for a range of substrates, relatively air-stable precatalyst.[1]May require higher temperatures for less reactive amines.
Mechanistic Considerations: The Role of the Ligand

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] The ligand plays a crucial role in each step. Bulky, electron-rich ligands like P(t-Bu)₃ and XPhos facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step to release the desired arylamine product.[5][6] Bidentate ligands such as dppf can stabilize the palladium center and prevent catalyst decomposition, leading to more robust catalytic systems.[1]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Complex Amine Complex Oxidative Addition Complex->Amine Complex R₂NH Amido Complex Amido Complex Amine Complex->Amido Complex -HBr (Base) Amido Complex->Pd(0)L_n Reductive Elimination (Ar-NR₂) caption Fig. 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Fig. 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Recommended Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In an inert atmosphere glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel equipped with a stir bar.

  • Add the this compound and the amine.

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Comparative Analysis of Palladium Catalysts for C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds.[7][8] For this compound, the choice of catalyst is crucial for efficient coupling with various boronic acids or esters.[9][10]

Catalyst Systems Overview
Catalyst SystemLigand TypeKey AdvantagesPotential Limitations
Pd(PPh₃)₄ Monodentate PhosphineReadily available, well-established, effective for many aryl bromides.[11]May require higher catalyst loadings and temperatures for less reactive partners.
PdCl₂(dppf) Bidentate FerrocenylphosphineGood functional group tolerance, often provides high yields.[8]Can be less effective for highly sterically hindered substrates.
Pd(OAc)₂ / SPhos Bulky BiarylphosphineHighly active for a broad range of substrates, including challenging ones.[10]Higher cost.
PEPPSI-iPr N-Heterocyclic Carbene (NHC)High thermal stability, effective for deactivated aryl chlorides and bromides.[8]Ligand synthesis can be more complex.
Mechanistic Considerations: The Role of the Ligand and Base

The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7][12] The ligand influences the rate of oxidative addition and reductive elimination, while the base is crucial for activating the boronic acid for transmetalation.[8] Bulky, electron-rich ligands like SPhos enhance the rates of both oxidative addition and reductive elimination, leading to highly efficient catalysis.[5]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex [R-B(OR)₂]⁻ Diaryl Complex Diaryl Complex Transmetalation Complex->Diaryl Complex -X⁻, -B(OR)₂X Diaryl Complex->Pd(0)L_n Reductive Elimination (Ar-R) caption Fig. 2: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling.

Caption: Fig. 2: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. The choice of base and solvent system may need to be optimized for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[9]

  • Add the degassed solvent system.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-110 °C and stir vigorously.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Comparative Analysis of Palladium Catalysts for C-C Bond Formation (Heck Reaction)

The Heck reaction offers a powerful method for the alkenylation of aryl halides.[13][14] For a substrate like this compound, the reaction conditions, including the choice of catalyst and base, are critical for achieving high yields and stereoselectivity.[15]

Catalyst Systems Overview
Catalyst SystemLigand TypeKey AdvantagesPotential Limitations
Pd(OAc)₂ / PPh₃ Monodentate PhosphineCost-effective, well-understood system.Can require higher temperatures, may have issues with catalyst stability.
Pd(OAc)₂ / P(o-tolyl)₃ Monodentate, Sterically HinderedImproved activity and stability compared to PPh₃.
Pd₂(dba)₃ / CataCXium A Bulky, Electron-Rich PhosphineHighly efficient for deactivated aryl bromides.[16][17]Higher ligand cost.
**Ligandless (e.g., Pd(OAc)₂) **-Simple, useful for highly activated substrates.Limited scope, often requires higher catalyst loading.
Mechanistic Considerations: Regioselectivity and Stereoselectivity

The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[18] The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations. For terminal alkenes, the aryl group typically adds to the less substituted carbon. The reaction generally favors the formation of the trans-alkene product.[15]

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent & Base Add Solvent & Base Inert Atmosphere->Add Solvent & Base Add Catalyst Add Catalyst Add Solvent & Base->Add Catalyst Heating & Stirring Heating & Stirring Add Catalyst->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Cooling Cooling Monitoring->Cooling Extraction Extraction Cooling->Extraction Purification Purification Extraction->Purification caption Fig. 3: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Caption: Fig. 3: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Recommended Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene. The choice of base and solvent can significantly impact the reaction outcome.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound, the alkene, and the base.

  • If using a ligand, add it at this stage.

  • Add the solvent and degas the mixture.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-140 °C with stirring.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Recommendations

The optimal palladium catalyst for the functionalization of this compound is highly dependent on the specific transformation.

  • For Buchwald-Hartwig amination , catalyst systems employing bulky biarylphosphine ligands such as XPhos with a palladium precursor like Pd₂(dba)₃ generally offer the broadest scope and highest efficiency, particularly for challenging amine coupling partners.

  • For Suzuki-Miyaura cross-coupling , while Pd(PPh₃)₄ remains a reliable choice for many applications, more modern catalysts like PdCl₂(dppf) or systems with bulky phosphine ligands such as SPhos often provide superior yields under milder conditions, especially with sterically demanding or electronically challenging boronic acids.[10]

  • For the Heck reaction , a simple system of Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ is often sufficient. For less reactive alkenes or to improve catalyst stability, more advanced ligands such as CataCXium A can be highly effective.[16][17]

Researchers and drug development professionals should consider the specific requirements of their synthetic route, including cost, scalability, and functional group tolerance, when selecting a catalyst system. The protocols provided herein serve as a robust starting point for the development of efficient and reliable synthetic methods for the derivatization of this compound.

References

A Comparative Guide to the Electronic Properties of Methyl 3-bromo-4-(dimethylamino)benzoate: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's electronic landscape is paramount for predicting its reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of Methyl 3-bromo-4-(dimethylamino)benzoate, a substituted aminobenzoate derivative, benchmarked against related compounds. By leveraging Density Functional Theory (DFT), we can elucidate key electronic descriptors that govern molecular interactions.

The strategic placement of a bromine atom and a dimethylamino group on the benzoate scaffold significantly influences the molecule's electronic characteristics. The electron-donating nature of the dimethylamino group and the electron-withdrawing, yet bulky, nature of the bromine atom create a unique electronic profile. Understanding these nuances is critical for applications in medicinal chemistry and materials science. This guide will delve into a DFT-driven analysis of this compound and compare its predicted electronic properties with those of foundational aminobenzoic acid isomers.

Comparative Electronic Properties: An Overview

The following table summarizes key electronic properties for this compound alongside ortho-, meta-, and para-aminobenzoic acid. It is important to note that while the data for the aminobenzoic acid isomers are derived from established theoretical studies, the values for this compound are projected based on the expected electronic influence of its substituents. For a direct and precise comparison, all parameters should ideally be calculated under the exact same level of theory.[1]

Property This compound (Predicted) o-Aminobenzoic Acid m-Aminobenzoic Acid p-Aminobenzoic Acid
HOMO Energy (eV) Lowered due to Br-5.58-5.85-5.51
LUMO Energy (eV) Lowered due to Br and ester-0.87-0.79-0.83
HOMO-LUMO Gap (eV) Relatively small4.715.064.68
Dipole Moment (Debye) Increased2.543.873.09
Ionization Potential (eV) Higher than p-aminobenzoic acid5.585.855.51
Electron Affinity (eV) Higher than aminobenzoic acids0.870.790.83
Delving into the "Why": Causality in Computational Choices

The selection of a computational methodology in DFT is a critical step that dictates the accuracy and reliability of the results. For molecules like substituted benzoates, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and validated choice.[2] It provides a robust balance between computational cost and accuracy for predicting molecular geometries and electronic structures. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which offers sufficient flexibility to describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

The choice of an implicit solvent model, like the Polarizable Continuum Model (PCM), is also crucial for mimicking physiological conditions, as solvent can significantly influence electronic properties.

Workflow for DFT Analysis of Molecular Electronic Properties

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Electronic Property Analysis cluster_interpretation 4. Interpretation & Comparison mol_build Build Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation (with PCM for solvent effects) freq_calc->sp_calc Verified Minimum homo_lumo HOMO-LUMO Analysis sp_calc->homo_lumo Electronic Data mep Molecular Electrostatic Potential (MEP) sp_calc->mep Electronic Data nbo Natural Bond Orbital (NBO) (Charge Distribution) sp_calc->nbo Electronic Data stability Assess Stability (HOMO-LUMO gap) homo_lumo->stability reactivity Predict Reactivity (e.g., electrophilic/nucleophilic sites) mep->reactivity nbo->reactivity comparison Compare with Alternatives reactivity->comparison stability->comparison

Caption: A generalized workflow for conducting DFT studies on molecular electronic properties.

Key Electronic Descriptors and Their Implications
  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[3] For this compound, the electron-donating dimethylamino group raises the HOMO energy, while the electron-withdrawing bromo and methyl ester groups lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting a more reactive species compared to unsubstituted aminobenzoic acids.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[4] It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For drug design, the MEP is invaluable for predicting how a molecule might interact with a biological target. In our target molecule, the oxygen atoms of the ester group and the nitrogen of the dimethylamino group are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom may exhibit positive potential.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. This allows for the quantification of atomic charges and the analysis of hyperconjugative interactions, which contribute to molecular stability.[5] For this compound, NBO analysis would likely reveal significant charge delocalization from the dimethylamino group to the aromatic ring.

Experimental Protocol: A Self-Validating System

While this guide focuses on theoretical predictions, any robust computational study must be validated by experimental data. A typical workflow would involve:

  • Synthesis: Synthesize this compound. A possible route involves the bromination of methyl 4-(dimethylamino)benzoate.

  • Structural Characterization: Confirm the molecular structure using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography would provide the most definitive structural data to compare with the optimized geometry from DFT.[6]

  • Spectroscopic Analysis: Record UV-Vis and fluorescence spectra. The experimental absorption maxima can be compared with the electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations.[5]

  • Electrochemical Characterization: Use techniques like cyclic voltammetry to experimentally determine the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energies, respectively.

By comparing the computationally derived properties with experimental data, the chosen level of theory can be validated, lending greater confidence to the theoretical predictions for other properties that are difficult to measure experimentally.

Conclusion

DFT studies provide a powerful and insightful lens through which to examine the electronic properties of molecules like this compound. By understanding the interplay of its functional groups, researchers can make more informed decisions in the design and development of novel chemical entities. The comparative approach outlined in this guide, benchmarking against well-understood analogs, offers a strategic framework for predicting and rationalizing the behavior of new molecules in the complex landscape of drug discovery and materials science.

References

A-Kinetic-Analysis-of-Methyl-3-bromo-4-(dimethylamino)benzoate-Reactions-A-Comparative-Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 3-bromo-4-(dimethylamino)benzoate in Modern Synthesis

In the landscape of pharmaceutical and materials science, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. This compound serves as a highly valuable and versatile building block in this endeavor. Its unique electronic and steric properties—an electron-donating dimethylamino group para to a bromine and an electron-withdrawing methoxycarbonyl group meta to it—make it a fascinating substrate for palladium-catalyzed cross-coupling reactions. Understanding the kinetics of these reactions is not merely an academic exercise; it is a critical component of process optimization, enabling researchers to enhance yields, minimize reaction times, and reduce catalyst loading, all of which are crucial for sustainable and economically viable drug development.

This guide provides an in-depth comparative analysis of the kinetic profiles of this compound in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore the causality behind experimental choices, present self-validating protocols for kinetic monitoring, and provide a framework for comparing the reactivity of this substrate with relevant alternatives.

Chapter 1: Foundational Concepts in Reaction Kinetics for Process Development

A kinetic analysis of a chemical reaction provides a quantitative understanding of its rate and the factors that influence it. For drug development professionals, this data is invaluable for several reasons:

  • Mechanism Elucidation: By studying how reaction rates change with reactant concentrations, temperature, and catalyst choice, one can infer the reaction mechanism, including the rate-determining step.[1]

  • Process Optimization: Kinetic models allow for the prediction of reaction outcomes under various conditions, facilitating the rapid identification of optimal parameters without exhaustive empirical screening.

  • Safety and Scalability: Understanding the reaction kinetics is crucial for assessing the thermal hazards of a reaction and ensuring safe scale-up from the laboratory to production.

The core of many palladium-catalyzed cross-coupling reactions is a catalytic cycle generally involving three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[2][3] The overall rate of the reaction is often governed by the slowest of these steps.

Chapter 2: The Suzuki-Miyaura Coupling: A Comparative Kinetic Case Study

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[4] The reactivity of the organohalide is a critical factor, with the general trend being R-I > R-OTf > R-Br >> R-Cl, primarily due to the bond dissociation energies of the carbon-halogen bond, which influences the rate of the oxidative addition step.[4][5]

Comparative Kinetic Analysis: Aryl Bromide vs. Aryl Triflate

To illustrate the kinetic principles, we will compare the reactivity of this compound with its analogous triflate, Methyl 3-(trifluoromethanesulfonyloxy)-4-(dimethylamino)benzoate. While aryl bromides are common, aryl triflates can sometimes offer different reactivity profiles.[6]

The rate of oxidative addition, often the rate-determining step for aryl bromides, is highly dependent on the electron density at the palladium center and the nature of the leaving group.[1][3] Electron-rich and bulky phosphine ligands can facilitate this step.[2]

Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling

ElectrophileRelative Initial Rate (µM/s)Half-life (t¹/²) (min)Yield after 2h (%)
This compound1.254585
Methyl 3-iodo-4-(dimethylamino)benzoate4.8012>95
Methyl 3-chloro-4-(dimethylamino)benzoate0.1536020

Note: Data is illustrative, based on general reactivity trends for aryl halides in Suzuki-Miyaura couplings. Actual values will vary with specific conditions.[4][5]

The data clearly indicates the superior reactivity of the aryl iodide over the bromide, and the significantly lower reactivity of the aryl chloride, which is consistent with the established principles of oxidative addition rates.[7]

Experimental Protocol: Kinetic Monitoring via HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of cross-coupling reactions, as it allows for the separation and quantification of starting materials, products, and byproducts over time.[8][9][10]

Objective: To determine the initial reaction rate for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

  • Internal Standard (e.g., naphthalene)

  • Anhydrous solvents and reagents[11]

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound, phenylboronic acid, K₂CO₃, and the internal standard.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Initiation: Add the Pd(PPh₃)₄ catalyst to the stirring mixture. This is considered t=0.

  • Sampling: At regular intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a mixture of ethyl acetate and water to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material and product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve at the beginning of the reaction.

Visualization of Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis prep1 Combine Reactants: Aryl Halide, Boronic Acid, Base, Internal Standard prep2 Add Degassed Solvent prep1->prep2 start t=0: Add Catalyst prep2->start sampling Aliquot Sampling at Timed Intervals start->sampling quench Quench Aliquot sampling->quench hplc HPLC Analysis quench->hplc plot Plot [Product] vs. Time hplc->plot rate Determine Initial Rate plot->rate

Caption: Workflow for Kinetic Analysis via HPLC.

Chapter 3: The Buchwald-Hartwig Amination: A Ligand-Focused Kinetic Comparison

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] The choice of phosphine ligand is critically important in this reaction, as it influences both the rate and the scope of the transformation.[13] Sterically hindered and electron-rich ligands are often employed to promote the reductive elimination step, which is frequently rate-limiting.[14]

Comparative Kinetic Analysis: The Impact of Ligand Choice

We will compare the performance of two common ligands, a bulky biarylphosphine like XPhos and a more traditional ligand like P(t-Bu)₃, in the amination of this compound with morpholine. The structure of the ligand directly impacts the geometry and electron density of the palladium center, thereby affecting the rates of the individual steps in the catalytic cycle.[15]

Table 2: Ligand Effects on Buchwald-Hartwig Amination Kinetics

LigandCatalyst SystemRelative Initial Rate (µM/s)Yield after 1h (%)Key Feature
P(t-Bu)₃Pd₂(dba)₃ / P(t-Bu)₃0.865Electron-rich, bulky
XPhosPd₂(dba)₃ / XPhos2.5>95Sterically hindered biarylphosphine

Note: Data is illustrative and based on general ligand performance in Buchwald-Hartwig aminations.[16]

The enhanced performance of the XPhos ligand system is attributed to its ability to promote the crucial reductive elimination step, leading to faster turnover and higher yields.[15]

Experimental Protocol: In-situ IR Spectroscopy for Kinetic Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time, continuous monitoring of a reaction without the need for sampling. By tracking the change in absorbance of a characteristic vibrational band of a reactant or product, one can generate a kinetic profile.

Objective: To compare the reaction rates of the Buchwald-Hartwig amination of this compound using two different phosphine ligands.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • Ligand (P(t-Bu)₃ or XPhos, 2.2 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: Assemble a reaction vessel equipped with an in-situ FTIR probe and mechanical stirring, under an inert atmosphere.

  • Background Spectrum: Record a background spectrum of the solvent (toluene) at the reaction temperature (e.g., 100 °C).

  • Reactant Addition: Add the this compound, morpholine, and NaOt-Bu to the solvent and allow the mixture to equilibrate.

  • Initiation: In a separate vial, pre-form the catalyst by mixing Pd₂(dba)₃ and the chosen ligand in toluene. Inject the catalyst solution into the reaction vessel to start the reaction (t=0).

  • Data Collection: Continuously collect IR spectra over the course of the reaction. Monitor the disappearance of a reactant peak or the appearance of a product peak.

  • Data Analysis: Convert the absorbance data to concentration using a pre-established calibration curve. Plot concentration versus time to obtain the kinetic profile and determine the reaction rate.

Visualization of the Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(Amine)L₂]⁺Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(Amido)L₂ Amine_complex->Amido_complex Deprotonation (-HBr, +Base) Product Ar-Amine Amido_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Conclusion and Future Outlook

This guide has demonstrated that a thorough kinetic analysis is indispensable for understanding and optimizing reactions involving this compound. In the Suzuki-Miyaura coupling, the choice of the halide leaving group has a predictable and profound impact on the reaction rate, consistent with the oxidative addition being a key kinetic checkpoint. For the Buchwald-Hartwig amination, the selection of the phosphine ligand is paramount, with sterically demanding biarylphosphine ligands often accelerating the rate-limiting reductive elimination step.

The experimental protocols outlined, utilizing HPLC and in-situ FTIR, represent robust and self-validating systems for acquiring high-quality kinetic data. By applying these methodologies, researchers and drug development professionals can make informed, data-driven decisions to select the most efficient and scalable synthetic routes, ultimately accelerating the path from discovery to application.

References

Benchmarking the Synthesis of GSK2636771: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the synthetic accessibility of the potent PI3Kβ inhibitor, GSK2636771, comparing a proposed route starting from Methyl 3-bromo-4-(dimethylamino)benzoate against an established patent literature method. This guide provides a detailed analysis of the strategic considerations, experimental protocols, and expected outcomes for each synthetic pathway.

Introduction

GSK2636771 is a highly selective and orally bioavailable inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver in various cancers, making PI3Kβ an attractive therapeutic target.[1] The complex substituted benzimidazole core of GSK2636771 presents a significant synthetic challenge. This guide provides a comprehensive comparison of two potential synthetic routes to this important molecule, offering researchers and drug development professionals critical insights into the selection of starting materials and synthetic strategies.

The primary focus of this guide is to benchmark a proposed synthetic pathway originating from the readily available starting material, "this compound". This route is compared against an established, albeit different, synthetic approach detailed in the patent literature. By examining the intricacies of each pathway, from the selection of reagents to the execution of each chemical transformation, this document aims to provide a clear and objective comparison of their respective merits and potential drawbacks.

Strategic Analysis of Synthetic Pathways

The synthesis of a complex molecule like GSK2636771, which is chemically known as 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid, requires a carefully orchestrated sequence of reactions.[3] The two routes presented here employ different strategies to construct the core benzimidazole scaffold and introduce the required substituents.

Route 1: A Proposed Synthesis from this compound

This proposed pathway leverages the reactivity of the substituted bromobenzoate to sequentially introduce the necessary functional groups. The key steps involve the formation of a diamino-intermediate followed by cyclization to form the benzimidazole ring, and subsequent alkylation.

Route 2: An Alternative Synthesis Based on Patent Literature

This alternative approach, adapted from the broader patent literature on benzimidazole synthesis, starts from a different set of precursors and assembles the molecule through a distinct sequence of transformations. This route will serve as a benchmark for evaluating the efficiency and practicality of the proposed synthesis.

Visualizing the Synthetic Roadmaps

To provide a clear visual comparison of the two synthetic strategies, the following diagrams, generated using the DOT language, outline the key transformations in each route.

Synthetic_Route_1 A Methyl 3-bromo-4- (dimethylamino)benzoate B Methyl 4-(dimethylamino)-3-nitrobenzoate A->B Nitration C Methyl 3-nitro-4-morpholinobenzoate B->C Nucleophilic Aromatic Substitution D Methyl 3-amino-4-morpholinobenzoate C->D Reduction E Methyl 2-methyl-6-morpholino- 1H-benzimidazole-4-carboxylate D->E Cyclization F Methyl 2-methyl-1-((2-methyl-3-(trifluoromethyl)phenyl)methyl)- 6-morpholino-1H-benzimidazole-4-carboxylate E->F N-Alkylation G GSK2636771 F->G Hydrolysis

Caption: Proposed synthetic route for GSK2636771 starting from this compound.

Synthetic_Route_2 H 4-Morpholino-3-nitrobenzoic acid I 4-Morpholino-3-nitroaniline H->I Curtius/Hofmann Rearrangement J N-(4-Morpholino-3-nitrophenyl)acetamide I->J Acetylation K N-(3-Amino-4-morpholinophenyl)acetamide J->K Reduction L 2-Methyl-6-morpholino-1H-benzimidazole K->L Cyclization M 1-((2-Methyl-3-(trifluoromethyl)phenyl)methyl)- 2-methyl-6-morpholino-1H-benzimidazole L->M N-Alkylation N Intermediate for final steps M->N Further functionalization

Caption: An alternative synthetic approach to a key benzimidazole intermediate for GSK2636771.

Detailed Experimental Protocols and Comparative Analysis

This section provides a step-by-step guide for each synthetic route, including detailed experimental procedures, expected yields, and a critical analysis of the advantages and disadvantages of each approach.

Route 1: Proposed Synthesis from this compound

This route offers a convergent approach to the target molecule, building complexity in a stepwise manner.

Step 1: Nitration of Methyl 4-(dimethylamino)benzoate

  • Rationale: The initial bromination of 4-(dimethylamino)benzoic acid followed by esterification provides the starting material. The subsequent nitration is a key step to introduce the nitro group, which will be later reduced to an amine for the benzimidazole ring formation. The dimethylamino group is a strong activating group and directs the incoming nitro group to the ortho position.

  • Protocol: To a solution of Methyl 4-(dimethylamino)benzoate in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for a few hours and then poured onto ice. The precipitated product, Methyl 4-(dimethylamino)-3-nitrobenzoate, is collected by filtration.

  • Expected Yield: 70-80%.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

  • Rationale: The dimethylamino group is a good leaving group in nucleophilic aromatic substitution reactions, especially when activated by an ortho-nitro group. This step introduces the morpholine moiety, a key structural feature of GSK2636771.

  • Protocol: A mixture of Methyl 4-(dimethylamino)-3-nitrobenzoate and an excess of morpholine in a suitable solvent like DMSO is heated at a high temperature (e.g., 120-150 °C) for several hours. The reaction mixture is then cooled, diluted with water, and the product, Methyl 3-nitro-4-morpholinobenzoate, is extracted.

  • Expected Yield: 60-70%.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine to provide the necessary o-phenylenediamine precursor for the benzimidazole ring formation.

  • Protocol: Methyl 3-nitro-4-morpholinobenzoate is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas. Alternatively, other reducing agents like tin(II) chloride or iron in acidic media can be used.[1]

  • Expected Yield: 85-95%.

Step 4: Benzimidazole Ring Formation

  • Rationale: The resulting o-phenylenediamine derivative is cyclized with a one-carbon synthon to form the benzimidazole ring. Acetic anhydride is a common and effective reagent for this transformation, leading to the formation of a 2-methylbenzimidazole.[4]

  • Protocol: The diamine from the previous step is heated with acetic anhydride. The reaction is typically carried out at reflux temperature. After completion, the excess acetic anhydride is quenched, and the product, Methyl 2-methyl-6-morpholino-1H-benzimidazole-4-carboxylate, is isolated.

  • Expected Yield: 75-85%.

Step 5: N-Alkylation of the Benzimidazole Ring

  • Rationale: The final key substituent, the 2-methyl-3-(trifluoromethyl)benzyl group, is introduced via N-alkylation of the benzimidazole nitrogen.

  • Protocol: The benzimidazole from the previous step is treated with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF. 2-Methyl-3-(trifluoromethyl)benzyl bromide is then added, and the reaction is stirred at room temperature or with gentle heating.

  • Expected Yield: 60-70%.

Step 6: Hydrolysis of the Methyl Ester

  • Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding GSK2636771.

  • Protocol: The methyl ester is treated with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and a co-solvent like THF or methanol. The reaction is stirred until the starting material is consumed, and then the mixture is acidified to precipitate the final product.[5]

  • Expected Yield: >90%.

Route 2: Alternative Synthesis Based on Patent Literature

This route employs a different strategy for constructing the benzimidazole core, starting with a pre-functionalized aniline derivative.

Step 1: Synthesis of 4-Morpholino-3-nitroaniline

  • Rationale: This route starts from a commercially available or readily synthesized nitroaniline derivative. The morpholine group is introduced via nucleophilic aromatic substitution on a suitable precursor like 4-chloro-3-nitroaniline.

  • Protocol: A mixture of 4-chloro-3-nitroaniline and morpholine is heated in a suitable solvent. The product, 4-morpholino-3-nitroaniline, is isolated after workup.

  • Expected Yield: High.

Step 2: Acetylation of the Aniline

  • Rationale: The amino group is acetylated to form an acetamide, which will participate in the subsequent cyclization to form the 2-methylbenzimidazole.

  • Protocol: 4-Morpholino-3-nitroaniline is treated with acetic anhydride in the presence of a base or a catalyst.

  • Expected Yield: High.

Step 3: Reduction of the Nitro Group

  • Rationale: Similar to Route 1, the nitro group is reduced to an amine to generate the o-phenylenediamine derivative.

  • Protocol: The nitroacetamide is reduced using standard hydrogenation conditions (e.g., H2, Pd/C) or other reducing agents.

  • Expected Yield: High.

Step 4: Benzimidazole Ring Formation

  • Rationale: The o-amino acetamide undergoes intramolecular cyclization upon heating, often in the presence of an acid catalyst, to form the benzimidazole ring.[6][7]

  • Protocol: The diamine derivative is heated in a high-boiling solvent, with or without an acid catalyst, to effect cyclization and form 2-methyl-6-morpholino-1H-benzimidazole.

  • Expected Yield: Moderate to high.

Subsequent Steps: The resulting benzimidazole intermediate would then undergo a series of functional group manipulations, including the introduction of the carboxylic acid at the 4-position and N-alkylation, to arrive at GSK2636771. These steps would likely involve halogenation, followed by a metal-catalyzed carbonylation or a Grignard reaction with CO2, and then the N-alkylation as described in Route 1.

Comparative Performance Data

ParameterRoute 1 (Proposed)Route 2 (Alternative - to intermediate)
Starting Material This compound4-Chloro-3-nitroaniline
Number of Steps 6~7-8 (to final product)
Overall Yield (estimated) 10-15%5-10%
Key Transformations Nitration, SNAr, Reduction, Cyclization, N-Alkylation, HydrolysisSNAr, Acetylation, Reduction, Cyclization, Halogenation, Carbonylation, N-Alkylation, Hydrolysis
Scalability Potentially scalable, but some steps require high temperatures.May involve more steps, potentially impacting overall efficiency on a large scale.
Reagent Availability Starting material is commercially available.Starting material is commercially available.
Safety Considerations Use of nitric and sulfuric acids requires caution. High-temperature reactions need careful monitoring.Involves multiple steps with potentially hazardous reagents.

Conclusion

This comparative guide outlines two distinct synthetic strategies for the preparation of the PI3Kβ inhibitor GSK2636771. The proposed route starting from "this compound" offers a potentially more convergent and efficient pathway, with fewer overall steps compared to the likely sequence required in the alternative approach. However, the alternative route, being based on established patent literature, provides a more validated, albeit potentially longer, synthetic sequence.

The choice of synthetic route will ultimately depend on the specific needs and capabilities of the research or development team. Factors such as the availability of starting materials, the scale of the synthesis, and the desired purity of the final product will all play a role in this decision. Both routes highlight the importance of key chemical transformations such as nitration, nucleophilic aromatic substitution, benzimidazole formation, and N-alkylation in the synthesis of complex heterocyclic drug molecules. The detailed protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for chemists working on the synthesis of GSK2636771 and other related benzimidazole-based therapeutic agents.

References

"Methyl 3-bromo-4-(dimethylamino)benzoate" in the synthesis of known bioactive compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Synthetic Strategy: Evaluating Methyl 3-bromo-4-(dimethylamino)benzoate as a Building Block for Bioactive Compounds

In the landscape of medicinal chemistry, the selection of starting materials is a critical decision point that dictates the efficiency, scalability, and novelty of a synthetic route. The substituted benzene ring is a cornerstone of many pharmaceutical structures, and functionalized building blocks like this compound offer a unique combination of reactive sites. The presence of a bromine atom, a dimethylamino group, and a methyl ester provides a versatile platform for diverse chemical transformations.

This guide provides a comparative analysis of the strategic use of this compound in the synthesis of known bioactive compounds. We will delve into its potential applications, weigh its performance against established synthetic precursors, and provide the experimental rationale behind these comparisons. Our central case study will be the synthesis of a key intermediate for Dabrafenib, a potent BRAF inhibitor used in cancer therapy.

Case Study: Synthesis of a Dabrafenib Precursor

Dabrafenib is a complex molecule whose synthesis has been approached through various routes.[1] A common theme in many reported syntheses is the construction of the central aminophenylthiazole core. A key precursor for this is an appropriately substituted aniline derivative. Published methods frequently utilize Methyl 3-amino-2-fluorobenzoate as a starting point.[2]

Here, we will compare the established route starting from a fluoro-nitro precursor with a proposed route commencing with this compound, evaluating the strategic trade-offs.

Alternative 1: The Established Fluoro-Nitro Reduction Route

This widely-documented approach relies on the reduction of a nitro group to form the key amine functionality. The fluorine atom is carried through the synthesis to become an integral part of the final Dabrafenib structure.

Causality Behind Experimental Choices: The choice of Methyl-2-fluoro-3-nitrobenzoate is strategic. The nitro group is a reliable precursor to the amine via catalytic hydrogenation, a clean and high-yielding reaction. The fluorine atom is relatively inert during this step. Palladium on charcoal (Pd/C) is a standard catalyst for this transformation due to its high efficiency and ease of removal by filtration.[2]

Experimental Protocol: Synthesis of Methyl 3-amino-2-fluorobenzoate [2]

  • To a suitable reactor, add Methyl-2-fluoro-3-nitrobenzoate (100 g).

  • Add a solvent mixture of tetrahydrofuran (1000 ml) and methanol (300 ml).

  • Stir the mixture to ensure dissolution.

  • Carefully add 10% Palladium on charcoal (10 g).

  • Pressurize the reactor with hydrogen gas (3.0-10 kg pressure).

  • Raise the temperature to 50-60 °C and stir for 3-24 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mass, filter it to remove the catalyst, and wash the filter cake with tetrahydrofuran.

  • Concentrate the combined filtrate under vacuum to yield Methyl 3-amino-2-fluorobenzoate (yield reported as ~70 g).[2]

Workflow Diagram: Established Route

G A Methyl-2-fluoro-3-nitrobenzoate B Catalytic Hydrogenation (H₂, Pd/C) A->B Reduction C Methyl 3-amino-2-fluorobenzoate (Key Precursor) B->C Isolation

Established route to a key Dabrafenib precursor.
Alternative 2: A Proposed Route via this compound

This theoretical pathway explores using our title compound. This route necessitates more functional group interconversions but may offer advantages in terms of starting material accessibility or introducing diversity. The key transformations would involve replacing the bromine with fluorine and modifying the dimethylamino group into the required primary amine.

Causality Behind Experimental Choices: This route is more complex. The dimethylamino group is an activating ortho-, para-director, making the 3-position (meta to the amine) logical for bromination during the synthesis of the starting material.[3] However, converting the -N(CH₃)₂ group to a primary amine (-NH₂) while retaining the adjacent halogen and ester is non-trivial. Similarly, a nucleophilic aromatic substitution (SNAr) to replace bromine with fluorine is challenging and typically requires harsh conditions or specific activation. This proposed route highlights the chemical hurdles that make the fluoro-nitro route more common in practice.

Proposed Experimental Protocol (Multi-step) This is a conceptual protocol, as this specific route is not widely published for Dabrafenib synthesis.

  • Demethylation: The dimethylamino group would first need to be converted to a primary amine. This is a challenging step that could potentially be achieved via von Braun reaction or other multi-step demethylation/oxidation/reduction sequences.

  • Halogen Exchange (Halex) Reaction: The bromo-substituent would need to be replaced by a fluoro-substituent. This typically requires high temperatures and a fluoride source like KF in an aprotic polar solvent. The electron-donating nature of the amine group makes this SNAr reaction particularly difficult compared to substrates with electron-withdrawing groups.

  • Functional Group Manipulation: The sequence of these steps would be critical to avoid side reactions.

Workflow Diagram: Proposed Route

G A This compound B Step 1: N-Demethylation A->B C Methyl 3-bromo-4-aminobenzoate B->C D Step 2: Halogen Exchange (SNAr) C->D E Methyl 3-fluoro-4-aminobenzoate D->E F Step 3: Positional Isomer Correction (e.g., Diazotization, Sandmeyer) E->F G Methyl 3-amino-2-fluorobenzoate (Key Precursor) F->G

Proposed multi-step route from the title compound.

Comparative Performance Analysis

MetricEstablished Fluoro-Nitro RouteProposed Bromo-Amino RouteRationale & Expert Insights
Number of Steps 1 (from nitro-precursor)3+ (conceptual)The established route is significantly more convergent and efficient. Each additional step in the proposed route introduces potential yield loss and increases production time and cost.
Overall Yield High (~85-90% for the reduction step)[2]Low (Predicted)Multi-step sequences, especially involving challenging reactions like demethylation and SNAr on an electron-rich ring, invariably lead to a lower overall yield.
Reaction Conditions Moderate (50-60 °C, H₂ pressure)Harsh (Predicted)Catalytic hydrogenation is a standard, well-understood industrial process. Halogen exchange reactions often require high temperatures (>150 °C), which demands specialized equipment and can lead to decomposition.
Atom Economy GoodPoorThe proposed route involves removing methyl groups and replacing a bromine atom, leading to more waste byproducts compared to the direct reduction of a nitro group.
Strategic Advantage Direct, Reliable, ScalablePotentially offers access to different isomers or analogs if the steps were modified.The established route is superior for the specific synthesis of the Dabrafenib precursor. The bromo-amino compound might be more suitable for synthesizing other bioactive molecules where a bromine atom is desired for cross-coupling reactions (e.g., Suzuki, Heck).

Conclusion: A Tool for Diversification, Not a Direct Competitor

While this compound is a synthetically versatile building block, its application as a direct precursor for the synthesis of Dabrafenib appears strategically inferior to established methods. The fluoro-nitro reduction pathway is a more direct, higher-yielding, and industrially viable approach.

The true value of this compound lies not in replicating existing syntheses, but in providing a unique scaffold for the discovery of new bioactive compounds. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid introduction of aryl, heteroaryl, or alkyl groups at the 3-position. This enables the creation of diverse chemical libraries for high-throughput screening.

Therefore, researchers and drug development professionals should view this compound as a valuable tool for lead generation and scaffold hopping, rather than a direct replacement for the optimized precursors used in the synthesis of established drugs like Dabrafenib. Its utility is in exploration and the synthesis of novel chemical entities where its specific pattern of substitution can be leveraged to achieve desired biological activity.

References

Safety Operating Guide

Guide to the Proper Disposal of Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3-bromo-4-(dimethylamino)benzoate. As a halogenated aromatic amine, this compound requires stringent handling protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.

Hazard Identification and Immediate Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is not a benign substance; its structure combines a halogenated aromatic ring with a tertiary amine, necessitating careful handling.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, analysis of closely related analogues provides a reliable hazard profile.

Table 1: Hazard Profile based on Analogous Compounds

Hazard CategoryDescriptionRecommended Immediate ActionSupporting Sources
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can lead to significant injury.Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1][2][3][4]
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][3][5]
Ingestion May be harmful if swallowed.Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[2][4]

Core Principle: Treat this compound as a hazardous substance at all times. All handling, including transfers for disposal, should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins the moment a chemical is deemed "waste".[6] According to the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for its correct characterization and management from "cradle-to-grave".[7]

This compound must be classified as Halogenated Organic Waste .

Causality Behind Segregation: Halogenated organic compounds cannot be disposed of with general, non-halogenated organic solvents. The carbon-bromine bond in this molecule requires specific treatment technologies, typically high-temperature incineration at specialized facilities. If mixed with non-halogenated waste, the entire volume becomes contaminated, drastically increasing disposal costs and environmental risk. Improper incineration can lead to the formation of highly toxic and persistent byproducts like dioxins and furans.[8] Therefore, segregation is not merely a best practice; it is a regulatory and safety imperative .[9][10]

On-Site Accumulation and Storage Protocol

All hazardous waste must be accumulated in designated locations known as Satellite Accumulation Areas (SAAs), which should be at or near the point of generation.[11]

Step 1: Container Selection

Select a waste container that is in good condition, free of leaks or cracks, and constructed of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass).[12][13] The container must have a secure, tightly sealing lid to prevent the release of vapors.[10]

Step 2: Labeling

Proper labeling is a strict regulatory requirement.[11] The label must be affixed to the container as soon as the first drop of waste is added.

Table 2: Mandatory Label Information

Label ElementRequirementRationale
Words "Hazardous Waste" Must be clearly visible.Unambiguously identifies the contents as regulated waste.[9]
Full Chemical Name "this compound". Do not use abbreviations or formulas.Ensures disposal personnel know the exact contents to prevent dangerous consolidation errors.[11][14]
Hazard Pictograms Include pictograms for irritant (exclamation mark) and any other applicable hazards.Provides an immediate visual warning of the potential dangers.[14]
Accumulation Start Date The date the first waste was added to the container.Hazardous waste may only be accumulated in an SAA for up to one year.[11]
Generator's Name & Lab Contact information for the responsible party.Essential for accountability and in case of questions from safety personnel.[14]
Step 3: Accumulation and Storage
  • Collect All Waste: This includes the neat compound, any contaminated solutions, and the first rinses of any glassware used ("rinsate").[9]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[10][12] This minimizes evaporation and exposure.

  • Use Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[6][12]

  • Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent violent reactions.[2][14]

Formal Disposal Workflow

The following diagram outlines the logical flow from waste generation to final disposal. Adherence to this workflow ensures compliance with institutional and federal regulations.[15]

G cluster_lab In-Laboratory Operations cluster_ehs Institutional EHS Operations cluster_final Final Disposal gen Waste Generation (this compound) char Characterize Waste (Halogenated Organic) gen->char Step 1 container Select & Label Designated Container char->container Step 2 accum Accumulate Waste in SAA (Including Rinsate) container->accum Step 3 check Container Full or Time Limit Reached? accum->check Step 4 check->accum No request Submit Pickup Request to EHS Office check->request Yes pickup EHS Collects Waste from Laboratory request->pickup transport Transport to Central Accumulation Facility pickup->transport manifest Waste Manifested with Licensed Transporter transport->manifest tsdf Transport to Permitted TSDF for Incineration manifest->tsdf

References

Navigating the Safe Handling of Methyl 3-bromo-4-(dimethylamino)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: A Synthesis of Structural Alerts

Methyl 3-bromo-4-(dimethylamino)benzoate combines two key structural features that dictate its hazard profile: a halogenated aromatic ring and a tertiary aromatic amine. Analysis of similar compounds indicates a high likelihood of the following hazards:

  • Skin Irritation (Likely Category 2): Direct contact is expected to cause skin irritation.[2][4] Aromatic amines, as a class, are also known to be readily absorbed through the skin, which can lead to systemic exposure.[6]

  • Serious Eye Irritation (Likely Category 2A): As with most chemical dusts and halogenated aromatics, contact with eyes is expected to cause serious irritation.[2][3][4]

  • Respiratory Tract Irritation (Likely STOT SE Category 3): Inhalation of the solid dust or powder may cause irritation to the respiratory system.[2][4]

  • Potential Acute Oral Toxicity (Possible Category 4): Ingestion may be harmful.[4][7]

  • Long-Term Health Considerations: Aromatic amines are a class of compounds that include known and suspected carcinogens.[5][8] While the specific long-term toxicity of this compound is not established, prudent handling requires minimizing exposure to mitigate any potential chronic effects.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-Resistant Gloves Nitrile or Neoprene gloves are required. Inspect gloves prior to use and employ proper removal techniques to avoid cross-contamination.[4] Given the high potential for dermal absorption of aromatic amines, double-gloving may be considered.[6]
Eyes & Face Chemical Safety Goggles & Face Shield Safety goggles providing a complete seal around the eyes are essential.[9] A face shield must be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing or dust generation.
Body Fully-Buttoned Laboratory Coat A lab coat, preferably with elastic cuffs, provides a critical barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Use in a Chemical Fume Hood All weighing, transfers, and reactions must be conducted in a properly functioning chemical fume hood to control exposure to airborne dust.[10] If engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P95 or P100) should be used.[2][9]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring experimental integrity.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a certified chemical fume hood is operational and the work area (sash down) is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[3][9]

    • Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood.

    • Don all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Handle the solid compound in the fume hood. To minimize dust generation, do not pour the powder from a height.

    • Use a spatula or appropriate tool for transfers. If possible, weigh the material on a tared weigh boat within the fume hood or in a glove box.

    • Close the primary container tightly immediately after use.[2]

  • Reaction Setup:

    • Conduct all experimental procedures within the fume hood.

    • Keep the sash at the lowest possible height that still allows for comfortable and safe work.

    • Ensure all reaction vessels are securely clamped and stable.

  • Post-Reaction Workup & Cleanup:

    • Allow all equipment to cool to room temperature within the fume hood before disassembling.

    • Quench reactions and perform extractions within the fume hood.

The following diagram outlines the logical flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal prep_area Verify Fume Hood & Safety Showers don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe gather_materials Assemble Equipment in Hood don_ppe->gather_materials weigh Weigh Solid Compound gather_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction transfer->react decontaminate Decontaminate Glassware react->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose via Institutional Protocol segregate->dispose doff_ppe 4. Doff PPE & Wash Hands dispose->doff_ppe

Safe Handling Workflow for this compound.

Emergency Response

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][11] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Decontamination and Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse thoroughly with a suitable organic solvent (e.g., acetone or ethanol) in the fume hood, collecting the rinsate as hazardous waste.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and solvent rinsate, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds .[1] Do not mix with non-halogenated waste.

  • Disposal: The sealed and labeled waste container must be disposed of following your institution's specific hazardous waste procedures.[2][12] Do not pour any waste down the drain.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-(dimethylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4-(dimethylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.